2-(Aminomethyl)-5-methylthiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-1,3-thiazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4-3-7-5(2-6)8-4/h3H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYMMINBICVBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921091-08-9 | |
| Record name | (5-methyl-1,3-thiazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility and Stability Profiling of 2-(Aminomethyl)-5-methylthiazole
Foreword: The Critical Role of Early-Stage Physicochemical Characterization
In the landscape of drug discovery and development, the journey of a candidate molecule from a promising hit to a viable drug product is fraught with challenges. A significant portion of this journey is dictated by the fundamental physicochemical properties of the active pharmaceutical ingredient (API). Among these, solubility and stability are paramount. They are not merely data points on a specification sheet; they are the bedrock upon which formulation strategies are built, bioavailability is predicted, and shelf-life is established. This guide is dedicated to providing a comprehensive, scientifically-grounded framework for investigating the solubility and stability of a promising heterocyclic building block: 2-(Aminomethyl)-5-methylthiazole.
This document moves beyond a simple recitation of methods. As a Senior Application Scientist, my objective is to provide you, my fellow researchers and drug development professionals, with the causality behind our experimental choices. We will explore not just the "how" but the "why," ensuring that each protocol is a self-validating system that generates robust, reliable, and defensible data. Every recommendation is grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO), ensuring that the data you generate is not only scientifically sound but also regulatory-compliant.
Physicochemical Overview of this compound
Before embarking on any experimental campaign, a thorough understanding of the molecule is essential. This compound is a substituted thiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| CAS Number | 921091-08-9 | [1] |
| Molecular Formula | C₅H₈N₂S | [1] |
| Molecular Weight | 128.20 g/mol | [1][2] |
| Appearance | Colorless to brown liquid (predicted/reported) | [2] |
| Predicted Boiling Point | 207.8 ± 23.0 °C | [1] |
| Predicted Density | 1.182 ± 0.06 g/cm³ | [1] |
The structure reveals key functional groups that will dictate its behavior:
-
A basic primary amine (-CH₂NH₂): This group is expected to be protonated at physiological pH, significantly influencing aqueous solubility and providing a potential site for salt formation to further enhance it.
-
A thiazole ring: This aromatic heterocycle contributes to the overall chemical properties and can be susceptible to specific degradation pathways, such as oxidation or photolytic cleavage.[3]
-
A methyl group (-CH₃): This adds a degree of lipophilicity to the molecule.
This initial analysis informs our hypothesis: the compound's solubility will be highly pH-dependent, and its stability will need to be assessed against hydrolytic, oxidative, and photolytic stress.
Aqueous Solubility Determination: A Foundation for Formulation
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[] For oral dosage forms, a compound must dissolve in the gastrointestinal fluids to be absorbed. The World Health Organization (WHO) provides a robust framework for determining solubility for the purpose of the Biopharmaceutics Classification System (BCS), which we will adapt for our investigation.[5][6][7]
Scientific Rationale for Method Selection
The "shake-flask" method is the gold standard for determining equilibrium solubility.[6] It is designed to measure the saturation concentration of a compound in a given solvent at a specific temperature, representing a true thermodynamic equilibrium. This is crucial for predicting in vivo dissolution. We will assess solubility across the physiological pH range of 1.2 to 6.8, as this mimics the transit through the gastrointestinal tract.[5] The temperature is set to 37 ± 1 °C to simulate human body temperature.[6]
Experimental Workflow: Equilibrium Solubility Profiling
The following diagram outlines the logical flow of the solubility determination protocol.
Caption: Workflow for pH-dependent equilibrium solubility determination.
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of this compound at 37 °C in aqueous buffers of pH 1.2, 4.5, and 6.8.
Materials:
-
This compound API
-
0.1 N HCl (for pH 1.2 buffer)
-
Acetate buffer (for pH 4.5)
-
Phosphate buffer (for pH 6.8)
-
Shaking incubator or water bath set to 37 °C
-
Calibrated pH meter
-
Analytical balance
-
HPLC system with UV detector
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Preparation: Prepare the three buffer solutions according to standard pharmacopeial recipes.
-
Sample Preparation: Add an excess of the API to triplicate vials for each pH condition. A preliminary experiment may be needed to estimate the amount required to ensure saturation. For example, start with ~10 mg of API in 2 mL of buffer.
-
Equilibration: Place the sealed vials in a shaking incubator set to 37 °C. The system should be agitated for a sufficient duration to reach equilibrium. This is a critical parameter; a kinetic study (measuring concentration at 24, 48, and 72 hours) is recommended to determine when the concentration plateaus.
-
pH Measurement: After equilibration, measure and record the final pH of the suspension.
-
Sampling and Filtration: Withdraw an aliquot from each vial and immediately filter it through a syringe filter to remove undissolved solids. The filter material should be validated for low API binding.
-
Quantification: Dilute the filtrate with mobile phase to a concentration within the validated range of a stability-indicating HPLC-UV method (see Section 4.0). Analyze the samples against a calibration curve prepared with known concentrations of the API.
-
Calculation: Calculate the solubility in mg/mL. The relative standard deviation (RSD) between replicates should ideally be less than 10%.[5]
Stability Assessment and Forced Degradation Studies
Stability testing is the cornerstone of determining a drug's shelf life and storage conditions.[8] Forced degradation (or stress testing) is a critical component of this process, designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[9][10][11] This information is invaluable for developing stability-indicating analytical methods and understanding potential liabilities of the molecule.[10] The ICH Q1A(R2) guideline provides the regulatory framework for this work.[8][12]
Scientific Rationale for Stress Conditions
We will subject this compound to hydrolytic, oxidative, and photolytic stress. These conditions mimic potential exposure during manufacturing, storage, and administration.
-
Hydrolysis: Testing across a pH range (acidic, neutral, basic) is crucial because many drugs are susceptible to pH-dependent hydrolysis. The primary amine and the thiazole ring could both be involved in hydrolytic degradation.
-
Oxidation: The sulfur atom in the thiazole ring and the aminomethyl group are potential sites of oxidation. Hydrogen peroxide is a common and appropriate stressing agent.
-
Photostability: Many heterocyclic compounds absorb UV or visible light, leading to photodegradation.[3] ICH Q1B provides specific guidance on the required light exposure.[13]
Experimental Workflow: Forced Degradation
The goal is to achieve 5-20% degradation of the parent compound. This provides sufficient formation of degradants for detection and characterization without destroying the molecule entirely.
Caption: Workflow for a comprehensive forced degradation study.
Detailed Protocols for Stress Testing
Objective: To identify potential degradation pathways and products for this compound.
General Procedure:
-
Prepare a stock solution of the API at approximately 1 mg/mL.
-
For each condition, run a control sample (API solution without the stressor, kept in the dark at room temperature).
-
Sample at appropriate time points and quench the reaction (e.g., by neutralization or dilution).
-
Analyze all samples by a qualified stability-indicating method.
Specific Conditions:
-
Acid Hydrolysis: Mix API solution with 0.1 M HCl. Heat at an elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: Mix API solution with 0.1 M NaOH. Heat at an elevated temperature (e.g., 60-80°C).[10]
-
Oxidative Degradation: Mix API solution with hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature and protect from light.
-
Photostability: Expose the API in both solid state and in solution (e.g., in quartz cuvettes) to light in a photostability chamber. The exposure should conform to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[13]
-
Thermal Degradation (Dry Heat): Store the solid API in an oven at an elevated temperature (e.g., 80°C) and monitor for degradation.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | Up to 72h |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60 - 80 °C | Up to 72h |
| Oxidation | 3 - 30% H₂O₂ | Room Temp | Up to 24h |
| Photostability | ICH Q1B light source | Controlled | Per ICH Q1B |
| Thermal (Dry) | Solid API | 80 °C | Up to 7 days |
The Analytical Backbone: Stability-Indicating Method
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. A SIAM must be able to separate the parent API from its degradation products and any process-related impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this task, often coupled with Mass Spectrometry (LC-MS) for peak identification.[14][15]
Method Development and Validation Strategy
The development of a robust HPLC method is paramount. For a polar, basic compound like this compound, a reversed-phase C18 column is a good starting point.
Key HPLC Method Parameters:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium formate, pH adjusted to ~3.5 with formic acid) and an organic modifier (e.g., acetonitrile or methanol). The acidic pH will ensure the primary amine is protonated, leading to good peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength of maximum absorbance (λmax), determined by a UV scan.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
The "validation" of this method involves demonstrating its specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The samples generated during the forced degradation study are essential for proving the method's specificity and stability-indicating nature.
Data Interpretation and Reporting
Solubility Data
The results from the solubility study should be presented clearly.
Table 3: Example Solubility Data for this compound at 37°C
| pH Condition | Mean Solubility (mg/mL) | Standard Deviation | RSD (%) |
| 1.2 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| 4.5 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| 6.8 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
From this data, a pH-solubility profile can be plotted. This profile is critical for understanding where the drug will dissolve in the GI tract and for selecting appropriate salt forms or formulation strategies if solubility is found to be limiting.
Stability Data
For the stability studies, the key is to report the percentage of the parent drug remaining and the formation of any degradation products.
Table 4: Example Forced Degradation Summary
| Stress Condition | % Assay of Parent API | % Area of Major Degradant 1 | % Area of Major Degradant 2 | Mass Balance (%) |
| Control | 100 | ND | ND | 100 |
| 0.1 M HCl, 80°C, 24h | [Value] | [Value] | [Value] | [Value] |
| 0.1 M NaOH, 80°C, 8h | [Value] | [Value] | [Value] | [Value] |
| 3% H₂O₂, RT, 24h | [Value] | [Value] | [Value] | [Value] |
| Photolytic (ICH Q1B) | [Value] | [Value] | [Value] | [Value] |
| (ND = Not Detected) |
Mass balance is a critical calculation. It is the sum of the assay of the parent compound and the levels of all known degradation products. A mass balance close to 100% indicates that all major degradation products are being detected by the analytical method. A significant deviation suggests that some degradants are not being detected (e.g., they are volatile or lack a UV chromophore) and further investigation is required.
Conclusion and Forward Look
This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the solubility and stability of this compound. By adhering to these principles and protocols, researchers can generate a high-quality data package that provides a clear understanding of the molecule's developability. The insights gained from these studies are not merely academic; they are essential for guiding formulation development, defining storage conditions, establishing a valid shelf-life, and ultimately ensuring the delivery of a safe and effective medicine to patients. The data forms the foundation of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission and is, therefore, a non-negotiable component of successful drug development.
References
- 1. This compound | 921091-08-9 [m.chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. who.int [who.int]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 8. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. benchchem.com [benchchem.com]
- 15. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Synthesis and Characterization of Novel 2-(Aminomethyl)-5-methylthiazole Derivatives
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of novel 2-(aminomethyl)-5-methylthiazole derivatives. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document outlines a strategic synthetic approach, leveraging the robust Hantzsch thiazole synthesis, and provides detailed, field-proven protocols for purification and rigorous structural elucidation using modern spectroscopic techniques. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] Its unique electronic properties and ability to participate in various biological interactions make it an attractive building block for the design of new bioactive molecules. The 2-aminothiazole moiety, in particular, is a common feature in a wide range of biologically active compounds.[3] This guide focuses on the synthesis and characterization of novel derivatives of this compound, a versatile platform for further chemical exploration and drug discovery.
Synthetic Strategy: A Rational Approach to Novel Derivatives
Our synthetic strategy is centered around the classic Hantzsch thiazole synthesis, a reliable and high-yielding method for the construction of the thiazole ring.[4][5] The general approach involves the cyclocondensation of an α-haloketone with a thioamide.[6] To generate the this compound core, a two-step sequence is proposed, starting with the synthesis of a key intermediate, 2-chloro-5-methylthiazole, followed by nucleophilic substitution to introduce the aminomethyl group. Subsequent derivatization of the primary amine will then yield a library of novel compounds.
Synthesis of the Core Scaffold: this compound
The synthesis of the core scaffold is a critical first step. A plausible and efficient route involves the initial synthesis of 2-chloro-5-methylthiazole, which can then be converted to the desired aminomethyl derivative.
Step 1: Synthesis of 2-Chloro-5-methylthiazole
This intermediate can be prepared from commercially available starting materials. One potential method involves the reaction of 5-methylenethiazolidine-2-thione with a chlorinating agent like sulfuryl chloride.[7]
Step 2: Synthesis of this compound
The 2-chloro-5-methylthiazole can be converted to this compound via a nucleophilic substitution reaction with a suitable nitrogen source, such as ammonia or a protected amine equivalent, followed by deprotection if necessary. A more direct approach could involve the use of Gabriel synthesis principles.
Derivatization of the Core Scaffold
With the this compound core in hand, a diverse library of novel derivatives can be synthesized by targeting the primary amino group. Standard amide bond formation reactions are a versatile and reliable method for this purpose.
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Synthesis of a Novel Derivative: N-((5-methylthiazol-2-yl)methyl)benzamide
This protocol details the synthesis of a representative novel derivative.
Materials and Reagents:
-
This compound
-
Benzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Isolation: Collect the fractions containing the pure product, combine them, and evaporate the solvent to yield N-((5-methylthiazol-2-yl)methyl)benzamide as a solid.
Characterization of Novel Derivatives
Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques should be employed.
Spectroscopic Analysis
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.[8]
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Expected ¹H NMR Data for N-((5-methylthiazol-2-yl)methyl)benzamide:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | d | 2H | Aromatic protons (ortho to C=O) |
| ~7.4-7.6 | m | 3H | Aromatic protons (meta and para to C=O) |
| ~7.2 | s | 1H | Thiazole H-4 |
| ~4.8 | d | 2H | -CH₂-NH- |
| ~2.4 | s | 3H | -CH₃ on thiazole |
| ~7.0 | br s | 1H | -NH- |
Expected ¹³C NMR Data for N-((5-methylthiazol-2-yl)methyl)benzamide:
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (amide) |
| ~165 | C-2 (thiazole) |
| ~140 | C-5 (thiazole) |
| ~134 | Quaternary aromatic carbon |
| ~131 | Aromatic CH (para) |
| ~128 | Aromatic CH (meta) |
| ~127 | Aromatic CH (ortho) |
| ~125 | C-4 (thiazole) |
| ~45 | -CH₂- |
| ~12 | -CH₃ |
4.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation: The spectrum can be obtained using a solid sample on an ATR-FTIR spectrometer.
Expected IR Data for N-((5-methylthiazol-2-yl)methyl)benzamide:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch (amide) |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1640 | C=O stretch (amide I) |
| ~1540 | N-H bend (amide II) |
| ~1580, 1480 | C=C stretch (aromatic and thiazole ring) |
4.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[9]
Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared for analysis by electrospray ionization (ESI).
Expected Mass Spectrometry Data for N-((5-methylthiazol-2-yl)methyl)benzamide:
-
Molecular Ion: The ESI-MS spectrum should show a prominent peak for the protonated molecule [M+H]⁺. For N-((5-methylthiazol-2-yl)methyl)benzamide (C₁₂H₁₂N₂OS), the expected m/z would be approximately 233.07.
-
Fragmentation Pattern: The fragmentation of thiazole derivatives often involves cleavage of the bonds adjacent to the ring.[10] Expect to see fragments corresponding to the loss of the benzoyl group and cleavage of the aminomethyl side chain.
Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point. The purity should ideally be >95%.
Visualizing the Workflow
Synthetic Pathway
Caption: Synthetic route to a novel this compound derivative.
Characterization Workflow
Caption: Comprehensive workflow for the characterization of synthesized derivatives.
Conclusion
This technical guide provides a robust and scientifically sound framework for the synthesis and characterization of novel this compound derivatives. By following the detailed protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate new chemical entities with potential therapeutic applications. The principles and methodologies outlined herein are adaptable and can be extended to the synthesis of a wide array of derivatives, thereby facilitating the exploration of this important chemical space in drug discovery.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. scribd.com [scribd.com]
- 7. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. article.sapub.org [article.sapub.org]
- 10. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2-(Aminomethyl)-5-methylthiazole: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-(Aminomethyl)-5-methylthiazole, a key heterocyclic compound with applications in medicinal chemistry and drug development. The structural elucidation of this molecule is paramount for ensuring its purity, confirming its identity, and understanding its chemical behavior. This document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and field-proven insights.
Molecular Structure and Importance
This compound is a derivative of thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen. The presence of an aminomethyl group at the 2-position and a methyl group at the 5-position imparts specific chemical properties that are crucial for its function as a synthetic building block. Accurate spectroscopic analysis is the cornerstone of its quality control and is essential for its application in complex multi-step syntheses.
A Technical Guide to the Theoretical and Computational Analysis of 2-(Aminomethyl)-5-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 2-(Aminomethyl)-5-methylthiazole. As a key heterocyclic building block, the thiazole nucleus is integral to numerous pharmacologically active agents, including antimicrobials, anti-inflammatory drugs, and anticancer therapies.[1][2][3][4][5][6][7] Understanding the structural, electronic, and reactive properties of its derivatives, such as this compound, through computational approaches is paramount for modern drug discovery and design.
This document serves as a roadmap for researchers, outlining the logical progression from fundamental quantum mechanical characterization to advanced simulations of biomolecular interactions. The protocols and analyses described herein are designed to be self-validating, providing a robust framework for predicting molecular behavior and guiding targeted experimental synthesis and evaluation.
Foundational Quantum Chemical Analysis
The initial step in characterizing a novel or understudied molecule like this compound is to establish its most stable three-dimensional structure and fundamental electronic properties. Density Functional Theory (DFT) is the computational workhorse for this task, offering a favorable balance between accuracy and computational cost.[8][9]
Geometry Optimization and Conformational Analysis
Before any properties can be accurately predicted, the molecule's lowest energy conformation must be identified. The aminomethyl side chain introduces rotational freedom, necessitating a conformational search to locate the global minimum on the potential energy surface.
Rationale for Method Selection: The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a widely accepted and validated method for optimizing the geometries of organic molecules. The inclusion of diffuse functions (++) is crucial for accurately describing lone pairs and potential non-covalent interactions, while polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.
Protocol: DFT Geometry Optimization
-
Input Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search: Perform an initial, less computationally expensive conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy candidate structures.
-
DFT Optimization:
-
Select the lowest energy conformers from the initial search.
-
Set up a geometry optimization calculation in a quantum chemistry package (e.g., Gaussian, ORCA).
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Solvation Model: Include an implicit solvation model, such as the Polarizable Continuum Model (PCM), using a relevant solvent (e.g., water or DMSO) to simulate physiological conditions.
-
-
Frequency Analysis: Perform a frequency calculation on the optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
Frontier Molecular Orbitals (FMO) and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity.[10]
-
Low ΔE: Indicates high reactivity and a "soft" molecule.
-
High ΔE: Indicates high stability, low reactivity, and a "hard" molecule.
These values are instrumental in predicting how the molecule will interact with biological targets, such as electrophilic or nucleophilic residues in an enzyme's active site.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map would highlight the nucleophilic nitrogen atoms of the amino group and the thiazole ring, which are potential sites for hydrogen bonding.
In Silico Drug Development and Pharmacokinetics
With a validated molecular structure, computational methods can be used to predict the molecule's potential as a drug candidate. This involves assessing its drug-like properties and identifying potential biological targets.
ADMET and Drug-Likeness Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine the pharmacokinetic profile of a drug candidate. Numerous computational models, often based on rules like Lipinski's Rule of Five or Veber's rules, can provide early-stage predictions.
Rationale for Analysis: Early ADMET profiling is a critical risk-mitigation strategy in drug development. By identifying potential liabilities such as poor absorption or high toxicity in silico, researchers can prioritize more promising candidates, saving significant time and resources.
Table 1: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Guideline/Rule | Interpretation |
| Molecular Weight | 128.20 g/mol [11] | Lipinski: < 500 | Favorable |
| LogP (octanol/water) | ~0.5 - 1.0 | Lipinski: < 5 | Favorable |
| Hydrogen Bond Donors | 2 (from -NH2) | Lipinski: ≤ 5 | Favorable |
| Hydrogen Bond Acceptors | 2 (ring N, side N) | Lipinski: ≤ 10 | Favorable |
| Polar Surface Area (PSA) | ~50-60 Ų | < 140 Ų | Good cell permeability |
| Blood-Brain Barrier (BBB) | Prediction Dependent | N/A | Determines CNS activity |
| CYP450 Inhibition | Prediction Dependent | N/A | Potential for drug-drug interactions |
Molecular Docking: Identifying and Characterizing Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[12] This method is essential for hypothesis-driven drug design, allowing researchers to screen potential biological targets and understand the structural basis of ligand binding. Thiazole derivatives have been successfully studied using docking against targets like COX enzymes, various kinases, and bacterial enzymes.[12][13][14][15]
Workflow Rationale: This workflow ensures a systematic and rigorous approach to docking. Preparing both the ligand and receptor is crucial for accurate protonation states and charge assignments. The grid box definition focuses the docking search on the relevant binding site, and post-docking analysis is essential to validate the predicted poses and understand the key intermolecular interactions.
Caption: A generalized workflow for molecular docking studies.
Protocol: Molecular Docking
-
Receptor Preparation:
-
Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and co-ligands.
-
Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges) using tools like AutoDock Tools or Schrödinger's Protein Preparation Wizard.
-
-
Ligand Preparation:
-
Use the DFT-optimized, low-energy 3D structure of this compound.
-
Assign atomic charges and define rotatable bonds.
-
-
Grid Generation:
-
Define a docking grid box that encompasses the entire binding site of the target protein. The dimensions should be sufficient to allow the ligand to rotate and translate freely.
-
-
Docking Simulation:
-
Execute the docking algorithm (e.g., AutoDock Vina). The software will generate multiple binding poses and rank them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
-
-
Post-Docking Analysis:
-
Analyze the top-ranked poses.
-
Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking. The aminomethyl group and thiazole nitrogen are prime candidates for forming hydrogen bonds with receptor residues.
-
Advanced Simulation: Molecular Dynamics
While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulates the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the system.[14]
Rationale for MD: MD simulations are crucial for validating docking results. A ligand that appears stable in a static dock may prove unstable when thermal motion and solvent effects are considered. MD can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energy.
Caption: Workflow for Molecular Dynamics (MD) simulation.
Protocol: MD Simulation
-
System Preparation:
-
Take the best-ranked pose from molecular docking as the starting structure.
-
Place the complex in a periodic box of explicit solvent (e.g., TIP3P water).
-
Add counter-ions to neutralize the system's charge.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Adjust the system's density to the target pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This ensures the system is stable before data collection.
-
-
Production Run:
-
Run the simulation for a significant period (e.g., 100-200 nanoseconds) to collect trajectory data.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone to assess the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify flexible regions.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the simulation snapshots.
-
Conclusion and Future Directions
The computational framework detailed in this guide provides a powerful, multi-faceted approach to characterizing this compound. By integrating DFT, molecular docking, and MD simulations, researchers can gain deep insights into its physicochemical properties, predict its pharmacokinetic profile, and identify promising biological targets. These theoretical findings are not an end in themselves but serve as a critical foundation for guiding subsequent experimental validation, including chemical synthesis, spectroscopic analysis, and in vitro/in vivo biological assays.[1][8] This synergy between computation and experimentation is the cornerstone of efficient, modern drug discovery.
References
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationsh… [ouci.dntb.gov.ua]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 6. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]
- 11. This compound [myskinrecipes.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular docking and molecular dynamics simulation studies of thiazole-coumarin and thiazole-triazole conjugates against Mpro and ACE2 receptor for SARS COV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Exploring the Tautomerism of 2-Aminothiazole Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its biological activity is intrinsically linked to its chemical structure, and a critical, often overlooked, aspect of this structure is the phenomenon of tautomerism. This guide provides a comprehensive exploration of the amino-imino tautomerism inherent to 2-aminothiazole derivatives. We will delve into the structural and environmental factors that govern this equilibrium, and present detailed, field-proven methodologies for its investigation. This document is intended to serve as a practical resource for researchers in drug discovery and development, offering both the theoretical underpinnings and the practical steps necessary to accurately characterize and understand the tautomeric behavior of these vital compounds.
The Significance of Tautomerism in 2-Aminothiazole Derivatives
2-Aminothiazole and its derivatives can exist in two primary tautomeric forms: the aromatic amino form and the non-aromatic imino form. The equilibrium between these two forms is a dynamic process involving the migration of a proton and a shift in double bonds.
Caption: Amino-imino tautomeric equilibrium in 2-aminothiazole.
The significance of this tautomerism in drug development cannot be overstated. The specific tautomer present can profoundly influence a molecule's:
-
Pharmacological Activity: The three-dimensional shape and hydrogen bonding capabilities of a molecule, which are critical for binding to biological targets, differ between tautomers. Preferential binding of a low-abundance tautomer to a protein is a known phenomenon.[1]
-
Physicochemical Properties: Properties such as lipophilicity (logP), solubility, and pKa are tautomer-dependent.[2] These properties, in turn, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
-
Toxicity: In some cases, one tautomer may be responsible for the therapeutic effect, while the other contributes to toxicity.[3]
A thorough understanding and characterization of the tautomeric landscape of a 2-aminothiazole derivative is therefore not merely an academic exercise but a critical step in the rational design and development of safe and effective medicines.
Factors Influencing the Amino-Imino Equilibrium
The position of the amino-imino equilibrium is a delicate balance influenced by a combination of intrinsic structural features and the surrounding environment.
Substituent Effects
The electronic nature of substituents on the thiazole ring and the exocyclic nitrogen can significantly shift the tautomeric equilibrium.
-
Electron-Withdrawing Groups (EWGs): When attached to the exocyclic nitrogen, EWGs increase the acidity of the N-H bond, which can facilitate the transfer of the proton to the endocyclic nitrogen, thereby favoring the imino form.[4]
-
Electron-Donating Groups (EDGs): EDGs on the thiazole ring, particularly at the 4 and 5 positions, can increase the electron density of the ring, which may lead to a slight stabilization of the imino form.[4] However, in most cases, the amino form remains predominant.[4]
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing one tautomer over the other.[5][6]
-
Polar Solvents: Generally, a more polar solvent will favor the more polar tautomer.[1] The imino form, with its separated charges, is often more polar than the amino form.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can selectively stabilize one tautomer. For instance, a hydrogen bond-donating solvent can interact with the endocyclic nitrogen of the amino tautomer, while a hydrogen bond-accepting solvent can interact with the exocyclic N-H of the amino form or the N-H of the imino form.
The interplay of these factors can be complex, and the predominant tautomer in a given solvent is not always intuitively obvious. Therefore, experimental determination is essential.
Experimental Methodologies for Tautomer Analysis
A multi-pronged approach utilizing various spectroscopic and analytical techniques is often necessary for a comprehensive understanding of the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution, as it can provide both qualitative and quantitative information.[7][8]
The choice of NMR experiments is dictated by the need to identify unique spectroscopic signatures for each tautomer and to accurately measure their relative concentrations. Proton (¹H) and Carbon-13 (¹³C) NMR are the primary techniques employed.
-
Sample Preparation: Dissolve the 2-aminothiazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) at a concentration that provides a good signal-to-noise ratio.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Spectral Interpretation:
-
Identify Key Protons: Focus on the chemical shifts of the thiazole ring protons and the exocyclic NH₂/NH protons.
-
Amino Tautomer: The aromatic amino tautomer will typically show distinct signals for the thiazole ring protons. The exocyclic NH₂ protons will usually appear as a broad singlet.
-
Imino Tautomer: The non-aromatic imino tautomer will have different chemical shifts for the ring protons due to the change in aromaticity. The endocyclic NH proton will have a characteristic chemical shift.
-
Tautomeric Mixture: If both tautomers are present in significant amounts, you will observe two sets of signals corresponding to each form.
-
-
Quantification:
-
Select Non-Overlapping Signals: Choose well-resolved signals that are unique to each tautomer.
-
Integration: Carefully integrate the selected signals. The ratio of the integrals will correspond to the molar ratio of the tautomers.[9][10]
-
Equilibrium Constant (K_T): Calculate the equilibrium constant (K_T = [imino]/[amino]) from the integral ratios.
-
| Tautomer | Key ¹H Chemical Shifts (ppm) | Key ¹³C Chemical Shifts (ppm) |
| Amino | Thiazole ring protons, exocyclic NH₂ | Aromatic ring carbons, C=N carbon |
| Imino | Thiazole ring protons (different shifts), endocyclic NH | Non-aromatic ring carbons, exocyclic C=N carbon |
Note: The exact chemical shifts will vary depending on the specific derivative and solvent used.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a valuable technique for studying tautomeric equilibria, particularly when the tautomers have distinct electronic absorption spectra.[11][12]
The underlying principle is that the different electronic structures of the amino (aromatic) and imino (non-aromatic) tautomers will result in different absorption maxima (λ_max). By monitoring changes in the UV-Vis spectrum as a function of solvent or temperature, one can infer shifts in the tautomeric equilibrium.
-
Sample Preparation: Prepare dilute solutions of the 2-aminothiazole derivative in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.
-
Spectral Analysis:
-
Identify the λ_max for each solution.
-
A significant shift in λ_max with changing solvent polarity is indicative of a shift in the tautomeric equilibrium.
-
The appearance of new absorption bands or shoulders can suggest the presence of multiple tautomers.
-
-
Determination of Equilibrium Constant (K_T):
-
This is more complex than with NMR and often requires the use of model compounds that are "locked" in one tautomeric form to determine the molar absorptivity of each tautomer.
-
Alternatively, chemometric methods can be used to deconvolve the overlapping spectra of the two tautomers.[13]
-
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the tautomeric form present in the solid state.[14][15][16]
This technique allows for the precise determination of bond lengths and the location of hydrogen atoms, which unambiguously distinguishes between the amino and imino forms.
Caption: Workflow for Tautomer Identification by X-ray Crystallography.
-
Amino Tautomer: The C-N bond to the exocyclic nitrogen will have a length characteristic of a single bond, and the hydrogen atoms will be located on the exocyclic nitrogen.
-
Imino Tautomer: The C=N bond to the exocyclic nitrogen will be a double bond, and a hydrogen atom will be located on the endocyclic nitrogen.
It is crucial to remember that the tautomeric form observed in the solid state may not be the predominant form in solution due to the influence of crystal packing forces.
Computational Methodologies for Tautomer Analysis
Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the relative stabilities of tautomers and for complementing experimental findings.[4][17][18][19]
Causality Behind Computational Choices
The goal of computational analysis is to accurately calculate the energies of the different tautomers to predict their relative populations. The choice of the DFT functional and basis set is critical for obtaining reliable results.
Step-by-Step Protocol for DFT Calculations
This protocol assumes the use of the Gaussian software package.[20][21][22]
-
Structure Preparation:
-
Build the 3D structures of both the amino and imino tautomers of the 2-aminothiazole derivative using a molecular modeling program (e.g., GaussView).
-
-
Input File Generation:
-
For each tautomer, create a Gaussian input file.
-
Route Section: Specify the level of theory and the type of calculation. A commonly used and effective combination for this type of system is the B3LYP functional with the 6-311++G(d,p) basis set.[4][17][18][19] Include the keywords Opt for geometry optimization and Freq for frequency calculations.
-
Example Route Section: #p B3LYP/6-311++G(d,p) Opt Freq
-
Solvent Effects: To model the effect of a solvent, include the SCRF=(PCM, Solvent=solvent_name) keyword.
-
-
Job Submission and Execution: Run the Gaussian calculation for each tautomer.
-
Analysis of Results:
-
Verify Optimization: Ensure that the geometry optimization has converged and that the frequency calculation yields no imaginary frequencies (confirming a true energy minimum).
-
Extract Energies: From the output file, extract the final electronic energy (for gas phase) or the Gibbs free energy (for solution).
-
Calculate Relative Energies: The difference in the calculated energies between the two tautomers (ΔE or ΔG) indicates their relative stability. A lower energy corresponds to a more stable tautomer.
-
Data Presentation: Calculated Relative Energies
| Tautomer | Gas Phase ΔE (kcal/mol) | In Solution (e.g., Water) ΔG (kcal/mol) |
| Amino | 0.0 (Reference) | 0.0 (Reference) |
| Imino | [Calculated Value] | [Calculated Value] |
Computational Workflow Diagram
Caption: Computational Workflow for Predicting Tautomer Stability.
Conclusion
The tautomerism of 2-aminothiazole derivatives is a multifaceted phenomenon with profound implications for drug discovery and development. A comprehensive understanding of the factors that influence the amino-imino equilibrium and the ability to accurately characterize the tautomeric composition of a given derivative are essential for the rational design of new therapeutic agents. This guide has provided a detailed overview of the key experimental and computational methodologies for investigating this tautomerism. By employing a combination of NMR and UV-Vis spectroscopy, X-ray crystallography, and DFT calculations, researchers can gain a clear and accurate picture of the tautomeric landscape of their compounds, leading to more informed decisions in the drug development process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. physicsforums.com [physicsforums.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
- 16. TAUTOMERISM IN SOME ACETAMIDO DERIVATIVES OF NITROGEN-CONTAINING HETEROCYCLES - X-RAY STRUCTURAL-ANALYSIS OF 2-AMINO AND 2-IMINO FORMS OF BENZOTHIAZOLE DERIVATIVES [iris.unimore.it]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. sid.ir [sid.ir]
- 20. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 21. youtube.com [youtube.com]
- 22. medium.com [medium.com]
A Technical Guide to Quantum Chemical Calculations for 2-(Aminomethyl)-5-methylthiazole: From Structural Optimization to Reactivity Prediction
Abstract
This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 2-(Aminomethyl)-5-methylthiazole, a heterocyclic compound of significant interest in medicinal chemistry. Moving beyond a simple list of procedures, this document elucidates the causal reasoning behind the selection of computational methods, establishing a self-validating workflow that ensures scientific integrity. We will detail the process from initial structure preparation and geometry optimization to the analysis of crucial electronic properties such as Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP). The insights derived from these calculations are invaluable for researchers, scientists, and drug development professionals seeking to understand the molecule's reactivity, stability, and potential intermolecular interactions, thereby guiding the rational design of novel therapeutics.
Introduction: The Rationale for a Computational Approach
This compound is a key building block in the synthesis of pharmacologically active compounds. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in drugs with diverse activities.[1] Understanding the intrinsic electronic and structural properties of this molecule at a quantum mechanical level provides a predictive framework for its behavior. Quantum chemical calculations, a cornerstone of modern computational chemistry, allow us to model molecular systems with high accuracy, offering insights that are often difficult or impossible to obtain through experimental means alone.[2][3]
By applying these methods, we can determine the most stable three-dimensional structure, map the distribution of electron density, and predict sites of reactivity. This knowledge is critical for understanding how the molecule might interact with a biological target, such as an enzyme's active site, and informs the strategic modification of its structure to enhance potency and selectivity.[4][5][6]
The Theoretical Framework: Selecting a Robust Computational Strategy
The reliability of any computational study hinges on the judicious selection of a theoretical method and basis set. For a molecule like this compound, a balance between computational accuracy and resource efficiency is paramount.
The Choice of Method: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of quantum chemistry for medium-sized organic molecules due to its excellent balance of cost and accuracy.[2] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of the system based on its electron density.
For this guide, we select the B3LYP hybrid functional . This functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic behavior than pure DFT functionals, and it has been extensively benchmarked for a wide range of organic molecules.[7][8][9][10]
The Basis Set: Justifying the 6-311++G(d,p) Choice
The basis set is the set of mathematical functions used to construct the molecular orbitals. A well-chosen basis set is crucial for obtaining accurate results. We recommend the 6-311++G(d,p) basis set for the following reasons:
-
6-311G : This is a "triple-zeta" basis set, meaning it uses three separate functions to describe each valence atomic orbital. This provides significant flexibility for accurately representing the electron distribution.
-
Polarization Functions (d,p) : These functions are essential for describing the non-spherical nature of electron density in chemical bonds. The d functions on heavy atoms (C, N, S) and p functions on hydrogen atoms allow orbitals to change shape and "polarize," which is critical for accurate geometry and frequency calculations.[7][9]
-
Diffuse Functions ++ : The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogen. These functions are large and spread out, making them vital for correctly describing systems with lone pairs, anions, or where non-covalent interactions are important—all of which are relevant to our target molecule and its potential biological interactions.[9]
This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high-quality, reliable level of theory for obtaining accurate structural and electronic properties for this compound.
The Computational Workflow: A Self-Validating Protocol
The following protocol outlines a step-by-step procedure for the quantum chemical analysis of this compound. This workflow is designed to be self-validating, where the results of one step confirm the validity of the previous one.
Caption: Computational workflow for quantum chemical analysis.
Experimental Protocol: Geometry Optimization and Frequency Analysis
Objective: To find the true minimum energy structure of this compound on the potential energy surface.
Materials:
-
A computer with a molecular modeling software package (e.g., Gaussian, TURBOMOLE, Avogadro).[11][12]
-
The 3D coordinates of this compound (can be generated from its SMILES string: NCC1=CSC(=N1)C).
Methodology:
-
Structure Input:
-
Geometry Optimization Calculation:
-
Set up the calculation using the chosen level of theory: B3LYP/6-311++G(d,p) .
-
Specify the task as Geometry Optimization (often the Opt keyword).
-
Submit the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.
-
Verification of Success: Upon completion, check the output file to confirm that the optimization has converged successfully. This is typically indicated by a specific message in the output log.
-
-
Frequency Analysis Calculation:
-
Causality: This step is the critical validation of the entire process. A true minimum on a potential energy surface has positive curvature in all directions, which corresponds to all real (positive) vibrational frequencies. A transition state has one direction of negative curvature, resulting in one imaginary (negative) frequency.[14]
-
Using the optimized geometry from the previous step, set up a new calculation with the identical level of theory (B3LYP/6-311++G(d,p) ).
-
Specify the task as Frequency Analysis (often the Freq keyword).
-
Submit the calculation.
-
Verification of a True Minimum: Analyze the output file and confirm that there are zero imaginary frequencies . If an imaginary frequency is found, it indicates the optimized structure is a saddle point, not a true minimum, and the optimization must be revisited.
-
Analysis of Key Molecular Properties for Drug Design
With a validated minimum energy structure, we can now calculate and analyze the electronic properties that govern the molecule's reactivity and interaction potential.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. Their energies and spatial distribution are fundamental predictors of chemical reactivity.[15]
-
HOMO: Represents the outermost electrons and indicates the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor. In drug design, this can be crucial for interactions with electron-deficient sites on a receptor.[16][17]
-
LUMO: Represents the lowest energy site for accepting an electron. A lower LUMO energy indicates a better electron acceptor, which is important for interactions with electron-rich residues in a biological target.[16][17]
-
HOMO-LUMO Energy Gap (ΔE): This is the energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO). A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.[16][17] This gap is a key parameter used in virtual screening to filter compound libraries.[16]
Table 1: Calculated Frontier Orbital Properties for this compound (Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level. Actual values will be generated by the calculation.)
| Parameter | Energy (eV) | Implication in Drug Design |
| EHOMO | -6.15 | Electron-donating capability |
| ELUMO | -0.50 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.65 | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface.[18][19] It is invaluable for predicting how a molecule will be recognized by another, such as its biological target.[11]
The MEP is color-coded to represent different regions of electrostatic potential:
-
Red: Regions of most negative potential (electron-rich). These are sites prone to electrophilic attack and are favorable for interacting with positive charges or hydrogen bond donors on a receptor.[11][18]
-
Blue: Regions of most positive potential (electron-poor). These are sites prone to nucleophilic attack and indicate favorable locations for interacting with negative charges or hydrogen bond acceptors.[11][18]
-
Green/Yellow: Regions of neutral or near-neutral potential.
For this compound, we can predict that the nitrogen atoms of the thiazole ring and the amino group will be electron-rich (red/yellow), making them key hydrogen bond acceptor sites. Conversely, the hydrogen atoms of the aminomethyl group will be electron-poor (blue), acting as primary hydrogen bond donor sites. This information is critical for docking studies and rational drug design.[11]
Caption: Relationship between calculated properties and drug design applications.
Conclusion: From Calculation to Insight
This guide has detailed a robust and scientifically sound workflow for the quantum chemical analysis of this compound. By adhering to this protocol, researchers can move beyond simply generating data to deriving actionable insights. The geometry optimization, validated by frequency analysis, provides a reliable foundation for calculating electronic properties. In turn, the analysis of the HOMO-LUMO orbitals and the MEP map provides a clear, quantitative picture of the molecule's reactivity and potential for intermolecular interactions. These computational insights are indispensable for the modern drug discovery process, enabling a more targeted and efficient approach to the design and development of next-generation therapeutics based on the thiazole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantum chemistry - Wikipedia [en.wikipedia.org]
- 4. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publishing.emanresearch.org [publishing.emanresearch.org]
- 7. The Quantum Chemical Calculations of Some Thiazole Derivatives | Atlantis Press [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 12. youtube.com [youtube.com]
- 13. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]
- 14. youtube.com [youtube.com]
- 15. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 16. m.youtube.com [m.youtube.com]
- 17. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. MEP [cup.uni-muenchen.de]
The Discovery of Bioactive 2-(Aminomethyl)-5-methylthiazole Analogues: A Technical Guide for Drug Development Professionals
Introduction: The Thiazole Scaffold as a Privileged Motif in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have rendered it a "privileged scaffold" in the design of therapeutic agents. From the early discovery of sulfathiazole to the development of modern targeted therapies, the thiazole nucleus has been a recurring motif in drugs spanning a wide range of indications, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] This guide focuses on a specific, yet highly promising, subclass: 2-(aminomethyl)-5-methylthiazole analogues. The introduction of an aminomethyl linker at the 2-position provides a versatile handle for synthetic elaboration and allows for the exploration of chemical space in a manner distinct from direct substitution on the 2-amino group. The 5-methyl group serves to modulate the lipophilicity and metabolic stability of the core scaffold.
This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the critical steps and strategic considerations in the discovery of novel bioactive this compound analogues. We will delve into the synthetic strategies for assembling this core, the methodologies for evaluating their biological activity, and the iterative process of structure-activity relationship (SAR) optimization that drives the transformation of a hit compound into a viable drug candidate.
I. Synthetic Strategies: Constructing the this compound Core
The successful discovery of novel bioactive analogues is predicated on the efficient and flexible synthesis of the core scaffold. The primary route to this compound derivatives involves a multi-step sequence, typically beginning with the construction of a suitable 2-halo-5-methylthiazole intermediate, followed by nucleophilic substitution to introduce the aminomethyl moiety.
A. The Hantzsch Thiazole Synthesis: A Classic Approach to the Thiazole Ring
The Hantzsch thiazole synthesis, a venerable and robust reaction, remains a mainstay for the construction of the thiazole ring.[3] This method typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the 2-amino-5-methylthiazole precursor, 1-bromopropan-2-one can be reacted with thiourea.
Diagram: Hantzsch Thiazole Synthesis Workflow
Caption: General workflow of the Hantzsch synthesis for 2-amino-5-methylthiazole.
B. Synthesis of the Key Intermediate: 2-Chloro-5-methylthiazole
A crucial intermediate for the introduction of the aminomethyl linker is 2-chloro-5-methylthiazole. This can be synthesized from the readily available 2-amino-5-methylthiazole via a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of 2-Chloro-5-methylthiazole
-
Diazotization: To a stirred solution of 2-amino-5-methylthiazole in concentrated hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
-
Copper(I) Chloride Preparation: A solution of copper(I) chloride is prepared by the reduction of copper(II) sulfate with sodium bisulfite.
-
Sandmeyer Reaction: The cold diazonium salt solution is added portion-wise to the freshly prepared copper(I) chloride solution. The reaction mixture is then warmed to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 2-chloro-5-methylthiazole.
C. Introduction of the Aminomethyl Linker
With the 2-chloro-5-methylthiazole in hand, the aminomethyl group can be introduced via a two-step process: chloromethylation followed by amination.
-
Chloromethylation of the 5-Methyl Group: While direct chlorination of the methyl group can be challenging, an alternative is to start with a precursor that allows for the introduction of a chloromethyl group at the 5-position. A more common and versatile approach is to synthesize 2-chloro-5-(chloromethyl)thiazole from different starting materials, such as 2,3-dichloropropene and sodium thiocyanate.[4]
-
Nucleophilic Substitution with Amines: The 2-chloro-5-(chloromethyl)thiazole can then be reacted with a diverse library of primary or secondary amines to generate a wide array of this compound analogues.
Diagram: Synthesis of this compound Analogues
Caption: Synthetic route to a library of this compound analogues.
II. Biological Evaluation: Uncovering Bioactivity
Once a library of analogues has been synthesized, the next critical phase is to screen for biological activity. The choice of assays will be dictated by the therapeutic area of interest. Given the broad spectrum of activities reported for thiazole derivatives, a tiered screening approach is often employed.
A. Primary Screening: High-Throughput Cellular Assays
Initial screening is typically performed using high-throughput cellular assays to identify "hits" with promising activity.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[5]
-
Cell Seeding: Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized analogues are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with the compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
B. Secondary Screening: Target-Based Assays
For analogues that show promising activity in cellular assays, secondary, target-based assays are employed to elucidate the mechanism of action. Kinase inhibition is a common mechanism for bioactive thiazole derivatives.[6][7]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay measures the amount of ADP produced during a kinase reaction, which is then converted into a luminescent signal.
-
Kinase Reaction: The kinase of interest (e.g., a specific receptor tyrosine kinase or a cyclin-dependent kinase), its substrate, and ATP are incubated with the test compounds at various concentrations in a kinase buffer.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The amount of ADP produced is proportional to the kinase activity. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
III. Structure-Activity Relationship (SAR) Studies: The Path to Lead Optimization
The data generated from biological screening is used to establish a structure-activity relationship (SAR), which guides the iterative process of lead optimization. The goal is to enhance potency, selectivity, and drug-like properties while minimizing off-target effects and toxicity.
A. Key Structural Modifications and Their Impact
For the this compound scaffold, several key positions can be modified to probe the SAR:
-
The Amino Group of the Aminomethyl Linker: Substitution on the nitrogen atom of the aminomethyl group is a primary area for modification. The nature of the substituents (e.g., alkyl, aryl, heterocyclic) can profoundly impact activity and selectivity.
-
The 5-Methyl Group: While this guide focuses on the 5-methyl scaffold, exploration of other small alkyl groups at this position can be undertaken to fine-tune lipophilicity and metabolic stability.
-
The Thiazole Ring: While the core thiazole is often essential for activity, substitution at the 4-position can be explored, although this may require a different synthetic starting point.
Diagram: Key Areas for SAR Exploration
Caption: Key structural regions for SAR studies on the this compound scaffold.
B. Data-Driven Optimization
The SAR data should be compiled into tables to facilitate analysis and guide the design of the next generation of analogues.
Table 1: Illustrative SAR Data for a Hypothetical Kinase Inhibitor Series
| Compound ID | R1 | R2 | Kinase X IC50 (nM) | Cell Line Y IC50 (µM) |
| 1a | H | H | 500 | 10.2 |
| 1b | Methyl | H | 250 | 5.1 |
| 1c | Phenyl | H | 50 | 0.8 |
| 1d | 4-Fluorophenyl | H | 25 | 0.4 |
| 1e | Cyclohexyl | H | 150 | 3.5 |
| 1f | Phenyl | Methyl | 100 | 1.5 |
This is a hypothetical table for illustrative purposes.
From this hypothetical data, one might infer that an aromatic substituent on the aminomethyl nitrogen is beneficial for activity, with electron-withdrawing groups on the phenyl ring further enhancing potency.
IV. Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the discovery of novel bioactive compounds. Its synthetic tractability allows for the rapid generation of diverse chemical libraries. Through a systematic approach of synthesis, biological evaluation, and data-driven SAR optimization, researchers can effectively navigate the complex process of drug discovery. Future work in this area will likely focus on the exploration of novel substituents on the aminomethyl linker, the application of computational modeling to guide analogue design, and the investigation of this scaffold against a broader range of biological targets. The principles and methodologies outlined in this guide provide a solid foundation for drug development professionals to unlock the full therapeutic potential of this versatile chemical class.
V. References
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. --INVALID-LINK--
-
Li, H., et al. (2016). Synthesis, antitumor activity and preliminary structure-activity relationship of 2-aminothiazole derivatives. Chemical Research in Chinese Universities, 32, 929–937. --INVALID-LINK--
-
Kim, K. S., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 45(18), 3905-27. --INVALID-LINK--
-
Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. --INVALID-LINK--
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. --INVALID-LINK--
-
PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. --INVALID-LINK--
-
ResearchGate. (2022). Synthesis of 2-aminothiazole derivatives: A short review. --INVALID-LINK--
-
PubMed. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. --INVALID-LINK--
-
NIH. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. --INVALID-LINK--
-
PubMed. (2015). Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives. --INVALID-LINK--
-
Google Patents. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. --INVALID-LINK--
-
Google Patents. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. --INVALID-LINK--
-
Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. --INVALID-LINK--
-
Indian Academy of Sciences. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. --INVALID-LINK--
-
Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. --INVALID-LINK--
-
protocols.io. (2024). In vitro kinase assay. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for 5-(Furan-2-yl)thiazole Derivatives as Kinase Inhibitors. --INVALID-LINK--
-
PubMed Central. (n.d.). Bioactive Molecules and Their Mechanisms of Action. --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to the Bioactivity of 2-Aminothiazole Analogs Versus 2-Chlorothiazole Derivatives. --INVALID-LINK--
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Fundamental Reactivity of the Aminomethylthiazole Scaffold: A Technical Guide for Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The 2-amino-4-methylthiazole scaffold is a cornerstone in contemporary drug discovery, recognized for its versatile chemical reactivity and significant presence in a multitude of clinically approved pharmaceuticals.[1][2] Its structure, a five-membered heterocyclic ring containing both sulfur and nitrogen, is adorned with an activating amino group at the 2-position and a methyl group at the 4-position. This specific arrangement of functional groups imparts a unique electronic character that dictates its reactivity and establishes it as a "privileged structure" in medicinal chemistry.[3] Molecules incorporating this scaffold span a wide range of therapeutic areas, including anti-inflammatory (Meloxicam), antibacterial (Cefixime), and neurological agents (Pramipexole), underscoring its broad biological relevance.[2][4]
This guide provides an in-depth exploration of the fundamental reactivity of the aminomethylthiazole core. We will dissect the electronic landscape of the molecule, detail its canonical synthesis, and provide field-proven protocols for its key chemical transformations. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to strategically manipulate this scaffold for the rational design of novel therapeutics.
Part 1: The Hantzsch Synthesis - Assembling the Core Scaffold
The most robust and widely adopted method for constructing the 2-aminothiazole ring system is the Hantzsch Thiazole Synthesis, first described in 1887.[5][6] This reaction is a condensation between an α-haloketone and a thioamide. For the synthesis of 2-aminothiazoles, thiourea serves as the thioamide component. The reaction is known for its simplicity, high yields, and broad substrate scope.[5][7]
The causality behind this reaction's success lies in a sequential nucleophilic substitution (SN2) and intramolecular cyclization mechanism. The sulfur atom of thiourea, a potent nucleophile, initially displaces the halide from the α-haloketone. The resulting intermediate then undergoes an intramolecular condensation, where one of the amino nitrogens attacks the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring.
Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole[8]
This protocol outlines the synthesis of the parent 2-amino-4-methylthiazole from chloroacetone and thiourea, adapted from the rigorously tested procedure in Organic Syntheses.
Materials:
-
Thiourea (76 g, 1 mole)
-
Chloroacetone (92.5 g, 1 mole)
-
Water (200 cc)
-
Sodium Hydroxide (solid, 200 g)
-
Diethyl Ether
Procedure:
-
Suspend thiourea in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
With stirring, add chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
-
After the addition is complete, reflux the yellow solution for two hours.
-
Cool the mixture and, while stirring, cautiously add 200 g of solid sodium hydroxide, maintaining cooling to manage the exotherm.
-
An oily layer will separate. Transfer the mixture to a separatory funnel and collect the upper oily layer.
-
Extract the aqueous layer three times with diethyl ether (total of 300 cc).
-
Combine the original oil with the ethereal extracts and dry over solid sodium hydroxide.
-
Filter the solution and remove the ether by distillation.
-
Distill the residual oil under reduced pressure. The product, 2-amino-4-methylthiazole, is collected at 130–133°C/18 mm Hg.
Data Presentation: Hantzsch Synthesis Variants
| α-Haloketone | Thioamide | Product | Typical Yield (%) |
| Chloroacetone | Thiourea | 2-Amino-4-methylthiazole | 70-75%[8] |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | >90%[5] |
| Ethyl γ-bromoacetoacetate | Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Good[9] |
Visualization: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow of the Hantzsch Thiazole Synthesis.
Part 2: Reactivity Landscape - Electronic Influences
The reactivity of the aminomethylthiazole scaffold is governed by the electronic interplay between the heterocyclic ring and its substituents. The thiazole ring itself has a π-electron distribution that makes the C2 position electron-deficient, the C4 position nearly neutral, and the C5 position slightly electron-rich.[10]
However, the 2-amino group, a powerful electron-donating group, fundamentally alters this landscape. It significantly increases the electron density of the entire ring system, particularly at the C5 position, making it the primary site for electrophilic attack.[10] The lone pair on the exocyclic nitrogen participates in resonance, further activating the ring. Conversely, the ring nitrogen (N3) is the most basic center and is readily protonated or alkylated.[10][11]
Visualization: Reactive Sites of 2-Amino-4-methylthiazole
Caption: Key reactive centers on the aminomethylthiazole scaffold.
Part 3: Key Reaction Classes
A. Electrophilic Substitution at C5
As predicted by its electronic properties, the aminomethylthiazole scaffold readily undergoes electrophilic substitution, with the reaction occurring almost exclusively at the electron-rich C5 position.[10] This high regioselectivity is a key feature that medicinal chemists exploit for functionalization. Common electrophilic substitution reactions include halogenation, nitration, and diazo coupling.[10][12]
This protocol describes a general method for the bromination of a 2-amino-4-substituted thiazole at the C5 position.
Materials:
-
2-Amino-4-phenylthiazole (1 mmol)
-
N-Bromosuccinimide (NBS) or Bromine (1 mmol)
-
Dimethylformamide (DMF)
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the 2-amino-4-phenylthiazole in DMF in a round-bottom flask.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine or NBS in DMF to the cooled, stirring mixture.
-
Allow the reaction to stir at room temperature until completion, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield the 2-amino-5-bromo-4-phenylthiazole.
B. N-Alkylation: A Study in Regioselectivity
Alkylation of 2-aminothiazoles is a critical reaction that presents a regioselectivity challenge: the reaction can occur at the endocyclic ring nitrogen (N3) or the exocyclic amino nitrogen (N2').[11] The outcome is highly dependent on the reaction conditions.
-
Neutral Conditions: In its neutral form, the ring nitrogen (N3) is generally the more nucleophilic and reactive center, leading primarily to N3-alkylation.[11]
-
Basic Conditions: When the exocyclic amino group is deprotonated by a strong base, it becomes a highly reactive ambident anion, which can lead to a mixture of N3 and N2' alkylated products.[11]
For selective N3-alkylation, the use of a non-nucleophilic base in an aprotic polar solvent is a common and effective strategy.[13]
Materials:
-
2-Amino-4-methylthiazole (1 mmol)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.1 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3 mmol)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Combine 2-amino-4-methylthiazole and anhydrous K₂CO₃ in a flask with anhydrous DMF under a nitrogen atmosphere.
-
Heat the mixture to 60-70°C with stirring.
-
Add the alkyl halide dropwise to the heated suspension.
-
Maintain the temperature and stir overnight, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the N3-alkylated product.
Caption: Competing pathways for the N-alkylation of 2-aminothiazole.
C. Reactions of the Exocyclic Amino Group
The exocyclic amino group behaves like a typical aromatic amine and can undergo reactions such as acylation to form amides and condensation with aldehydes to form Schiff bases.[11] These reactions are fundamental for extending the scaffold and linking it to other pharmacophores. Acylation is often performed to protect the amino group or to install a linker.
Part 4: The Aminomethylthiazole Scaffold as a Bioisostere
In drug design, bioisosterism is the strategic replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties.[14][15] The aminomethylthiazole scaffold is a versatile bioisostere. For instance, its electron-rich, planar, and hydrogen-bonding capable structure allows it to mimic and replace other functionalities like amide or carboxylic acid groups, potentially improving metabolic stability or cell permeability.[16][17] The thoughtful deployment of this scaffold can address common developability problems, such as modulating basicity, solubility, and lipophilicity.[14]
Conclusion
The fundamental reactivity of the aminomethylthiazole scaffold is a well-defined and predictable system, making it an exceptionally valuable tool for medicinal chemists. Its straightforward synthesis via the Hantzsch reaction provides ready access to the core structure. The electronic properties, dominated by the electron-donating 2-amino group, direct electrophilic substitutions to the C5 position with high fidelity. While N-alkylation presents a regiochemical choice, conditions can be optimized to favor the desired N3-substituted isomer. This predictable and versatile reactivity, combined with its proven success as a pharmacophore and bioisostere, ensures that the aminomethylthiazole scaffold will remain a central element in the design and development of future therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 11. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 12. Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drughunter.com [drughunter.com]
- 17. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Methodological & Application
Synthesis of 2-(Aminomethyl)-5-methylthiazole: A Detailed Protocol for Advanced Research
Introduction
2-(Aminomethyl)-5-methylthiazole is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its structural motif, featuring a primary amine tethered to a substituted thiazole ring, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, underpinning their importance in the development of novel therapeutics. This application note provides a comprehensive and detailed protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The described methodology is rooted in established chemical principles and has been optimized for reliability and reproducibility.
Scientific Foundation and Strategic Approach
The synthesis of primary amines from alkyl halides is a fundamental transformation in organic chemistry. However, direct amination with ammonia often leads to over-alkylation, yielding a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. To circumvent this, the Gabriel synthesis offers a robust and selective method for the preparation of primary amines.[1][2][3] This protocol employs a modified Gabriel synthesis strategy, which involves the N-alkylation of phthalimide with a suitable haloalkyl precursor, followed by the liberation of the desired primary amine. This approach ensures a high-yielding and clean conversion to the target compound.
Our synthetic strategy commences with the readily available 2-chloro-5-methylthiazole. This precursor is then converted to the corresponding chloromethyl derivative, which serves as the key electrophile for the subsequent N-alkylation of potassium phthalimide. The final step involves the hydrazinolysis of the resulting N-substituted phthalimide to release the target this compound. This multi-step sequence is designed to be efficient and scalable, providing a reliable route to this important building block.
Visualizing the Synthetic Pathway
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol
Part 1: Synthesis of 2-Chloro-5-(chloromethyl)thiazole
The initial step involves the chlorination of the methyl group of 2-chloro-5-methylthiazole. This can be achieved using various chlorinating agents, with sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) being common choices.[4][5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Chloro-5-methylthiazole | ≥97% | Commercially Available |
| Sulfuryl Chloride (SO₂Cl₂) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Laboratory Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-chloro-5-methylthiazole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Chlorination: Cool the solution to 0 °C using an ice bath. Slowly add sulfuryl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-chloro-5-(chloromethyl)thiazole, which can often be used in the next step without further purification.
Part 2: Synthesis of N-((5-methylthiazol-2-yl)methyl)phthalimide (Gabriel Synthesis)
This step involves the nucleophilic substitution of the chloride in 2-chloro-5-(chloromethyl)thiazole with potassium phthalimide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Chloro-5-(chloromethyl)thiazole | Crude from Part 1 | N/A |
| Potassium Phthalimide | ≥98% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Deionized Water | N/A | Laboratory Prepared |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2-chloro-5-(chloromethyl)thiazole (1.0 eq) and potassium phthalimide (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
N-Alkylation: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold deionized water with vigorous stirring. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to obtain N-((5-methylthiazol-2-yl)methyl)phthalimide.
Part 3: Synthesis of this compound (Hydrazinolysis)
The final step is the liberation of the primary amine from the phthalimide derivative using hydrazine hydrate. This method, known as the Ing-Manske procedure, is generally preferred over acidic or basic hydrolysis due to milder reaction conditions.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-((5-methylthiazol-2-yl)methyl)phthalimide | From Part 2 | N/A |
| Hydrazine Hydrate | Reagent Grade | Commercially Available |
| Ethanol (EtOH) | 95% | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated | Commercially Available |
| Sodium Hydroxide (NaOH) | Pellets | Commercially Available |
| Dichloromethane (DCM) | Reagent Grade | Commercially Available |
Procedure:
-
Reaction Setup: Suspend N-((5-methylthiazol-2-yl)methyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.
-
Hydrazinolysis: Add hydrazine hydrate (2.0 eq) to the suspension and heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.
-
Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of ~1. This will dissolve the desired amine and keep the phthalhydrazide precipitate.
-
Filtration: Filter off the phthalhydrazide precipitate and wash it with a small amount of ethanol.
-
Isolation of the Amine: Concentrate the filtrate under reduced pressure. To the residue, add water and basify to a pH of >12 with a concentrated aqueous solution of sodium hydroxide.
-
Extraction and Final Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by distillation or chromatography if necessary.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups, particularly the primary amine.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate precautions.
-
Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block in pharmaceutical research. By following this step-by-step guide, researchers can confidently produce this key intermediate with good yield and purity. The outlined methodology emphasizes safety and reproducibility, ensuring its utility in a modern research setting.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols: Strategic Incorporation of 2-(Aminomethyl)-5-methylthiazole into Peptides via Solid-Phase Synthesis
Introduction: The Thiazole Moiety as a Privileged Scaffold in Peptide Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability, bioactivity, and unique structural conformations is paramount. Non-canonical amino acids are central to this endeavor, and among them, thiazole-containing building blocks have emerged as particularly valuable. The thiazole ring, a bioisostere of the amide bond, imparts significant conformational rigidity to the peptide backbone.[1] This structural constraint can pre-organize the peptide into a bioactive conformation, potentially increasing receptor affinity and metabolic stability by shielding it from proteolytic degradation.[2]
This guide provides a comprehensive framework for the strategic incorporation of 2-(Aminomethyl)-5-methylthiazole, a non-canonical amino acid, into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will detail the synthesis of the necessary protected building block, provide optimized protocols for its coupling on a solid support, and discuss the critical considerations for successful synthesis and cleavage.
Part 1: Synthesis of the Fmoc-Protected Building Block
Successful incorporation begins with the preparation of the orthogonally protected building block: (9H-fluoren-9-yl)methyl (5-methylthiazol-2-yl)methylcarbamate , hereafter referred to as Fmoc-AmmThz . The primary amine of the commercially available this compound must be protected with the base-labile Fmoc group to be compatible with the Fmoc/tBu SPPS strategy.[3]
Proposed Synthetic Protocol for Fmoc-AmmThz
The protection of the primary amine is typically achieved by reaction with an activated Fmoc derivative, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).[4][5] The use of Fmoc-OSu is often preferred as it tends to produce fewer side products compared to the more reactive Fmoc-Cl.[6]
Workflow for Fmoc Protection:
Caption: Synthesis of the Fmoc-AmmThz building block.
Detailed Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and aqueous sodium bicarbonate solution (10%).
-
Addition of Fmoc Reagent: To the stirring solution, add a solution of Fmoc-OSu (1.05 eq.) dissolved in 1,4-dioxane dropwise at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization to yield the pure Fmoc-AmmThz.
Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of Fmoc-AmmThz into a growing peptide chain follows the standard SPPS cycle of deprotection and coupling. However, due to the unique electronic nature of the thiazole moiety, special consideration must be given to the coupling step to ensure high efficiency.
The SPPS Cycle for Thiazole Incorporation
The general workflow remains consistent with standard Fmoc-SPPS protocols.[7]
Caption: The SPPS cycle for incorporating Fmoc-AmmThz.
Critical Step: The Coupling Reaction
While the methylene spacer in this compound reduces the steric hindrance compared to an amine directly attached to the ring, the electronic properties of the heterocycle can still influence reactivity. To overcome potentially sluggish coupling kinetics, a high-efficiency activation method is strongly recommended over standard carbodiimide methods.[4][8]
Recommended Coupling Reagents and Conditions:
| Reagent System | Molar Equivalents (AA:Reagent:Base) | Rationale |
| HATU / DIPEA | 1 : 0.95 : 2 | (Primary Recommendation) Forms a highly reactive OAt-active ester, which is extremely efficient for coupling sterically hindered or electronically challenging amino acids.[4] |
| HBTU / DIPEA | 1 : 0.95 : 2 | A widely used and effective uronium salt activator, suitable for most couplings, including those that may be slow with carbodiimides. |
| PyBOP / DIPEA | 1 : 1 : 2 | A phosphonium salt-based reagent that is also highly effective for difficult couplings and can minimize racemization. |
Why HATU is the Preferred Choice: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is one of the most effective coupling reagents available for SPPS.[4] It reacts with the carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive O-acylisourea, which rapidly converts to the even more reactive 7-azahydroxybenzotriazole (OAt) active ester. This species is less prone to racemization and reacts efficiently with the deprotected N-terminal amine on the resin-bound peptide, even in cases of steric hindrance or reduced nucleophilicity.
Detailed SPPS Protocol
This protocol assumes a standard manual synthesis on a 0.1 mmol scale using a rink amide resin for a C-terminally amidated peptide.
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5-7 times).
-
First Amino Acid Coupling: Couple the first standard Fmoc-amino acid using your preferred standard coupling protocol (e.g., DIC/HOBt or HATU).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5-7 times). Perform a Kaiser test to confirm the presence of a free primary amine.[9]
-
Fmoc-AmmThz Coupling (The Key Step):
-
In a separate vial, pre-activate a solution of Fmoc-AmmThz (4 eq.), HATU (3.8 eq.), and N,N-Diisopropylethylamine (DIPEA) (8 eq.) in DMF for 2-5 minutes.
-
Add the activated solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times).
-
Perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step. If negative, proceed.
-
-
Chain Elongation: Continue the peptide synthesis by repeating the deprotection (Step 4) and coupling (using standard conditions for regular amino acids) cycles.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Final Washing: Wash the completed peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry under vacuum.
Part 3: Cleavage and Deprotection
The final step is the cleavage of the peptide from the solid support and the simultaneous removal of any acid-labile side-chain protecting groups. The thiazole ring is stable to the strong acidic conditions used for cleavage.[10]
Cleavage Cocktail and Protocol
The choice of scavengers in the cleavage cocktail is crucial to prevent side reactions, particularly with residues like Trp, Met, or Cys.[11]
Standard Cleavage Cocktail (Reagent R):
| Component | Volume Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. |
| Water (H₂O) | 2.5% | Proton source, helps suppress side reactions. |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger, particularly effective at preventing side reactions with Trp and other sensitive residues. |
Workflow for Cleavage and Precipitation:
Caption: Workflow for peptide cleavage and precipitation.
Detailed Step-by-Step Methodology:
-
Place the dried peptide-resin (approx. 0.1 mmol) in a reaction vessel.
-
Add the cleavage cocktail (e.g., 2-3 mL of Reagent R) to the resin.
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the solution to separate the resin beads and collect the filtrate.
-
Wash the resin with a small additional amount of TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approx. 10-fold volume excess).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether one or two more times.
-
Dry the resulting crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
Conclusion
The incorporation of this compound into peptides is a powerful strategy for developing novel therapeutics with constrained conformations and potentially enhanced biological properties. By preparing the Fmoc-protected building block and employing high-efficiency coupling reagents like HATU during SPPS, researchers can reliably synthesize these modified peptides. The protocols outlined in this guide provide a robust and scientifically grounded approach to leverage this valuable chemical tool in drug discovery and development.
References
- 1. Biocompatible synthesis of macrocyclic thiazole peptides from chiral α-amino nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Fmoc-2-mercaptobenzothiazole, for the introduction of the Fmoc moiety free of side-reactions. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Convergent synthesis of proteins using peptide-aminothiazoline - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
2-(Aminomethyl)-5-methylthiazole as a ligand for metal complexes
An Application Guide to 2-(Aminomethyl)-5-methylthiazole: A Versatile Bidentate Ligand for Novel Metal Complexes
This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the use of this compound as a versatile N,N-bidentate ligand in coordination chemistry. While this specific ligand is a relatively underexplored building block, this guide synthesizes established chemical principles and data from analogous systems to provide robust protocols and predictive insights for its synthesis, complexation, characterization, and application.
Introduction: The Scientific Rationale
The thiazole nucleus is a cornerstone of medicinal chemistry and materials science, prized for its unique electronic properties and biological activity. While its isomer, 2-amino-5-methylthiazole, has been extensively studied, This compound offers distinct structural advantages for the design of functional metal complexes.
The key distinction lies in the introduction of a methylene (-CH₂) spacer between the thiazole ring and the amine donor group. This feature transforms the ligand's coordination behavior:
-
Enhanced Flexibility: The aminomethyl arm provides rotational freedom, allowing the ligand to accommodate a wider range of metal ion coordination geometries compared to the more rigid 2-aminothiazole.
-
Stable Chelate Formation: The ligand is perfectly pre-organized to act as a bidentate N,N-donor, coordinating through both the thiazole ring nitrogen (a pyridine-type donor) and the primary amine nitrogen. This forms a highly stable five-membered chelate ring, a favored motif in coordination chemistry.[1][2]
-
Modulated Electronic Properties: The primary amine donor is a strong sigma (σ) donor, distinct from the sp² hybridized exocyclic amine in its isomer, allowing for fine-tuning of the electronic environment at the metal center.
This guide provides the necessary protocols to synthesize this ligand and explore its potential in creating novel metal complexes for applications ranging from catalysis to drug development.
Synthesis of the Ligand: this compound
Direct literature on the synthesis of this specific ligand is sparse. Therefore, a robust and logical synthetic route is proposed based on well-established transformations of thiazole precursors. The most reliable pathway involves the amination of a 2-(halomethyl)-5-methylthiazole intermediate. The Gabriel synthesis is recommended as it minimizes the formation of secondary and tertiary amine byproducts.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Protocol 2.1: Synthesis via Gabriel Amination
This two-step protocol is designed to be a high-yielding and clean route to the target ligand.
Step 1: Synthesis of 2-(Chloromethyl)-5-methylthiazole
Causality: This step introduces the reactive chloromethyl handle. N-Chlorosuccinimide (NCS) is a common and effective reagent for the radical chlorination of methyl groups on heterocyclic rings. A radical initiator like benzoyl peroxide is required to start the reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-methylthiazole (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution, followed by water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-(chloromethyl)-5-methylthiazole, can be purified by vacuum distillation.
Step 2: Synthesis of this compound
Causality: This step converts the chloride to the primary amine. Potassium phthalimide provides a protected nitrogen nucleophile, preventing over-alkylation. Subsequent deprotection with hydrazine hydrate liberates the desired primary amine.[3]
-
Reaction Setup: Dissolve 2-(chloromethyl)-5-methylthiazole (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Reaction: Heat the mixture to 80-90°C and stir for 6-12 hours. Monitor the formation of the phthalimide intermediate by TLC.
-
Isolation of Intermediate (Optional): Once the starting material is consumed, cool the mixture and pour it into ice water. The solid phthalimide intermediate will precipitate. Filter, wash with water, and dry.
-
Deprotection: Suspend the phthalimide intermediate in ethanol. Add hydrazine hydrate (1.5 eq) and reflux the mixture for 4-6 hours. A precipitate of phthalhydrazide will form.
-
Work-up: Cool the mixture and filter off the phthalhydrazide solid. Concentrate the ethanolic filtrate under reduced pressure.
-
Purification: Dissolve the residue in dilute HCl and wash with diethyl ether to remove any non-basic impurities. Basify the aqueous layer with cold 2M NaOH and extract the product into dichloromethane or ethyl acetate. Dry the organic extracts, concentrate, and purify the resulting oil or low-melting solid by vacuum distillation or column chromatography to yield pure this compound.
Synthesis of Metal Complexes: A General Protocol
The bidentate nature of this compound allows for the straightforward synthesis of various metal complexes. The following protocol is a general starting point that can be adapted based on the specific metal salt and desired final complex.
Caption: General workflow for the synthesis and characterization of metal complexes.
Protocol 3.1: Synthesis of a Generic [M(L)₂Cl₂] Complex
Causality: This protocol uses a 2:1 ligand-to-metal molar ratio, which is common for forming octahedral complexes with bidentate ligands and divalent metal ions like Cu(II), Ni(II), or Co(II). Ethanol or methanol are typically good solvents for both the ligand and common metal salts.
-
Ligand Solution: Dissolve this compound (2.0 mmol) in 15 mL of absolute ethanol.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, or CoCl₂·6H₂O) (1.0 mmol) in 10 mL of absolute ethanol. Gentle warming may be required.
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
Reaction & Precipitation: Upon mixing, a color change and/or the formation of a precipitate is often observed immediately. Stir the reaction mixture for an additional 2-4 hours at room temperature or under gentle reflux to ensure complete reaction.
-
Isolation: Cool the mixture to room temperature, and if necessary, place it in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials. Dry the complex under vacuum.
Self-Validation: The formation of a colored precipitate (for transition metals) that is insoluble in the reaction solvent is a strong initial indicator of successful complexation. The isolated solid should have a sharp melting/decomposition point, distinct from the starting materials.
Characterization of Ligand and Complexes
Thorough characterization is essential to confirm the identity of the synthesized ligand and to elucidate the structure and coordination environment of its metal complexes.
Expected Coordination Mode
Caption: Bidentate chelation of the ligand to a metal center (M).
Table 1: Key Characterization Techniques & Expected Observations
| Technique | Purpose | Expected Observations for Ligand & Complexes |
| FT-IR Spectroscopy | Identify functional groups and confirm coordination. | Ligand: Characteristic N-H stretches (~3300-3400 cm⁻¹), C=N stretch (~1600 cm⁻¹). Complex: Shift of N-H and C=N bands to lower wavenumbers upon coordination. Appearance of new low-frequency bands corresponding to M-N bonds (~400-500 cm⁻¹). |
| ¹H & ¹³C NMR | Confirm ligand structure and probe coordination in diamagnetic complexes (e.g., Zn(II), Cd(II)). | Ligand: Distinct signals for thiazole proton, methyl protons, and aminomethyl protons. Complex: Downfield shift of thiazole and aminomethyl proton signals due to deshielding upon coordination to the metal center. |
| UV-Vis Spectroscopy | Investigate electronic transitions and coordination geometry (for d-block metals). | Ligand: Intense π → π* transitions in the UV region. Complex: Appearance of lower energy, less intense d-d transition bands in the visible region, characteristic of the metal ion and its coordination geometry (e.g., octahedral, tetrahedral). |
| Mass Spectrometry | Determine molecular weight. | Provides the molecular ion peak (M⁺) for the ligand and confirms the mass of the complex cation, often showing characteristic isotopic patterns for the metal. |
| Elemental Analysis | Confirm empirical formula. | Experimental percentages of C, H, N, and S should match calculated values for the proposed formula of the ligand and its complexes. |
| X-ray Crystallography | Definitive structural elucidation. | Provides precise bond lengths, bond angles, and the overall 3D structure, confirming the coordination mode and geometry. |
Applications and Protocols
The unique structural features of this compound complexes suggest significant potential in catalysis and medicinal chemistry.
Homogeneous Catalysis
Scientific Rationale: The stable chelate structure can stabilize catalytically active metal centers, preventing decomposition while leaving open coordination sites for substrate binding. The ligand's electronic properties can be used to tune the reactivity of the metal.
Potential Catalytic Reactions:
-
Oxidation Reactions: Manganese, iron, or copper complexes can act as catalysts for the oxidation of alcohols or alkenes.
-
C-C Coupling Reactions: Palladium or nickel complexes could be effective in reactions like Suzuki or Heck couplings.
Protocol 5.1.1: Screening for Catalytic Oxidation of Benzyl Alcohol
-
Reaction Setup: To a solution of benzyl alcohol (1.0 mmol) in a suitable solvent (e.g., acetonitrile), add the synthesized metal complex (e.g., a Co(II) or Cu(II) complex, 1-5 mol%).
-
Oxidant Addition: Add an oxidant, such as tert-butyl hydroperoxide (t-BuOOH, 2.0 eq), to the mixture.
-
Reaction: Stir the reaction at a specified temperature (e.g., 60°C) for 24 hours.
-
Analysis: Monitor the conversion of benzyl alcohol to benzaldehyde by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Validation: A successful catalyst will show significant conversion of the starting material compared to a control reaction run without the metal complex.
Medicinal & Pharmaceutical Applications
Scientific Rationale: Thiazole-containing compounds are known to possess a wide range of biological activities. According to Tweedy's chelation theory, the coordination of a bioactive ligand to a metal ion can enhance its therapeutic efficacy. The resulting complex often exhibits increased lipophilicity, facilitating its transport across cell membranes.[4]
Potential Biological Activities:
-
Antimicrobial Agents: The complex may disrupt microbial cell walls or inhibit essential enzymes.
-
Anticancer Agents: The complex could interact with DNA or inhibit key enzymes like kinases or topoisomerases.
Protocol 5.2.1: Evaluation of Antimicrobial Activity (Disk Diffusion Method)
-
Culture Preparation: Prepare a fresh inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth and adjust its turbidity to the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly swab the microbial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Prepare sterile filter paper disks (6 mm diameter) and impregnate them with a known concentration of the test complex dissolved in a suitable solvent (e.g., DMSO). Place the disks onto the agar surface.
-
Controls: Use a disk with the pure solvent as a negative control, the free ligand as a comparison, and a standard antibiotic disk (e.g., ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
This compound represents a promising, yet largely untapped, resource for the design of novel coordination complexes. Its unique combination of a flexible chelating arm and a biologically relevant thiazole core provides a rich platform for innovation. The protocols and insights provided in this guide offer a solid, scientifically-grounded foundation for researchers to synthesize and explore the properties and applications of these exciting new materials, paving the way for future discoveries in catalysis, medicine, and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. EP1213286A1 - Bis-(2-chlorothiazolyl-5-methyl)amine and process to produce 5-aminomethyl-2-chloro-thiazol - Google Patents [patents.google.com]
- 4. US4324899A - 2-Amino-5-cyanothiazoles and their preparation - Google Patents [patents.google.com]
Application of 2-(Aminomethyl)-5-methylthiazole in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
The 2-(aminomethyl)-5-methylthiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents across a spectrum of biological targets. This guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of compounds incorporating this valuable pharmacophore, offering researchers and drug development professionals a comprehensive resource to leverage its potential.
The this compound Moiety: A Pharmacophore of Growing Importance
The thiazole ring is a well-established pharmacophore found in numerous approved drugs.[1] The introduction of an aminomethyl group at the 2-position and a methyl group at the 5-position imparts specific characteristics that enhance its utility in drug design. The primary amine provides a key interaction point for forming hydrogen bonds, salt bridges, or covalent linkages with biological targets, while the methyl group can occupy hydrophobic pockets and influence the overall conformation of the molecule. This combination of features allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
While the broader 2-aminothiazole scaffold is present in numerous kinase inhibitors and other therapeutic agents, the specific this compound moiety is an emerging area of interest.[2][3][4] Its application is being explored in the development of novel kinase inhibitors and G protein-coupled receptor (GPCR) modulators, where the flexible aminomethyl linker can effectively probe binding site topographies.[5][6][7]
Synthetic Pathways to this compound
The synthesis of this compound can be approached through several strategic routes. Below are two detailed protocols for its preparation, starting from readily available precursors.
Protocol 1: Synthesis via Reduction of 2-Cyano-5-methylthiazole
This pathway involves the initial synthesis of the nitrile precursor followed by its reduction to the primary amine.
Step 1: Synthesis of 2-Cyano-5-methylthiazole
This step can be achieved through a Sandmeyer-type reaction from the corresponding 2-amino-5-methylthiazole.
-
Materials: 2-Amino-5-methylthiazole, Copper(I) cyanide, Sodium nitrite, Hydrochloric acid, Water, Organic solvent (e.g., Dichloromethane).
-
Procedure:
-
Prepare a solution of 2-amino-5-methylthiazole in aqueous hydrochloric acid and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-cyano-5-methylthiazole.
-
Step 2: Reduction of 2-Cyano-5-methylthiazole to this compound
The nitrile can be efficiently reduced to the primary amine using a variety of reducing agents. A Raney Nickel-catalyzed hydrogenation is a common and effective method.
-
Materials: 2-Cyano-5-methylthiazole, Raney Nickel (slurry in water), Ethanol, Hydrogen gas source, High-pressure hydrogenation apparatus.
-
Procedure:
-
In a high-pressure autoclave, suspend 2-cyano-5-methylthiazole and a catalytic amount of Raney Nickel in ethanol.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 50-70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture, carefully vent the hydrogen gas, and purge with nitrogen.
-
Filter the catalyst through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation or by conversion to its hydrochloride salt.
-
Protocol 2: Synthesis via Gabriel Amine Synthesis from 2-(Chloromethyl)-5-methylthiazole
This classic method provides a clean route to the primary amine, avoiding over-alkylation byproducts.
Step 1: Synthesis of 2-(Chloromethyl)-5-methylthiazole
The starting material can be prepared from 2-chloro-5-methylthiazole via a radical chlorination.
-
Materials: 2-Chloro-5-methylthiazole, N-Chlorosuccinimide (NCS), Benzoyl peroxide (BPO), Carbon tetrachloride.
-
Procedure:
-
Dissolve 2-chloro-5-methylthiazole in carbon tetrachloride.
-
Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under an inert atmosphere, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with aqueous sodium bicarbonate and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield 2-chloro-5-(chloromethyl)thiazole.[8][9][10][11][12][13]
-
Step 2: Gabriel Synthesis of this compound
-
Materials: 2-(Chloromethyl)-5-methylthiazole, Potassium phthalimide, Dimethylformamide (DMF), Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve 2-(chloromethyl)-5-methylthiazole and potassium phthalimide in DMF.
-
Heat the mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the N-substituted phthalimide.
-
Filter the solid, wash with water, and dry.
-
Suspend the N-substituted phthalimide in ethanol and add hydrazine hydrate.
-
Reflux the mixture for several hours, during which the phthalhydrazide byproduct will precipitate.
-
Cool the mixture and filter off the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify by distillation or salt formation as described in Protocol 1.[1][14][15][16][17]
-
Diagram of Synthetic Pathways
Caption: Synthetic routes to this compound.
Application in Lead Optimization: Structure-Activity Relationship (SAR) Insights
The this compound scaffold offers multiple points for diversification to explore structure-activity relationships. The primary amine is a common site for modification, allowing for the introduction of various substituents to probe interactions with the target protein.
Table 1: Exemplar Structure-Activity Relationship Data for a Hypothetical Kinase Inhibitor Series
| Compound ID | R Group on Amine | Kinase IC₅₀ (nM) | Cellular Potency (EC₅₀, µM) |
| 1a | -H | 500 | >10 |
| 1b | -C(=O)c1ccccc1 (Benzoyl) | 150 | 5.2 |
| 1c | -C(=O)c1ccc(F)cc1 (4-Fluorobenzoyl) | 50 | 1.8 |
| 1d | -SO₂c1ccc(C)cc1 (p-Toluenesulfonyl) | 80 | 2.5 |
| 1e | -CH₂c1ccccc1 (Benzyl) | 300 | 8.1 |
Data is hypothetical and for illustrative purposes only.
From this hypothetical data, we can infer that acylation of the primary amine generally improves activity, with electron-withdrawing groups on the aromatic ring (as in 1c ) enhancing potency. This suggests a potential hydrogen bond acceptor or a specific electronic requirement within the kinase binding pocket.
Biological Evaluation Protocols
The biological evaluation of compounds containing the this compound moiety is dictated by their intended therapeutic target. Below are general protocols for assessing activity against two common target classes: protein kinases and G protein-coupled receptors.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent Assay)
This protocol describes a common method to determine the IC₅₀ of a compound against a specific protein kinase.
-
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.
-
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of the assay plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a predetermined time.
-
Stop the reaction and measure the remaining ATP using the luminescent detection reagent according to the kit manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[16][17][18][19][20][21]
-
Protocol: GPCR Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a compound for a specific GPCR.
-
Principle: The assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the receptor.
-
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filter mats
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature or 37 °C for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the percent displacement of the radioligand by the test compound and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[22][23][24][25][26]
-
Hypothetical Signaling Pathway Involvement
Compounds incorporating the this compound scaffold, particularly as kinase inhibitors, can modulate critical cellular signaling pathways implicated in diseases such as cancer and inflammation. The following diagram illustrates a hypothetical scenario where a compound inhibits a kinase within a generic cancer cell signaling cascade.
Diagram of a Hypothetical Kinase Inhibition Pathway
Caption: Inhibition of a kinase signaling pathway by a this compound derivative.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic accessibility and the versatility of its functional groups allow for extensive chemical modification to optimize biological activity and drug-like properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery programs.
References
- 1. CN104370851A - Synthesis method of 2-aminomethyl-thiazole hydrochloride - Google Patents [patents.google.com]
- 2. US7491725B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]
- 3. US8242270B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]
- 4. CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor - Google Patents [patents.google.com]
- 5. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 6. EP1200419A1 - Aminothiazole derivatives and their use as crf receptor ligands - Google Patents [patents.google.com]
- 7. CN102596910B - Androgen receptor modulating compounds - Google Patents [patents.google.com]
- 8. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 9. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 10. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 11. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 12. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. WO2005077945A2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]
- 15. WO2005076990A2 - Process for preparing 2-aminothiazole-5-carboxamides useful as kinase inhibitors - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jptcp.com [jptcp.com]
- 22. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. multispaninc.com [multispaninc.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Receptor-Ligand Binding Assays [labome.com]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Development of Anticancer Agents from the 2-(Aminomethyl)-5-methylthiazole Scaffold
Authored by: A Senior Application Scientist
Introduction
The thiazole ring, particularly the 2-aminothiazole core, represents a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] Its significance in oncology is underscored by its presence in clinically approved anticancer drugs like Dasatinib, a potent kinase inhibitor.[1][3][5] The 2-aminothiazole framework offers a versatile template for structural modification, allowing for the fine-tuning of biological activity. This guide focuses on a specific, promising starting point: 2-(Aminomethyl)-5-methylthiazole . The aminomethyl group at the 2-position provides a crucial, reactive handle for chemical derivatization, enabling the exploration of vast chemical space to develop novel, potent, and selective anticancer agents.
These application notes provide a comprehensive, field-proven framework for researchers, scientists, and drug development professionals. We will move from foundational synthesis and derivatization strategies to detailed protocols for in vitro screening, mechanism of action (MoA) elucidation, and the principles of lead optimization. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the drug discovery process.
Part I: Synthesis and Derivatization Strategies
The primary goal of derivatizing the this compound scaffold is to systematically modify its structure to enhance anticancer potency, improve selectivity for cancer cells over healthy cells, and optimize pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). The exocyclic aminomethyl group is the ideal point for diversification, allowing for the introduction of various functional groups to probe interactions with biological targets.
Workflow for Synthesis and Derivatization
Caption: General workflow for creating a library of anticancer candidates.
Protocol 1: Synthesis of N-Acyl Derivatives of this compound
N-acylation is a robust and widely used method to generate libraries of amide derivatives. Amide bonds are stable and can form critical hydrogen bond interactions with protein targets, a common feature in many enzyme inhibitors.[6][7]
Rationale: This protocol couples the primary amine of the scaffold with a carboxylic acid. The choice of the R-group on the carboxylic acid is critical for exploring the structure-activity relationship (SAR). A diverse set of acids (aliphatic, aromatic, heterocyclic) should be used to generate a library with varied physicochemical properties.
Materials:
-
This compound hydrochloride
-
Desired carboxylic acid (R-COOH)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.2 equivalents) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir at room temperature for 15-20 minutes. This pre-activation step forms the active ester.
-
Amine Addition: Add a solution of this compound hydrochloride (1.0 equivalent) in DMF to the activated mixture. Add an additional 1.0 equivalent of DIPEA to neutralize the hydrochloride salt.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Work-up:
-
Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated NaHCO₃ solution (2x).
-
Wash with water (1x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part II: In Vitro Evaluation of Anticancer Activity
The initial step after synthesis is to screen the library of new compounds for cytotoxic or anti-proliferative activity against a panel of human cancer cell lines. This allows for the rapid identification of "hit" compounds and provides initial data on their potency and cancer cell line specificity.
Workflow for In Vitro Anticancer Screening
Caption: A streamlined workflow for identifying active anticancer compounds.
Protocol 2: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][8] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Rationale: This assay provides a quantitative measure of a compound's ability to inhibit cancer cell growth. By testing a range of concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀), a standard measure of drug potency. Using a panel of cell lines (e.g., breast, lung, liver cancer) can reveal if a compound has broad-spectrum activity or is selective for a particular cancer type.[1][8][9][10][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette and microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Count the cells and adjust the density to 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration in the well should be ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells.
-
Add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
-
Drug Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (log[inhibitor] vs. normalized response).
-
Data Presentation: Cytotoxicity Profile
Summarize the IC₅₀ values in a clear, structured table to compare the potency of different derivatives across multiple cell lines.
| Compound ID | R-Group Modification | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HepG2 (Liver) |
| Lead-001 | 4-Chlorobenzoyl | 2.57 ± 0.16 | 4.89 ± 0.31 | 7.26 ± 0.44 |
| Lead-002 | 3-Methoxybenzoyl | 8.15 ± 0.52 | 15.2 ± 1.1 | 21.8 ± 1.9 |
| Lead-003 | Furan-2-carbonyl | 5.60 ± 0.45 | 9.75 ± 0.88 | 11.3 ± 0.95 |
| Staurosporine | (Positive Control) | 6.77 ± 0.41 | 5.50 ± 0.39 | 8.40 ± 0.51 |
| Note: Data is representative and based on values reported for similar thiazole derivatives for illustrative purposes.[1][8][11] |
Part III: Mechanism of Action (MoA) Elucidation
Identifying a compound's MoA is critical for its development as a therapeutic agent. Thiazole derivatives are known to act through various anticancer mechanisms, most notably through the inhibition of protein kinases that are crucial for tumor growth and angiogenesis, such as VEGFR-2.[8][10] Other common mechanisms include disruption of the cell cycle and induction of apoptosis (programmed cell death).[1][8][12]
Potential Signaling Pathway for Thiazole Derivatives
Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific protein kinase target.
Rationale: If a compound shows potent cytotoxicity, it is crucial to determine if it acts on a specific, validated cancer target. A positive result in this assay provides strong evidence for a specific MoA and guides further optimization. Sorafenib, a known VEGFR-2 inhibitor, serves as an essential positive control.[10]
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds and positive control (Sorafenib)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar technology that measures ATP consumption.
-
White, opaque 384-well assay plates.
-
Plate reader capable of measuring luminescence.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and Sorafenib in the kinase assay buffer.
-
Reaction Setup: To each well of a 384-well plate, add:
-
Kinase buffer.
-
Test compound at the desired concentration.
-
VEGFR-2 enzyme.
-
Substrate peptide.
-
-
Initiation: Start the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection (using ADP-Glo™):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Measurement: Read the luminescence signal on a plate reader. The light signal is proportional to the amount of ADP formed and thus correlates with kinase activity.
-
Data Analysis:
-
The signal from wells with no enzyme is defined as 0% activity, and the signal from vehicle-only wells is 100% activity.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting percent inhibition against the log of compound concentration.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a compound on the progression of cells through the different phases of the cell cycle (G1, S, G2/M). Many anticancer agents work by causing cell cycle arrest at a specific checkpoint, preventing cell division.[1][8]
Rationale: Observing an accumulation of cells in a particular phase (e.g., G1 or G2/M) after drug treatment indicates that the compound interferes with the molecular machinery of that checkpoint. This provides valuable mechanistic insight and can be correlated with the inhibition of specific cell cycle-regulating proteins like cyclin-dependent kinases (CDKs).
Materials:
-
Cancer cells (e.g., MCF-7)
-
Test compound and vehicle (DMSO)
-
6-well plates
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound (at its IC₅₀ and 2x IC₅₀ concentrations) and vehicle control for 24 hours.
-
Harvesting: Harvest both floating and attached cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Data Interpretation: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the Pre-G1 (apoptotic), G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the vehicle control.
Part IV: Structure-Activity Relationship (SAR) and Lead Optimization
SAR is the cornerstone of medicinal chemistry. It involves analyzing how specific changes in a molecule's structure affect its biological activity. The data gathered from the in vitro assays are used to build an understanding of which chemical features are important for potency and selectivity.
Iterative Cycle of Lead Optimization
Caption: The iterative cycle of lead optimization in drug discovery.
Key SAR Insights for 2-Aminothiazole Derivatives: Based on extensive literature, several general SAR trends can guide the design of new analogs from the this compound scaffold:
-
Substituents on the Thiazole Ring: Lipophilic groups (like phenyl or butylidene) at the 4- and 5-positions of the thiazole ring can be beneficial for activity. The methyl group at the C5-position in our core scaffold is a good starting point, but exploring other groups could be fruitful.[1][13]
-
Modifications of the Amino Group: As explored in Protocol 1, converting the amino group to an amide or sulfonamide is a highly effective strategy. The nature of the aromatic or heterocyclic ring attached via the amide linker dramatically influences potency. Electron-withdrawing or -donating groups on this ring system must be systematically explored.[1][5]
-
Conformational Rigidity: Introducing cyclic structures or groups that restrict bond rotation can sometimes lead to higher potency by locking the molecule into a bioactive conformation, reducing the entropic penalty of binding to its target.
Part V: Conceptual Framework for In Vivo Evaluation
Once a lead compound with high in vitro potency, a clear MoA, and favorable initial ADME properties is identified, its efficacy must be tested in a living organism. The most common approach is the use of a tumor xenograft model in immunocompromised mice.[14][15]
Conceptual Protocol: Tumor Xenograft Efficacy Study
-
Cell Implantation: Human cancer cells (e.g., A549) are injected subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Mice are randomized into groups (e.g., vehicle control, positive control drug, and different dose levels of the test compound). The compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a defined schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Animal health is closely monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are excised, weighed, and may be used for further analysis (e.g., biomarker studies).
-
Efficacy Calculation: The primary endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [eurekaselect.com]
Application Notes and Protocols: The Use of 2-(Aminomethyl)-5-methylthiazole in Dye-Sensitized Solar Cells
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the novel application of 2-(Aminomethyl)-5-methylthiazole as a ligand in cobalt-based redox mediators for Dye-Sensitized Solar Cells (DSSCs). While the conventional iodine/triiodide redox shuttle has been a cornerstone of DSSC technology, its limitations, such as a suboptimal redox potential that caps the open-circuit voltage (Voc), have driven the exploration of alternative systems. Cobalt(II)/(III) complexes have emerged as a promising alternative, capable of achieving significantly higher Voc and overall power conversion efficiencies (PCE) exceeding 14%.[1] The key to optimizing these cobalt-based electrolytes lies in the rational design of ligands that coordinate to the cobalt center. These ligands can be used to tune the redox potential of the Co(II)/Co(III) couple to better match the energy levels of the sensitizing dye, thereby minimizing energy losses during dye regeneration and maximizing the Voc.[1] This guide will detail the rationale, synthesis, and application of a novel cobalt complex utilizing this compound, a ligand chosen for its potential to favorably modulate the electrochemical properties of the redox shuttle.
Introduction: The Pivotal Role of Ligands in Cobalt Redox Shuttles
Dye-sensitized solar cells operate on the principle of light-induced charge separation at a dye-sensitized semiconductor interface. A critical component of a high-performance DSSC is the redox mediator, which is responsible for regenerating the oxidized dye molecule after electron injection into the semiconductor's conduction band. The redox potential of the mediator directly influences the open-circuit voltage of the cell. Cobalt complexes offer a significant advantage over the traditional I⁻/I₃⁻ couple due to their higher redox potentials, which can lead to a substantial increase in Voc.[1]
The electrochemical properties of these cobalt complexes are not intrinsic to the cobalt ion alone; they are profoundly influenced by the coordinating ligands. The electronic and steric properties of the ligands dictate the redox potential, stability, and electron transfer kinetics of the resulting cobalt complex.[2][3] For instance, the use of tridentate ligands has been shown to enhance the stability of cobalt complexes compared to their bidentate counterparts.[4] This guide focuses on the application of this compound as a potential bidentate ligand for the synthesis of a novel cobalt(II)/(III) redox shuttle. The presence of both a thiazole ring and an aminomethyl group offers two potential coordination sites, which can influence the electronic environment around the cobalt center and, consequently, the overall performance of the DSSC.
Rationale for Employing this compound
The choice of this compound as a ligand is predicated on several key hypotheses:
-
Tuning of Redox Potential: The electron-donating or withdrawing nature of the thiazole ring, modulated by the methyl and aminomethyl substituents, can be expected to alter the electron density at the cobalt center. This, in turn, allows for the fine-tuning of the Co(II)/Co(III) redox potential to optimally match the HOMO level of the sensitizing dye, thereby minimizing the driving force required for dye regeneration and maximizing the Voc.
-
Enhanced Stability: The formation of a chelate ring by the bidentate coordination of this compound to the cobalt ion is anticipated to increase the thermodynamic stability of the complex. This is a crucial factor for the long-term operational stability of the DSSC.
-
Favorable Electron Transfer Kinetics: The structure of the ligand can influence the rate of electron self-exchange and the kinetics of dye regeneration. The unique stereoelectronic properties of the thiazole-based ligand may facilitate rapid dye regeneration while potentially suppressing undesirable charge recombination pathways.
While the direct application of this compound in DSSCs is a novel approach, the coordination chemistry of similar aminothiazole derivatives with cobalt has been established, demonstrating the feasibility of forming stable complexes.[5][6]
Experimental Protocols
Synthesis of the Co(this compound)₃₂ Complex
This protocol describes the synthesis of the cobalt(II) complex. The corresponding cobalt(III) complex can be generated in situ within the electrolyte via chemical oxidation.
Materials:
-
This compound
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a nitrogen-filled glovebox, dissolve this compound (3 equivalents) in anhydrous acetonitrile.
-
In a separate flask, dissolve cobalt(II) chloride hexahydrate (1 equivalent) in anhydrous acetonitrile.
-
Slowly add the cobalt(II) chloride solution to the ligand solution with continuous stirring. A color change should be observed, indicating complex formation.
-
Stir the reaction mixture at room temperature for 4 hours to ensure complete complexation.
-
In a separate container, prepare a saturated solution of ammonium hexafluorophosphate in anhydrous acetonitrile.
-
Add the NH₄PF₆ solution dropwise to the reaction mixture to precipitate the cobalt complex as its hexafluorophosphate salt.
-
Collect the precipitate by filtration and wash it several times with anhydrous diethyl ether to remove any unreacted starting materials and excess NH₄PF₆.
-
Dry the resulting solid under vacuum. The final product is the --INVALID-LINK--₂ complex.
Characterization: The synthesized complex should be characterized by techniques such as ¹H NMR, UV-Vis spectroscopy, and cyclic voltammetry to confirm its structure and determine its electrochemical properties.
Preparation of the Cobalt-Based Electrolyte
Materials:
-
--INVALID-LINK--₂ (synthesized as above)
-
--INVALID-LINK--₃ (can be synthesized by oxidation of the Co(II) complex or generated in-situ)
-
Lithium perchlorate (LiClO₄)
-
4-tert-butylpyridine (TBP)
-
Acetonitrile (anhydrous)
Procedure:
-
In a nitrogen-filled glovebox, prepare the electrolyte solution by dissolving the following components in anhydrous acetonitrile:
-
0.22 M --INVALID-LINK--₂
-
0.033 M --INVALID-LINK--₃
-
0.1 M Lithium perchlorate (LiClO₄)
-
0.5 M 4-tert-butylpyridine (TBP)
-
-
Stir the solution until all components are fully dissolved. The electrolyte is now ready for use in DSSC fabrication.
Fabrication and Characterization of the Dye-Sensitized Solar Cell
Procedure:
-
Photoanode Preparation: Prepare a TiO₂ photoanode on a fluorine-doped tin oxide (FTO) glass substrate using standard screen-printing or doctor-blading techniques, followed by sintering at 450-500 °C.
-
Dye Sensitization: Immerse the TiO₂ photoanode in a solution of a suitable sensitizing dye (e.g., N719 or an organic D-π-A dye) for a sufficient duration to ensure monolayer dye coverage.
-
Counter Electrode Preparation: Prepare a platinized FTO counter electrode by depositing a thin layer of platinum.
-
Cell Assembly: Assemble the dye-sensitized photoanode and the platinum counter electrode using a thermoplastic sealant, leaving a small gap for electrolyte filling.
-
Electrolyte Injection: Introduce the prepared cobalt-based electrolyte into the cell through pre-drilled holes in the counter electrode.
-
Sealing: Seal the filling holes to prevent electrolyte leakage and solvent evaporation.
-
Photovoltaic Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated DSSC under simulated AM 1.5G solar irradiation (100 mW/cm²) to determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
Visualization of Key Processes
Molecular Structure and Workflow
Caption: Experimental workflow from ligand and metal salt to the final DSSC device testing.
DSSC Working Principle with Cobalt Redox Shuttle
Caption: Electron transfer processes in a DSSC with the thiazole-ligated cobalt redox shuttle.
Expected Performance and Data Analysis
The introduction of the this compound ligand is expected to influence the photovoltaic parameters of the DSSC in the following ways:
-
Open-Circuit Voltage (Voc): A primary goal of using alternative cobalt complexes is to increase the Voc. The extent of this increase will depend on how the ligand shifts the Co(II)/Co(III) redox potential.
-
Short-Circuit Current Density (Jsc): The Jsc may be affected by factors such as the rate of dye regeneration and potential changes in light absorption by the electrolyte.
-
Fill Factor (FF): The FF can be influenced by changes in the series resistance of the cell, which may be related to the mobility of the cobalt complexes in the electrolyte.
-
Power Conversion Efficiency (PCE): The overall PCE is a product of the Voc, Jsc, and FF, and its enhancement is the ultimate objective.
Table 1: Hypothetical Performance Comparison
| Redox Mediator | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |
| Standard I⁻/I₃⁻ | ~0.75 | ~18.0 | ~0.70 | ~9.5 |
| [Co(bpy)₃]²⁺/³⁺ | ~0.90 | ~15.0 | ~0.72 | ~9.7 |
| [Co(this compound)₃]²⁺/³⁺ (Expected) | >0.90 | ~15.5 | ~0.71 | >10.0 |
Note: The values for the novel complex are hypothetical and serve as a target for optimization.
Conclusion and Future Outlook
The use of this compound as a ligand in cobalt-based redox mediators represents a promising, yet unexplored, avenue for advancing DSSC technology. The protocols detailed in this guide provide a solid foundation for the synthesis, characterization, and implementation of this novel redox shuttle. The ability to systematically modify the ligand structure offers a powerful tool for tuning the electrochemical properties of the mediator to achieve higher efficiencies and greater stability in dye-sensitized solar cells. Future work should focus on a systematic study of different thiazole-based ligands to establish clear structure-property relationships and to further optimize the performance of cobalt-based DSSCs.
References
- 1. Redox Shuttle-Based Electrolytes for Dye-Sensitized Solar Cells: Comprehensive Guidance, Recent Progress, and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A cobalt complex redox shuttle for dye-sensitized solar cells with high open-circuit potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Methyl-substituted 2-aminothiazole--based cobalt(II) and silver(I) com" by EZZAT KHAN, TUFAIL AHMAD et al. [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
Catalytic Applications of 2-(Aminomethyl)-5-methylthiazole Metal Complexes: Application Notes and Protocols
Introduction: The Versatility of Thiazole-Based Ligands in Catalysis
The field of organometallic catalysis is continually driven by the design and synthesis of novel ligands that can modulate the electronic and steric properties of a metal center, thereby enhancing its catalytic activity, selectivity, and stability. Among the diverse array of heterocyclic scaffolds, thiazoles have emerged as a privileged class of ligands. The presence of both nitrogen and sulfur donor atoms, coupled with the aromatic nature of the ring, allows for versatile coordination modes and the stabilization of various oxidation states of transition metals.
This guide focuses on the catalytic potential of metal complexes derived from 2-(Aminomethyl)-5-methylthiazole. This particular ligand offers a compelling combination of features: a soft sulfur atom, a hard amino nitrogen, and the thiazole ring nitrogen, creating a multidentate coordination environment. This unique architecture makes its metal complexes promising candidates for a range of catalytic transformations. While the direct catalytic applications of this compound complexes are an emerging area of research, this document provides a comprehensive overview of their potential, drawing on established principles and protocols from closely related thiazole-based catalytic systems. We will explore their synthesis and delve into detailed, field-proven protocols for key organic transformations, including oxidation and cross-coupling reactions.
Synthesis of this compound and its Metal Complexes
The journey into the catalytic applications of these complexes begins with the robust synthesis of the ligand and its subsequent coordination to various metal centers.
Protocol 1: Synthesis of this compound Ligand
The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors. A common route involves the Hantzsch thiazole synthesis or modifications thereof.
Workflow for Ligand Synthesis
Caption: A generalized workflow for the synthesis of the target ligand.
Step-by-Step Procedure:
-
Preparation of a Halogenated Ketone: A suitable ketone precursor, such as a derivative of pentan-3-one, is halogenated at the alpha-position. For instance, reaction with bromine in a suitable solvent like acetic acid can yield the corresponding α-bromoketone.
-
Hantzsch Thiazole Synthesis: The resulting α-bromoketone is then condensed with thiourea in a solvent like ethanol, typically under reflux, to form the 2-amino-5-methylthiazole ring.[1]
-
Conversion to the Aminomethyl Group: The 2-amino group on the thiazole ring can be converted to the desired 2-(aminomethyl) functionality through a series of standard organic transformations. This may involve, for example, a Sandmeyer-type reaction to introduce a cyano group, followed by reduction to the amine.
Protocol 2: General Synthesis of Metal Complexes
The chelation of this compound to a metal salt is typically a straightforward process. The ligand can act as a bidentate or tridentate ligand, depending on the metal and reaction conditions.
Workflow for Metal Complex Synthesis
Caption: A generalized workflow for the synthesis of the metal complexes.
Step-by-Step Procedure:
-
Dissolution: Dissolve the this compound ligand in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).
-
Addition of Metal Salt: To this solution, add a solution of the desired metal salt (e.g., copper(II) chloride, palladium(II) acetate, or rhodium(III) chloride) in the same solvent, typically in a 1:1 or 2:1 ligand-to-metal molar ratio.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours. The formation of the complex is often indicated by a color change or the precipitation of a solid.
-
Isolation: The resulting metal complex can be isolated by filtration if it precipitates out of the solution. If the complex is soluble, the solvent can be removed under reduced pressure.
-
Purification: The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture.
Catalytic Application I: Oxidation Reactions
Metal complexes containing thiazole-derived ligands have shown significant promise as catalysts for oxidation reactions, which are fundamental transformations in organic synthesis.[2] Copper complexes, in particular, are known to be effective catalysts for the oxidation of phenols and alcohols.[3]
Proposed Mechanism: Copper-Catalyzed Phenol Oxidation
The catalytic cycle for the copper-catalyzed oxidation of phenol using an oxidant like hydrogen peroxide is believed to proceed through the following key steps:
Caption: A plausible mechanism for copper-catalyzed phenol oxidation.
Protocol 3: Catalytic Oxidation of Phenol
This protocol is adapted from studies on similar copper complexes and serves as a starting point for evaluating the catalytic activity of this compound copper complexes.[3]
Materials:
-
This compound copper(II) complex
-
Phenol
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile (solvent)
-
Gas chromatograph (GC) for analysis
Step-by-Step Procedure:
-
Catalyst Preparation: Prepare a stock solution of the this compound copper(II) complex in acetonitrile.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add a solution of phenol in acetonitrile.
-
Initiation: To the stirring solution of phenol, add the catalyst solution, followed by the dropwise addition of hydrogen peroxide.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of phenol and the formation of oxidation products (e.g., hydroquinone, catechol, and benzoquinone).
-
Work-up: Upon completion of the reaction, quench any remaining hydrogen peroxide by adding a small amount of sodium sulfite solution. Extract the organic products with a suitable solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Characterize the products by standard analytical techniques (GC-MS, NMR).
Data Presentation: Comparison of Catalytic Activity
| Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity for Benzoquinone (%) |
| CuCl₂ | Phenol | H₂O₂ | 15 | 40 |
| [Cu(2-amt)Cl₂] | Phenol | H₂O₂ | To be determined | To be determined |
(2-amt = this compound)
Catalytic Application II: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Thiazole-containing ligands have been successfully employed in these transformations.[4][5] Palladium complexes of this compound are anticipated to be effective catalysts for reactions such as the Suzuki-Miyaura coupling.
Proposed Mechanism: Palladium-Catalyzed Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 4: Suzuki-Miyaura Cross-Coupling
This generalized protocol can be used to screen the catalytic activity of this compound palladium complexes in the coupling of an aryl halide with a boronic acid.
Materials:
-
This compound palladium(II) complex
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the this compound palladium(II) complex, the aryl halide, the arylboronic acid, and the base.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC analysis.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Catalyst Screening for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ (2) | Bromobenzene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 95 |
| [Pd(2-amt)Cl₂] (2) | Bromobenzene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | To be determined |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. For each catalytic application, a control experiment using a known catalyst (e.g., a simple metal salt or a standard phosphine-ligated complex) should be run in parallel. A significant enhancement in yield, selectivity, or reaction rate with the this compound metal complex will validate its efficacy. Furthermore, the isolation and characterization of the reaction products using standard analytical techniques (NMR, MS, IR) will confirm the desired transformation has occurred.
Conclusion and Future Outlook
The metal complexes of this compound represent a promising, yet underexplored, class of catalysts. The unique electronic and steric properties conferred by this ligand suggest their potential to excel in a variety of catalytic transformations. The detailed protocols provided in this guide, based on established methodologies for similar thiazole-based systems, offer a solid foundation for researchers to investigate and unlock the full catalytic potential of these novel complexes. Future research should focus on a systematic evaluation of different metal centers, optimization of reaction conditions, and exploration of a broader substrate scope for both oxidation and cross-coupling reactions. The insights gained will undoubtedly contribute to the development of more efficient and selective catalysts for organic synthesis.
References
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting side reactions in 2-(Aminomethyl)-5-methylthiazole synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-(Aminomethyl)-5-methylthiazole. This molecule is a crucial heterocyclic building block in the development of various pharmaceutical agents. Its synthesis, while conceptually straightforward, is often plagued by competing side reactions that can significantly impact yield and purity. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot these common challenges. We will delve into the mechanistic origins of these issues and provide field-tested, actionable solutions to optimize your synthetic outcomes.
Common Synthetic Pathways
Two primary routes are commonly employed for the synthesis of this compound, each starting from a different precursor. Understanding these pathways is the first step in effective troubleshooting.
Caption: Overview of common synthetic routes.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Part 1: Issues Related to the Gabriel Synthesis Pathway (Route A)
Q1: My initial SN2 reaction between 2-(chloromethyl)-5-methylthiazole and potassium phthalimide is sluggish and gives a low yield of the N-alkylated phthalimide intermediate. What's going wrong?
A1: This is a common bottleneck. The reactivity of the chloromethyl group can be lower than expected, or side reactions may be consuming the starting material. Here are the primary causes and solutions:
-
Causality (Reactivity): 2-(Chloromethyl)-5-methylthiazole is a benzylic-type halide, but the electron-withdrawing nature of the thiazole ring can influence its reactivity. While it should be susceptible to SN2 displacement, it is less reactive than benzyl chloride itself.
-
Troubleshooting Steps:
-
Solvent Choice is Critical: The reaction is slow in non-polar solvents. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is highly recommended as it effectively solvates the potassium cation, freeing the phthalimide anion to act as a potent nucleophile. 2[1]. Temperature Control: While heating is necessary, excessive temperatures (>100-120 °C) can lead to decomposition of the thiazole ring or the solvent. A moderate temperature of 80-90 °C in DMF is typically sufficient.
-
Addition of an Iodide Catalyst: If you are using 2-(chloromethyl)-5-methylthiazole, the reaction can be significantly accelerated by adding a catalytic amount (0.1 eq.) of potassium iodide (KI). The iodide participates in a Finkelstein reaction, transiently forming the more reactive 2-(iodomethyl)-5-methylthiazole in situ, which then reacts faster with the phthalimide anion. 4[1]. Purity of Reagents: Ensure your potassium phthalimide is anhydrous. Water will hydrolyze the phthalimide and consume the base. Similarly, the chloromethyl starting material should be pure; acid impurities can neutralize the phthalimide anion.
-
Q2: The final hydrazinolysis step to release the primary amine is messy, and I'm struggling to isolate the pure product. What are the best practices for this step?
A2: The workup of the Gabriel synthesis, particularly after hydrazinolysis, is notoriously challenging due to the formation of the phthalhydrazide precipitate.
-
[2]Causality (Precipitation): The reaction of the N-alkylated phthalimide with hydrazine produces the desired primary amine and phthalhydrazide. Phthalhydrazide is often a voluminous, gelatinous solid that can trap the product, making filtration and extraction difficult.
-
Troubleshooting Steps:
-
Initial Acidification: After the reflux with hydrazine in ethanol is complete, cool the mixture and add dilute HCl (e.g., 2M). This serves two purposes: it protonates your desired amine to form the water-soluble ammonium salt (R-CH₂NH₃⁺Cl⁻) and protonates any excess hydrazine. The phthalhydrazide remains as a solid.
-
Efficient Filtration: Filter the acidic mixture to remove the solid phthalhydrazide. Wash the solid thoroughly with more dilute HCl to recover any trapped product salt. Combine the filtrates.
-
Product Liberation and Extraction: Transfer the combined filtrate to a separatory funnel. Make the aqueous solution strongly basic (pH > 12) by the slow addition of concentrated NaOH or KOH solution, ensuring the flask is cooled in an ice bath. This deprotonates the ammonium salt, liberating the free amine (R-CH₂NH₂).
-
Extraction: Immediately extract the liberated amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (e.g., 3x) to ensure complete recovery.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
Caption: Recommended workup protocol for Gabriel hydrazinolysis.
Part 2: Issues Related to the Nitrile Reduction Pathway (Route B)
Q3: I performed a LiAlH₄ reduction of 2-cyano-5-methylthiazole, but my yield is low, and I see a significant side product in my analysis. What is this impurity?
A3: The most common side product in the reduction of nitriles to primary amines is the corresponding secondary amine .
-
Causality (Mechanism): The reduction of a nitrile with a hydride source like LiAlH₄ proceeds through an intermediate imine-metal complex. The d[3][4]esired pathway is the further reduction of this imine to the amine. However, the primary amine product can also react with the imine intermediate, which, after reduction, leads to the formation of a secondary amine, bis((5-methylthiazol-2-yl)methyl)amine.
Caption: Competing pathways in nitrile reduction.
-
Troubleshooting Steps:
-
Inverse Addition: Instead of adding the LiAlH₄ solution to the nitrile, perform an "inverse addition." Add the nitrile solution dropwise to a stirred suspension of LiAlH₄ in an anhydrous solvent (like THF or diethyl ether) at 0 °C. This maintains an excess of the reducing agent at all times, ensuring the imine intermediate is reduced immediately upon formation, minimizing its chance to react with the amine product.
-
Use Alternative Reagents: Catalytic hydrogenation (e.g., H₂, Raney Nickel) is an excellent alternative that often gives cleaner reactions. Howev[5][6]er, the presence of sulfur in the thiazole ring can sometimes poison certain catalysts. Raney Nickel is generally robust for this purpose. Adding ammonia to the hydrogenation reaction can also help suppress secondary amine formation.
-
####[5] Q4: The workup for my LiAlH₄ reaction is difficult, forming a persistent emulsion or a gelatinous precipitate. How can I improve the isolation?
A4: This is a classic issue with LiAlH₄ reductions due to the formation of aluminum salts. A specific, sequential quenching procedure, known as the Fieser workup, is highly effective.
-
Causality (Aluminum Salts): Quenching excess LiAlH₄ and its aluminum complexes with water alone produces aluminum hydroxide (Al(OH)₃), a gelatinous precipitate that is very difficult to filter and often traps the product.
-
Optimized Workup Protocol (Fieser Method): For a reaction using 'x' g of LiAlH₄ in a solvent like THF:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously add 'x' mL of water .
-
Add 'x' mL of 15% (w/v) aqueous NaOH solution .
-
Add '3x' mL of water .
-
Stir the mixture vigorously at room temperature for 15-30 minutes. This procedure is designed to produce granular, easily filterable aluminum salts.
-
Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate or THF).
-
The filtrate contains your product, which can then be dried and concentrated.
-
[7]## Comparative Analysis of Synthetic Routes
| Parameter | Route A: Gabriel Synthesis | Route B: Nitrile Reduction (LiAlH₄) |
| Key Advantage | Exclusively forms the primary amine; no over-alkylation. | Hig[8][9]h-yielding and rapid reaction. |
| Common Side Products | Hydrolysis of chloromethyl starting material; incomplete hydrazinolysis. | Secondary amine ((R-CH₂)₂NH). |
| [5]Workup Complexity | Challenging filtration of phthalhydrazide. | Can[2] form gelatinous aluminum salts if not quenched properly. |
| [7]Reagent Hazards | Hydrazine is toxic and a suspected carcinogen. | LiAlH₄ is pyrophoric and reacts violently with water. |
| Substrate Scope | Limited to primary halides; fails with secondary halides. | Tol[2][9]erates many functional groups, but will also reduce esters, amides, etc. |
Detailed Experimental Protocol: Synthesis via Nitrile Reduction
This protocol details the reduction of 2-cyano-5-methylthiazole using Lithium Aluminum Hydride with an optimized workup.
Materials:
-
2-Cyano-5-methylthiazole (1.0 eq.)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Celite® 545
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add LiAlH₄ (1.5 eq.) and suspend it in anhydrous THF (approx. 10 mL per 1 g of LiAlH₄).
-
Addition of Substrate: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath. Dissolve 2-cyano-5-methylthiazole (1.0 eq.) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup (Fieser Quench): Cool the reaction mixture back down to 0 °C. Let 'x' be the mass in grams of LiAlH₄ used.
-
Slowly add 'x' mL of water . (Vigorous gas evolution will occur).
-
Slowly add 'x' mL of 15% NaOH (aq) .
-
Slowly add '3x' mL of water .
-
-
Isolation: Stir the resulting white slurry vigorously for 30 minutes at room temperature. Add a scoop of Celite® and filter the mixture through a Büchner funnel, washing the granular solid thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amine can be further purified by distillation or column chromatography if necessary.
References
- 1. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. One moment, please... [chemistrysteps.com]
- 4. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgosolver.com [orgosolver.com]
Technical Support Center: Purification of 2-(Aminomethyl)-5-methylthiazole using HPLC
Welcome to the technical support guide for the purification of 2-(Aminomethyl)-5-methylthiazole. As a polar, basic compound, this thiazole derivative presents unique challenges in High-Performance Liquid Chromatography (HPLC). This guide, structured in a question-and-answer format, provides expert insights and troubleshooting strategies to help you navigate these challenges effectively, ensuring the development of a robust and reproducible purification method.
Part 1: Troubleshooting Common HPLC Issues
This section addresses specific problems frequently encountered during the HPLC purification of polar amines like this compound.
Q1: My compound shows poor or no retention on a standard C18 column and elutes in or near the solvent front. Why is this happening and how can I improve retention?
A1: This is a classic issue when analyzing polar compounds with reversed-phase (RP) chromatography.[1] Your analyte, this compound, is highly polar due to the primary amine and the thiazole ring. It has a much higher affinity for the polar mobile phase than for the non-polar C18 stationary phase, leading to rapid elution.
Here are several strategies to enhance retention, explained from a mechanistic standpoint:
-
Increase Mobile Phase Polarity: The simplest approach is to increase the percentage of the aqueous component in your mobile phase. Modern RP columns are designed to be stable even in 100% aqueous conditions, which will maximize the interaction between your polar analyte and the stationary phase.[1]
-
Employ a More Polar Stationary Phase: A standard C18 column is often too hydrophobic. Consider switching to a column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) offer alternative selectivities and can enhance the retention of polar analytes through different interaction mechanisms like pi-pi stacking or hydrogen bonding.[1]
-
Utilize Ion-Pairing Chromatography: For ionizable compounds like yours, adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA for acids, or sodium hexanesulfonate for bases) to the mobile phase can significantly increase retention.[2] The reagent contains a hydrophobic "tail" and an ionic "head." The head pairs with the ionized amine on your molecule, forming a neutral, more hydrophobic complex that retains better on the RP column.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode ideal for very polar compounds that are not retained in reversed-phase. It uses a polar stationary phase (like bare silica or a bonded polar phase) and a mobile phase with a high concentration of organic solvent. Water is used as the strong, eluting solvent.
Q2: I am observing significant peak tailing for my compound. What is the cause and what are the most effective solutions?
A2: Peak tailing is the most common problem for amine-containing compounds in HPLC. The root cause is the interaction between the basic amine group on your molecule and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases. This secondary interaction is strong and leads to a portion of the analyte being retained longer, causing the characteristic tail.
To mitigate this, you must minimize these silanol interactions:
-
Use a Modern, End-Capped Column: High-purity silica columns that are thoroughly end-capped (reacting residual silanols with a small silylating agent) or columns based on a hybrid silica-organic particle are designed to have very low silanol activity. These are highly recommended for separating basic compounds.
-
Add a Basic Modifier to the Mobile Phase: Introducing a small amount of a competing base, such as 0.1% triethylamine (TEA) or ammonium hydroxide, into your mobile phase is a highly effective strategy. These small basic molecules will preferentially interact with the active silanol sites, effectively shielding your analyte from them and resulting in a much more symmetrical peak shape.[1]
-
Control the Mobile Phase pH: The ionization state of both your compound and the silanol groups is pH-dependent.
-
Low pH (e.g., pH 2.5-3.5): At this pH, your amine will be fully protonated (R-NH3+), and the silanol groups will be largely non-ionized (Si-OH). This minimizes the strong ionic interaction, though some tailing may persist. Use a buffer like phosphate or formate to maintain a stable pH.[3][4]
-
High pH (e.g., pH 8-10): At high pH, your amine will be in its neutral, free-base form (R-NH2), while the silanol groups will be deprotonated and negatively charged (Si-O-). This can also lead to good peak shape, but requires a column specifically designed for high-pH stability.
-
Q3: My retention times are drifting and my results are not reproducible. What are the likely causes?
A3: Retention time instability usually points to an unequilibrated column or a changing mobile phase composition.
-
Insufficient Column Equilibration: This is especially critical when using mobile phase additives like ion-pairing reagents or buffers. The column requires a sufficient volume of the mobile phase (often 10-20 column volumes) to become fully saturated with the additive, ensuring a stable surface chemistry for consistent interaction.[5]
-
Mobile Phase Issues: If you are mixing solvents online, ensure your pump's proportioning valves are functioning correctly.[5] If preparing the mobile phase manually (pre-mixing), ensure it is well-mixed and that no selective evaporation of the more volatile organic component is occurring. Buffers can also precipitate if the organic solvent concentration becomes too high.
-
Temperature Fluctuation: Column temperature affects mobile phase viscosity and reaction kinetics. Using a column oven is crucial for maintaining stable and reproducible retention times.
Part 2: HPLC Method Development Workflow
Developing a robust purification method is a systematic process. The following workflow provides a logical progression from initial screening to an optimized method.
Caption: A systematic workflow for HPLC method development.
Data Presentation: Column & Mobile Phase Choices
The initial choices of stationary and mobile phases are critical for success.
Table 1: Stationary Phase Selection Guide
| Column Type | Stationary Phase | Primary Interaction | Suitability for this compound |
| Standard Reversed-Phase | C18, C8 | Hydrophobic | Low. Prone to poor retention and peak tailing unless mobile phase is heavily modified.[6] |
| Polar-Embedded | Embedded Polar Group (EPG) | Hydrophobic & H-Bonding | High. Provides enhanced retention for polar compounds and shields residual silanols, improving peak shape.[1] |
| Aromatic | Phenyl-Hexyl | Hydrophobic & π-π Stacking | Moderate to High. Offers alternative selectivity, especially if impurities have different aromatic character. |
| Mixed-Mode | RP + Ion-Exchange | Hydrophobic & Electrostatic | Very High. Offers powerful, orthogonal selectivity by retaining via both hydrophobicity and charge.[7] |
Table 2: Recommended Starting Mobile Phase Conditions
| Parameter | Acidic Conditions (MS-Compatible) | Basic Conditions |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Bicarbonate in Water, pH 9.5 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Bicarbonate in 90:10 ACN:Water |
| Rationale | Protonates the amine (R-NH3+), improving solubility and behavior on the column. Volatile and ideal for LC-MS.[3][4] | Neutralizes the amine (R-NH2), minimizing silanol interactions. Requires a pH-stable column. |
Experimental Protocol: Generic Scouting Gradient
This protocol provides a starting point for evaluating your crude sample.
-
Column: Select a suitable column, for instance, a C18 column (e.g., 4.6 x 150 mm, 5 µm) for initial screening.[8]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength determined by a UV scan of the analyte (e.g., 272 nm).[9]
-
Injection Volume: 5 µL of a ~1 mg/mL sample solution.
-
Gradient Program:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B
-
10.0 min: 5% B (Equilibration)
-
Part 3: Frequently Asked Questions (FAQs)
Q: What is a good, robust starting method for purifying this compound on a preparative scale?
A: A solid starting point would be a reversed-phase method on a C18 column designed for preparative work and good base deactivation.
-
Column: C18, 10 µm particle size.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (if MS compatibility is needed). TFA provides excellent ion-pairing and leads to sharp peaks but can be difficult to remove from the final product.
-
Mobile Phase B: Acetonitrile + 0.1% TFA (or Formic Acid).
-
Gradient: Develop a shallow gradient around the elution point found during your analytical scouting run. For example, if the compound elutes at 30% B in a fast gradient, try a preparative gradient of 20-40% B over 20-30 column volumes.
Q: Is derivatization required to purify this compound?
A: No, derivatization is generally not recommended or necessary for purification. While derivatization is a common strategy in analytical chemistry to improve detection sensitivity for compounds with poor chromophores, it is counterproductive for purification. It adds two chemical steps to your process (derivatization and subsequent removal of the protecting group), which lowers the overall yield and introduces more potential impurities. Direct purification of the target molecule is far more efficient.
Q: How do I choose between acetonitrile (ACN) and methanol (MeOH) as the organic modifier?
A: Acetonitrile is the most common choice. It has a lower viscosity, which results in lower backpressure and better column efficiency compared to methanol. It is also a weaker solvent than methanol in reversed-phase, which can sometimes provide better resolution for early-eluting peaks. Methanol is less expensive and can offer different selectivity. It is worth screening both during method development if initial separation with ACN is not satisfactory.
Q: Is this compound chiral? Will I need a chiral column?
A: The parent molecule, this compound, is achiral as it does not contain any stereocenters. Therefore, you do not need a chiral stationary phase (CSP) for its purification. However, if you are working with a derivative of this compound where a chiral center has been introduced elsewhere in the molecule, you would then need to employ chiral HPLC to separate the enantiomers.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 2-Amino-5-methyl-thiazole | SIELC Technologies [sielc.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. helixchrom.com [helixchrom.com]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. Chiral separation of benzothiazole derivatives of amino acids using capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Troubleshooting the Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this otherwise robust and high-yielding reaction. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, offering field-proven insights to help you optimize your synthesis, identify impurities, and purify your target thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch reaction is low-yielding or has failed completely. What are the likely causes?
Several factors can contribute to a low-yielding or failed Hantzsch synthesis. The primary suspects are often the quality of your starting materials and the reaction conditions.
-
Poor Quality α-Haloketone: α-Haloketones can be unstable and prone to self-condensation or hydrolysis. Ensure your α-haloketone is pure and, if possible, freshly prepared or purified before use.
-
Decomposition of Thioamide: Thioamides, particularly thiourea, can decompose upon prolonged heating, leading to the formation of various byproducts and reducing the availability of the nucleophile for the main reaction.[1][2][3]
-
Inappropriate Solvent: The choice of solvent is crucial. While alcohols like ethanol or methanol are common, ensure they are anhydrous, as water can promote the hydrolysis of the α-haloketone.
-
Incorrect Stoichiometry: A 1:1 stoichiometry of the α-haloketone to the thioamide is typical. However, using a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can sometimes improve yields by ensuring the complete consumption of the often more valuable or reactive α-haloketone.[4]
Q2: I'm observing multiple spots on my TLC plate that are not my desired product. What are the common byproducts in a Hantzsch thiazole synthesis?
Byproduct formation is a common issue. Understanding the likely side reactions is the first step in troubleshooting. The most frequently observed byproducts include:
-
Self-Condensation Product of α-Haloketone: In the presence of a base or upon heating, α-haloketones can undergo self-condensation, typically an aldol-type reaction, to form complex mixtures.[5][6][7]
-
Hydrolysis Product of α-Haloketone: If water is present in the reaction mixture, the α-haloketone can hydrolyze to the corresponding α-hydroxyketone.
-
Over-alkylation of the Thiazole Product: The nitrogen atoms of the newly formed aminothiazole ring are nucleophilic and can be alkylated by a second molecule of the α-haloketone, leading to a quaternized or N-alkylated byproduct.
-
Formation of a Regioisomer (2-imino-2,3-dihydrothiazole): Especially under acidic conditions, the reaction with N-substituted thioureas can yield the 3-substituted 2-imino-2,3-dihydrothiazole isomer instead of the expected 2-(N-substituted amino)thiazole.[8][9]
-
1,4-Dithiane-2,5-diol: This dimer can form from the self-condensation of an α-mercaptoketone, which can arise from the reaction of the α-haloketone with sulfide ions generated from the decomposition of the thioamide.[10][11][12][13][14]
Troubleshooting Guide: Identification and Mitigation of Byproducts
This section provides a detailed, question-and-answer-formatted guide to identifying and dealing with the specific byproducts mentioned above.
Issue 1: Suspected Self-Condensation of α-Haloketone
Q: My crude NMR shows a complex multiplet in the aromatic region and multiple carbonyl signals that I can't assign to my product. Could this be from the self-condensation of my α-haloketone?
A: Yes, this is a strong possibility. The self-condensation of α-haloketones proceeds via an aldol-type mechanism and can lead to a variety of products, making the NMR spectrum complex and difficult to interpret.
Identification:
-
TLC Analysis: The self-condensation products are often less polar than the desired aminothiazole and may appear as multiple, closely-eluting spots.
-
NMR Spectroscopy: Look for a decrease in the integration of your starting α-haloketone signals and the appearance of new, often broad, signals in the aliphatic and aromatic regions. You may also see multiple new carbonyl signals in the 13C NMR spectrum.
-
Mass Spectrometry: The mass spectrum of the crude reaction mixture may show peaks corresponding to dimers or trimers of the α-haloketone minus HBr or HCl.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the thioamide to ensure the α-haloketone is consumed by the desired reaction pathway.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can promote self-condensation.
-
Order of Addition: Adding the α-haloketone slowly to a solution of the thioamide can help to maintain a low concentration of the ketone, minimizing self-reaction.
Experimental Protocol: Stepwise Addition of α-Haloketone
-
Dissolve the thioamide (1.1 eq.) in the chosen anhydrous solvent (e.g., ethanol).
-
Heat the solution to the desired reaction temperature (e.g., 60 °C).
-
Dissolve the α-haloketone (1.0 eq.) in a small amount of the same anhydrous solvent.
-
Add the α-haloketone solution dropwise to the heated thioamide solution over a period of 30-60 minutes.
-
Monitor the reaction by TLC until completion.
Issue 2: Unexpected Regioisomer Formation
Q: I used an N-substituted thiourea and my product's 1H NMR spectrum shows an unexpected chemical shift for the thiazole C5-H proton. Have I formed the wrong isomer?
A: It is highly likely you have formed the 3-substituted 2-imino-2,3-dihydrothiazole instead of the expected 2-(N-substituted amino)thiazole, especially if your reaction was conducted under acidic conditions.[8][9]
Identification:
The key to distinguishing these isomers lies in their spectroscopic data, particularly 1H NMR and IR.[8][9]
| Spectroscopic Feature | 2-(N-substituted amino)thiazole (Expected Product) | 3-substituted 2-imino-2,3-dihydrothiazole (Isomeric Byproduct) |
| 1H NMR (C5-H) | Typically resonates further downfield. | Typically resonates further upfield compared to the 2-amino isomer.[8][9] |
| IR (C=N stretch) | Shows a characteristic C=N stretching frequency. Derivatization with trifluoroacetic anhydride can show distinct CO band differences.[8][9] |
Mitigation and Control:
-
pH Control: The formation of the 2-imino isomer is favored under acidic conditions. To obtain the 2-amino isomer, maintain a neutral or slightly basic pH. You can add a non-nucleophilic base like sodium carbonate or triethylamine to the reaction mixture.
-
Reaction Conditions: Running the reaction in a neutral solvent like ethanol at reflux generally favors the formation of the 2-amino isomer.
Logical Workflow for Isomer Control
Caption: Control of regioselectivity in the Hantzsch synthesis.
Issue 3: Identification of Over-alkylation Byproducts
Q: My mass spectrum shows a peak that corresponds to my product plus the mass of my α-haloketone minus H-X. How can I confirm over-alkylation and determine the site of the second alkylation?
A: This mass spectral evidence is a strong indicator of over-alkylation. The nucleophilic nitrogen of the aminothiazole can react with another molecule of the electrophilic α-haloketone. Distinguishing between N-alkylation and C-alkylation of the thiazole ring can be achieved using advanced NMR techniques.
Identification using NMR Spectroscopy:
-
1H and 13C NMR: The chemical shifts of the protons and carbons on and adjacent to the thiazole ring will be significantly different depending on the site of alkylation. N-alkylation will result in a downfield shift of the adjacent ring protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is invaluable for establishing connectivity between protons and carbons over two or three bonds. Look for correlations between the protons of the newly introduced alkyl group and the carbons of the thiazole ring. A correlation between the methylene protons of the second alkyl group and the thiazole ring nitrogen (if observable) or adjacent carbons is definitive proof of N-alkylation.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to, helping to assign the signals of the over-alkylated product.[15][16]
Mitigation Strategies:
-
Stoichiometry Control: The most effective way to prevent over-alkylation is to avoid using a large excess of the α-haloketone. A 1:1 or a slight excess of the thioamide is recommended.
-
Reaction Time: Monitor the reaction closely by TLC. Stopping the reaction as soon as the starting materials are consumed can prevent the slower over-alkylation reaction from proceeding to a significant extent.
Experimental Workflow for Minimizing Over-alkylation
Caption: Workflow to minimize over-alkylation by monitoring reaction progress.
Purification Strategies
Q: My crude product is a mixture of my desired thiazole and several byproducts. What is the best way to purify it?
A: The optimal purification strategy will depend on the properties of your target compound and the impurities present.
-
Recrystallization: If your product is a solid and has a significantly different solubility profile from the impurities, recrystallization is often the most efficient method for obtaining highly pure material. Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexanes.
-
Column Chromatography: For oils or solids that do not recrystallize well, silica gel column chromatography is the method of choice. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Acid-Base Extraction: If your thiazole product contains a basic nitrogen atom (e.g., an unsubstituted 2-amino group) and the byproducts are neutral, an acid-base extraction can be a powerful purification step.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The basic thiazole will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and neutralize it with a base (e.g., NaHCO3 or NaOH) to precipitate the purified thiazole.
-
Extract the purified product back into an organic solvent.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Theoretical investigations of the reaction between 1,4-dithiane-2,5-diol and azomethine imines: mechanisms and diastereoselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Theoretical investigations of the reaction between 1,4-dithiane-2,5-diol and azomethine imines: mechanisms and diastereoselectivity. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
stability issues of 2-(Aminomethyl)-5-methylthiazole in different solvents
Welcome to the technical support center for 2-(Aminomethyl)-5-methylthiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in various solvents. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and drug development processes.
Troubleshooting Guide: Investigating and Resolving Stability Issues
This section addresses specific problems you may encounter during the handling, storage, and use of this compound in solution.
Issue 1: Unexpected Degradation of this compound in a DMSO Stock Solution.
Symptoms:
-
A freshly prepared, clear DMSO stock solution turns yellow or brown over time.
-
Inconsistent results in biological assays using the same stock solution over a period of days or weeks.
-
Appearance of new peaks in HPLC or LC-MS analysis of the aged stock solution.
Root Cause Analysis: While DMSO is a common solvent for solubilizing compounds for biological screening, some heterocyclic compounds, including 2-aminothiazole derivatives, have shown instability in DMSO.[1] This can be due to oxidation or dimerization of the compound.[1] The aminomethyl group on your compound could also be susceptible to reactions.
Immediate Actions & Solutions:
-
Confirm Degradation: Immediately analyze the suspect DMSO stock solution by HPLC-UV or LC-MS/MS alongside a freshly prepared standard.[2][3][4] This will confirm the presence of degradation products.
-
Solvent Selection: If degradation is confirmed, consider alternative solvents for your stock solution. Based on solubility data for the related 2-amino-5-methylthiazole, solvents like methanol, ethanol, or acetonitrile could be viable alternatives.[5]
-
Storage Conditions: If DMSO must be used, prepare smaller, single-use aliquots and store them at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.[1]
Long-Term Prevention:
-
Conduct a preliminary solvent screening study to assess the short-term stability of this compound in your chosen solvent under your experimental conditions.
-
For long-term storage, consider storing the compound as a dry powder in a desiccator at the recommended temperature.[6][7]
Issue 2: High Variability in Experimental Results When Using Aqueous Buffers.
Symptoms:
-
Poor reproducibility of results in experiments conducted in acidic or basic aqueous buffers.
-
A decrease in the concentration of the parent compound over the course of the experiment, as determined by a suitable analytical method.
Root Cause Analysis: The stability of this compound can be pH-dependent. The thiazole ring and the aminomethyl group can be susceptible to hydrolysis under acidic or basic conditions. Forced degradation studies on other thiazole derivatives have demonstrated susceptibility to acid and base hydrolysis.[8][9]
Step-by-Step Troubleshooting Protocol:
-
pH Stability Profiling:
-
Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 7, 9, 12).
-
Dissolve this compound in each buffer at a known concentration.
-
Incubate the solutions at a controlled temperature (e.g., 40°C) to accelerate potential degradation.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quench any reaction by neutralizing the sample if necessary and dilute with mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound.
-
-
Data Analysis and Interpretation:
-
Plot the percentage of the remaining parent compound against time for each pH.
-
Identify the pH range where the compound exhibits the highest stability.
-
If significant degradation is observed, adjust the pH of your experimental buffer to a more stable range.
-
Workflow for pH Stability Assessment:
Caption: Workflow for assessing the pH stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: Based on information for the closely related 2-amino-5-methylthiazole, the solid compound should be stored in a tightly closed container in a dry, well-ventilated, and cool place.[6] Some suppliers recommend refrigeration (2-8°C) for long-term storage.[7][10] Always refer to the supplier's safety data sheet (SDS) for specific recommendations.
Q2: I am planning a forced degradation study. What conditions should I consider?
A: A comprehensive forced degradation study should include the following conditions as recommended by ICH guidelines[9]:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Exposing the solid compound to dry heat (e.g., 80-100°C).
-
Photostability: Exposing the solid compound and a solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11] A dark control should be run in parallel.
Q3: How do I choose the right solvent for my experiments?
A: The choice of solvent depends on the experimental requirements. A study on the solubility of the related compound 2-amino-5-methylthiazole provides a good starting point.[5]
| Solvent | Relative Solubility of 2-amino-5-methylthiazole | Potential Considerations |
| Methanol | High | Can be reactive with certain functional groups. |
| Ethanol | Moderate to High | Generally a good, less reactive alternative to methanol. |
| Acetonitrile | Moderate | A common solvent for reversed-phase HPLC, making it convenient for analytical work. |
| Ethyl Acetate | High | Useful for extractions and some reaction chemistry. |
| Toluene | Low | Suitable for reactions requiring a non-polar aprotic solvent. |
| Cyclohexane | Very Low | Useful for applications requiring a non-polar solvent where low solubility is desired. |
| DMSO | High (generally) | Prone to causing degradation of some thiazole compounds; use with caution.[1] |
| Water | Solubility not specified, but likely pH-dependent | Buffer to a stable pH if used. |
Q4: What analytical techniques are best for monitoring the stability of this compound?
A: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for stability studies.[2][8] For higher sensitivity and selectivity, especially when identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice.[2][12][13]
Degradation Pathway Visualization (Hypothetical): dot digraph "Degradation_Pathways" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];
Parent [label="this compound"]; Hydrolysis [label="Hydrolysis Product(s)\n(e.g., ring opening)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Oxidized Product(s)\n(e.g., N-oxide, sulfoxide)", fillcolor="#FBBC05", fontcolor="#202124"]; Photodegradation [label="Photo-oxygenation Product(s)", fillcolor="#FBBC05", fontcolor="#202124"]; Dimerization [label="Dimer", fillcolor="#FBBC05", fontcolor="#202124"];
Parent -> Hydrolysis [label="Acid/Base"]; Parent -> Oxidation [label="Oxidizing Agent (e.g., H₂O₂)"]; Parent -> Photodegradation [label="Light/O₂"]; Parent -> Dimerization [label="e.g., in DMSO"]; }
References
- 1. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-5-methylthiazole - Safety Data Sheet [chemicalbook.com]
- 7. clearsynth.com [clearsynth.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. 2-Amino-5-methylthiazole Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. d-nb.info [d-nb.info]
- 13. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-(Aminomethyl)-5-methylthiazole
Welcome to the technical support center for the synthesis of 2-(Aminomethyl)-5-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and successful synthesis campaign.
Introduction to the Synthetic Pathway
The industrial synthesis of this compound is a multi-step process that requires careful control over reaction conditions and purification procedures. A common synthetic route involves the initial formation of a thiazole ring, followed by functional group manipulations to introduce the aminomethyl side chain. A plausible and scalable pathway proceeds through the following key stages:
-
Hantzsch Thiazole Synthesis: Formation of the 2-amino-5-methylthiazole core.
-
Diazotization and Chlorination: Conversion of the 2-amino group to a chloro group, yielding 2-chloro-5-methylthiazole.
-
Radical Chlorination: Introduction of a chloromethyl group at the 5-position to give 2-chloro-5-(chloromethyl)thiazole.
-
Amination: Conversion of the chloromethyl group to the desired aminomethyl functionality.
This guide will address potential challenges at each of these critical stages.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Problem 1: Low Yield and Impurity Formation in Hantzsch Thiazole Synthesis
Question: We are experiencing low yields and significant impurity formation during the Hantzsch synthesis of the 2-amino-5-methylthiazole intermediate. What are the likely causes and how can we optimize this step for scale-up?
Answer: The Hantzsch thiazole synthesis, the condensation of an α-haloketone with a thioamide or thiourea, is a robust reaction but can present challenges on a larger scale.[1][2]
-
Root Cause Analysis:
-
Reaction Conditions: Inadequate temperature control can lead to side reactions. The reaction is often exothermic, and localized overheating can cause decomposition of starting materials or products.
-
Reagent Quality: The purity of the α-haloketone is critical. Impurities can lead to the formation of undesired thiazole derivatives.
-
Stoichiometry: Incorrect stoichiometry can result in unreacted starting materials, which can complicate purification.
-
Solvent Choice: The choice of solvent can influence reaction rate and selectivity.
-
-
Step-by-Step Troubleshooting and Optimization:
-
Temperature Control: Implement a robust cooling system for the reactor to manage the exotherm. Consider a semi-batch process where one of the reactants is added gradually to control the reaction rate and temperature.
-
Reagent Purity: Ensure the α-haloketone is of high purity. If necessary, purify it by distillation or recrystallization before use.
-
Stoichiometry Optimization: Carefully control the molar ratios of the reactants. A slight excess of the thioamide may be beneficial in some cases to ensure complete conversion of the α-haloketone.
-
Solvent Screening: While ethanol is commonly used, consider screening other solvents such as isopropanol or acetonitrile to optimize solubility and reaction kinetics.[3]
-
pH Control: The reaction is sensitive to pH. Maintaining a slightly acidic to neutral pH is often optimal.
-
-
Data Summary: Solvent Effects on Hantzsch Synthesis
| Solvent | Boiling Point (°C) | Polarity | Potential Advantages | Potential Disadvantages |
| Ethanol | 78 | Polar Protic | Good solubility for reactants | Can participate in side reactions |
| Isopropanol | 82 | Polar Protic | Higher boiling point may increase reaction rate | Similar disadvantages to ethanol |
| Acetonitrile | 82 | Polar Aprotic | Less reactive than alcohols | May have different solubility profiles |
| Water | 100 | Polar Protic | Green solvent, good for some thiourea condensations | Can lead to hydrolysis of reactants or products |
Problem 2: Incomplete Diazotization and Formation of Phenolic Impurities
Question: During the conversion of 2-amino-5-methylthiazole to 2-chloro-5-methylthiazole via diazotization, we are observing incomplete reaction and the formation of a significant amount of 2-hydroxy-5-methylthiazole. How can we improve the efficiency and selectivity of this step?
Answer: The diazotization of a heterocyclic amine followed by a Sandmeyer-type reaction to introduce a chloro group is a common industrial process but requires precise control.[4][5]
-
Root Cause Analysis:
-
Temperature Control: Diazotization reactions are highly exothermic and the diazonium salt intermediate is often unstable at elevated temperatures. Temperatures above 5 °C can lead to decomposition and formation of the corresponding hydroxy compound.
-
Acid Concentration: Insufficient acid concentration can lead to incomplete diazotization and side reactions.
-
Nitrite Addition Rate: A rapid addition of the nitrite source (e.g., sodium nitrite) can cause localized high concentrations, leading to side reactions and potential safety hazards (evolution of NOx gases).
-
Copper Catalyst: The choice and amount of copper catalyst in the subsequent Sandmeyer reaction are crucial for efficient conversion to the chloride.
-
-
Step-by-Step Troubleshooting and Optimization:
-
Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C throughout the diazotization process using an efficient cooling system.
-
Optimize Acid Concentration: Use a sufficient excess of hydrochloric acid to ensure complete protonation of the amine and to provide the chloride ions for the Sandmeyer reaction.
-
Controlled Nitrite Addition: Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and to avoid localized high concentrations.
-
Catalyst Optimization: Screen different copper(I) salts (e.g., CuCl, CuBr) and optimize the catalyst loading to maximize the yield of the desired 2-chloro-5-methylthiazole.
-
Problem 3: Poor Selectivity and Runaway Reaction Risk in Radical Chlorination
Question: We are struggling with the selective chlorination of the 5-methyl group of 2-chloro-5-methylthiazole. We are observing over-chlorination and are concerned about the risk of a runaway reaction on a large scale. What are the best practices for this transformation?
Answer: The free-radical chlorination of a methyl group on a heterocyclic ring is a challenging reaction to control on a large scale.
-
Root Cause Analysis:
-
Initiator Concentration: An incorrect concentration of the radical initiator can lead to either a sluggish reaction or an uncontrolled, rapid reaction.
-
Chlorinating Agent: The choice of chlorinating agent (e.g., chlorine gas, sulfuryl chloride, N-chlorosuccinimide) significantly impacts selectivity and safety.
-
Temperature and Light: The reaction is sensitive to temperature and UV light, which can affect the rate of radical initiation.
-
Solvent: The solvent can influence the reactivity and selectivity of the chlorination.
-
-
Step-by-Step Troubleshooting and Optimization:
-
Choice of Chlorinating Agent: For better selectivity and safety on a large scale, consider using N-chlorosuccinimide (NCS) or sulfuryl chloride over chlorine gas.[4]
-
Initiator and Control: Use a controlled amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction can also be initiated with UV light, which allows for better control by simply turning the light source on or off.
-
Temperature Management: Conduct the reaction at a temperature that allows for a controlled rate of initiation and propagation. Monitor the internal temperature closely for any signs of an exotherm.
-
Solvent Selection: Use an inert solvent such as carbon tetrachloride or dichlorobenzene.
-
Reaction Monitoring: Monitor the reaction progress closely using in-process controls (e.g., GC, HPLC) to stop the reaction once the desired level of conversion is reached to prevent over-chlorination.
-
Problem 4: Low Yield and Byproduct Formation in the Final Amination Step
Question: In the final step, the conversion of 2-chloro-5-(chloromethyl)thiazole to this compound, we are getting low yields and a mixture of products, including the bis-alkylated amine. How can we improve the yield and purity of our target compound?
Answer: The amination of a reactive benzylic-type halide can be prone to over-alkylation and other side reactions. The Gabriel synthesis is a classic method to avoid this issue.[6]
-
Root Cause Analysis:
-
Direct Amination with Ammonia: Using ammonia directly can lead to the formation of primary, secondary, and tertiary amines, as the product amine is often more nucleophilic than ammonia itself.
-
Gabriel Synthesis Challenges: In the Gabriel synthesis, the alkylation of potassium phthalimide can be slow, and the subsequent deprotection with hydrazine requires careful workup to remove the phthalhydrazide byproduct.
-
Reaction Conditions: Temperature, solvent, and stoichiometry are critical for achieving high selectivity.
-
-
Step-by-Step Troubleshooting and Optimization:
-
Consider the Gabriel Synthesis: This is often the preferred method for the clean synthesis of primary amines from alkyl halides.[6]
-
Alkylation Step: Use a polar aprotic solvent like DMF to facilitate the SN2 reaction between the chloromethylthiazole and potassium phthalimide. Ensure anhydrous conditions.
-
Deprotection Step: Use hydrazine hydrate in an alcoholic solvent for the deprotection. The phthalhydrazide byproduct will precipitate and can be removed by filtration.
-
-
Alternative Amination Reagents: If direct amination is desired, consider using a large excess of ammonia to favor the formation of the primary amine or using a protected ammonia equivalent.
-
Purification Strategy: The basic nature of the product allows for purification via acid-base extraction to remove non-basic impurities. Final purification can be achieved by distillation or crystallization of a salt form (e.g., hydrochloride).
-
-
Experimental Workflow: Gabriel Synthesis
References
- 1. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. mdpi.com [mdpi.com]
- 4. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2-Aminothiazole Derivatives
Welcome to the technical support center for the synthesis of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important class of heterocyclic compounds. Here, we provide in-depth, field-proven insights and practical solutions to help you improve your reaction yields and product purity.
Introduction: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, widely employed for the preparation of 2-aminothiazole derivatives.[1][2][3][4] The classical method involves the condensation of an α-haloketone with a thiourea or thioamide.[1][2] While robust, this reaction is not without its challenges. This guide will address the most frequently encountered issues and provide systematic approaches to troubleshooting and optimization.
Part 1: Troubleshooting Guide - Low Yield & Reaction Failures
This section is dedicated to diagnosing and resolving issues related to poor reaction outcomes.
Question: I am experiencing very low yield or no formation of my desired 2-aminothiazole product. What are the likely causes and how can I fix this?
Answer: A low or non-existent yield in a Hantzsch synthesis can be attributed to several factors, ranging from the quality of your starting materials to the specific reaction conditions employed. A systematic evaluation of each parameter is crucial for successful troubleshooting.[5]
1. Reagent Quality and Stability:
-
α-Haloketone Integrity: These reagents can be unstable and may degrade over time, especially if they are sensitive to light or moisture.[5] It is imperative to use freshly prepared or purified α-haloketones. If you suspect degradation, consider re-synthesizing or purifying the material before use.
-
Thiourea Purity: The purity of the thiourea or substituted thiourea is critical. Contaminants can participate in side reactions, consuming your starting materials and reducing the overall yield.[5] If in doubt, recrystallize the thiourea.
2. Reaction Conditions:
-
Temperature: Temperature is a critical parameter. While some Hantzsch syntheses proceed at room temperature, many require heating to overcome the activation energy barrier.[5] If your reaction is sluggish at ambient temperature, try gentle heating (e.g., 40-60 °C). For less reactive substrates, refluxing in a suitable solvent may be necessary.[5]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Ethanol is a commonly used solvent. However, for certain substrates, other solvents like methanol, or even greener options like polyethylene glycol (PEG), have been shown to be effective.[4][6] A solvent screen can be a valuable optimization step.
-
Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times can promote the formation of degradation products.
3. Mechanistic Considerations:
The Hantzsch synthesis proceeds through a series of steps, including nucleophilic attack of the sulfur atom of thiourea on the α-haloketone, followed by intramolecular cyclization and dehydration.
References
- 1. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
Technical Support Center: Analytical Methods for Impurity Profiling of 2-(Aminomethyl)-5-methylthiazole
Welcome to the technical support guide for the analytical detection of impurities in 2-(Aminomethyl)-5-methylthiazole. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting guidance to navigate the complexities of impurity analysis for this critical pharmaceutical building block.
The control of impurities is a mandatory step in pharmaceutical manufacturing, rigorously monitored by regulatory authorities.[1] According to the International Council for Harmonisation (ICH) guidelines, impurities in new drug substances must be identified, reported, and qualified to ensure the safety and efficacy of the final drug product.[2][3][4] This guide offers structured, practical advice to help you develop robust analytical methods that meet these stringent requirements.
Section 1: Understanding Potential Impurities
Impurities in this compound can be classified into organic, inorganic, and residual solvents.[2][5] Organic impurities are of primary concern and can arise from various stages of the manufacturing process and storage.[2] They often include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Formed from side reactions during the synthesis.
-
Intermediates: Partially reacted molecules that were not carried to the final step.[2]
-
Degradation Products: Formed during storage or exposure to stress conditions like light, heat, or oxidation.[6]
A common synthetic route to thiazole derivatives can provide clues about potential impurities.[7][8] For instance, if a Hantzsch-type synthesis is employed, unreacted halo-ketones or thioamides could be present.
Section 2: Core Analytical Techniques & Troubleshooting
The selection of an analytical method depends on the required sensitivity, selectivity, and the nature of the impurity.[9] High-Performance Liquid Chromatography (HPLC) is the workhorse for quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are indispensable for structural identification.
Workflow for Impurity Identification & Quantification
The following diagram illustrates a typical workflow when an unknown peak is detected in a routine analysis.
Caption: General workflow for impurity identification.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reverse-phase HPLC with UV detection, is the most common technique for separating and quantifying impurities in pharmaceutical analysis.
Typical HPLC-UV Experimental Protocol
This protocol provides a robust starting point for method development.
| Parameter | Recommended Condition | Rationale & Causality |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | The non-polar C18 stationary phase is effective for retaining and separating a wide range of organic molecules.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid helps to protonate silanol groups on the silica backbone, reducing peak tailing for basic analytes like aminothiazoles. It is also volatile, making it ideal for LC-MS compatibility.[10][11] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reverse-phase HPLC with good UV transparency. |
| Elution | Gradient (e.g., 5% to 95% B over 20 min) | A gradient is often necessary to elute both polar and non-polar impurities within a reasonable timeframe.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm or λmax | 254 nm is a common wavelength for aromatic compounds. Determining the λmax of the analyte can improve sensitivity.[9] |
| Injection Vol. | 10 µL | A typical injection volume; should be optimized to avoid column overload.[9] |
HPLC Troubleshooting Guide & FAQs
Q1: My peak for this compound is tailing or showing poor shape. What's the cause?
A1: This is a classic issue with basic compounds on silica-based columns. The primary amine on your molecule can interact ionically with deprotonated, acidic silanol groups (Si-O⁻) on the stationary phase, causing peak tailing.
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure your mobile phase is acidic (e.g., with 0.1% formic or phosphoric acid).[10] At a low pH (typically < 3), the silanol groups are protonated (Si-OH), minimizing unwanted ionic interactions.[13]
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion.[13] Try diluting your sample by a factor of 10.
-
Consider a Different Column: If tailing persists, use a column with advanced end-capping (to shield silanol groups) or a hybrid particle column. These are designed to provide better peak shape for basic analytes.
Q2: I have very polar impurities that are eluting in the void volume (not retained). How can I resolve them?
A2: Standard C18 columns struggle to retain highly polar compounds, especially with mobile phases containing a high percentage of organic solvent. [14]
Troubleshooting Steps:
-
Modify the Gradient: Start your gradient at a very low organic percentage (e.g., 0-5% acetonitrile) and hold it for several minutes to give polar compounds a chance to interact with the stationary phase.
-
Use a Polar-Embedded Column: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the C18 chain.[15] This allows the stationary phase to remain fully wetted even in 100% aqueous mobile phases, significantly improving the retention of polar analytes.[15]
-
Explore HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode of chromatography that uses a polar stationary phase and a high-organic mobile phase to retain and separate very polar compounds.[16]
Q3: My retention times are drifting between injections. What should I check?
A3: Drifting retention times point to an unstable system. The most common culprits are the mobile phase and column temperature.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting HPLC retention time instability.
Causality:
-
Temperature: A 1°C change can alter retention time by 1-2%. A stable column oven is critical.
-
Mobile Phase: Volatile organic solvents can evaporate over time, changing the mobile phase composition and affecting retention.[17] Always use freshly prepared mobile phase. If using an online mixer, faulty proportioning valves can also cause composition drift.[17]
-
Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before injection. Insufficient equilibration is a common cause of drift in the first few runs of a sequence.
Gas Chromatography (GC)
GC is best suited for analyzing volatile or semi-volatile impurities.[1] Due to the low volatility and polar nature of this compound, direct analysis is challenging. Derivatization is often required to increase volatility and improve peak shape.[9]
GC-MS Experimental Protocol (with Derivatization)
-
Sample Preparation: Dry an aliquot of the sample under a stream of nitrogen.
-
Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form the trimethylsilyl (TMS) derivative of the amine group.[9] This TMS derivative is much more volatile and less polar.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.[9]
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Scan Range: m/z 40-400.
-
GC Troubleshooting Guide & FAQs
Q1: My derivatization reaction seems incomplete or inconsistent. What can I do?
A1: Derivatization reactions are highly sensitive to moisture and reaction conditions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water will preferentially react with the silylating agent, quenching the reaction. Ensure your sample is completely dry and use anhydrous solvents.
-
Optimize Reaction Time/Temp: The reaction may require more time or a higher temperature for completion. Experiment with different conditions.
-
Use a Catalyst: For hindered amines, a catalyst like Trimethylchlorosilane (TMCS) can be added to the silylating reagent to improve reaction efficiency.
Q2: I'm seeing broad or tailing peaks even after derivatization. Why?
A2: This suggests active sites somewhere in the GC system.
Troubleshooting Steps:
-
Check the Inlet Liner: The glass inlet liner is a common site of activity. Use a deactivated liner and replace it regularly.
-
Column Contamination: Non-volatile residues can build up at the head of the column. Trim a small section (10-20 cm) from the front of the column.
-
Incomplete Derivatization: Residual underivatized analyte will exhibit poor chromatography. Re-optimize the derivatization procedure as described above.
Mass Spectrometry (MS)
MS is a powerful tool for obtaining molecular weight and structural information, making it essential for identifying unknown impurities.[18][19] It is most often coupled with a chromatographic technique (LC-MS or GC-MS). High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, allowing for the determination of elemental compositions.[19][20]
MS Data Interpretation & FAQs
Q1: I have an unknown peak in my LC-UV chromatogram. How can LC-MS help me identify it?
A1: LC-MS provides two key pieces of information: the molecular weight and fragmentation patterns.
Workflow:
-
Determine Molecular Weight: Analyze the sample using LC-MS in full scan mode. The mass of the molecular ion (e.g., [M+H]⁺ in positive ion mode) will give you the molecular weight of the unknown impurity.
-
Determine Elemental Formula: If using HRMS, the accurate mass measurement can be used to predict the most likely elemental formula(s) for the impurity.[19]
-
Acquire Fragmentation Data (MS/MS): Fragment the molecular ion and analyze the resulting product ions. These fragments provide clues about the molecule's structure. By interpreting the fragmentation pathway, you can often piece together the structure of the unknown.[1]
Q2: My analyte signal is weak or non-existent in ESI-MS. How can I improve it?
A2: Signal intensity in Electrospray Ionization (ESI) is highly dependent on the analyte's ability to form gas-phase ions, which is influenced by the mobile phase.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: this compound has a basic amine group. Using an acidic mobile phase (e.g., with 0.1% formic acid) will ensure this group is protonated in solution, promoting the formation of [M+H]⁺ ions and enhancing the signal in positive ion mode.
-
Check for Ion Suppression: Co-eluting compounds or high concentrations of non-volatile buffers (like phosphate) can compete with your analyte for ionization, suppressing its signal. Ensure your sample is clean and use MS-friendly mobile phases (e.g., formic acid, ammonium formate).
-
Adjust MS Source Parameters: Optimize source parameters like capillary voltage, gas flow, and temperature for your specific compound and flow rate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for the unequivocal structural elucidation of organic molecules.[21] While chromatography and MS can suggest a structure, NMR provides definitive proof by mapping the carbon-hydrogen framework of the molecule. It can also be used for quantification (qNMR) without needing a reference standard of the impurity itself.[22][23]
NMR Applications & FAQs
Q1: When should I use NMR in my impurity analysis workflow?
A1: NMR is typically used after an unknown impurity has been detected by HPLC and its molecular weight determined by MS. Its primary role is to provide the definitive structure.
Key Applications:
-
Structure Elucidation: After isolating a sufficient quantity of an impurity (typically >0.5 mg) via preparative HPLC, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can be run to determine its exact chemical structure.[21][22]
-
Structure Confirmation: If you have synthesized a reference standard for a suspected impurity, comparing its ¹H NMR spectrum to the spectrum of the impurity in the sample matrix can confirm its identity.
-
Quantitative NMR (qNMR): qNMR can determine the purity of a substance or quantify components in a mixture with high precision by comparing the integral of an analyte peak to the integral of a certified internal standard of known concentration.[24]
Q2: The impurity I need to identify is present at a very low level. Can I still use NMR?
A2: Yes, modern NMR technology has made it possible to analyze very small quantities.
Solutions for Low-Concentration Samples:
-
High-Field Instruments: Higher field strength magnets (e.g., 600 MHz and above) provide greater sensitivity and signal dispersion.
-
Cryogenic Probes (CryoProbes): These probes cool the electronics to cryogenic temperatures, dramatically reducing thermal noise and increasing the signal-to-noise ratio by a factor of 3-4.[21] This is the most effective way to analyze mass-limited samples.
-
Increased Acquisition Time: For a given sample, the signal-to-noise ratio increases with the square root of the number of scans. Acquiring data overnight or over a weekend can often yield a usable spectrum from a weak sample.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. database.ich.org [database.ich.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. 2-Amino-5-methyl-thiazole | SIELC Technologies [sielc.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. youtube.com [youtube.com]
- 16. helixchrom.com [helixchrom.com]
- 17. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. kbibiopharma.com [kbibiopharma.com]
- 21. veeprho.com [veeprho.com]
- 22. toref-standards.com [toref-standards.com]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 24. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy - Almac [almacgroup.com]
Validation & Comparative
comparative study of 2-(Aminomethyl)-5-methylthiazole and its isomers
An In-Depth Comparative Guide to 2-(Aminomethyl)-5-methylthiazole and Its Positional Isomers for Drug Discovery Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] By functionalizing this core with an aminomethyl group—a key pharmacophoric element—we generate a class of compounds with significant potential for therapeutic development. The precise positioning of the aminomethyl and methyl substituents on the thiazole ring profoundly influences the molecule's physicochemical properties, steric profile, and ultimately, its biological activity. This guide provides a comprehensive comparative analysis of this compound and its primary positional isomers, offering insights into their synthesis, properties, and structure-activity relationships (SAR) to inform rational drug design.
Structural Overview of Key Isomers
The constitutional isomers of (methylthiazolyl)methanamine are distinguished by the substitution pattern on the thiazole ring. The location of the basic aminomethyl sidechain and the lipophilic methyl group dictates the molecule's overall topology and electronic distribution, which are critical determinants of its interaction with biological targets. The four primary isomers are presented below.
Caption: Chemical structures of the primary positional isomers.
Comparative Synthesis Strategies
The synthesis of these isomers typically begins with the construction of the core thiazole ring, followed by the introduction or modification of the required functional groups. The Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide with an α-haloketone, is a foundational method for creating the 2-aminothiazole precursors.[3][4] The specific choice of α-haloketone dictates the substitution at the C4 and C5 positions.
Caption: Generalized synthetic workflow for aminomethylthiazole isomers.
For isomers with the aminomethyl group at the C2 position, a common strategy involves starting with a protected amino acid-derived thioamide and cyclizing it with an appropriate α-halocarbonyl compound.[5] For isomers with the aminomethyl group at C4 or C5, the synthesis often proceeds through a precursor with a carboxyl or formyl group at that position, which is then converted to the amine via reactions like Curtius rearrangement, reductive amination, or reduction of a nitrile.
Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole (A Key Precursor)
This protocol, adapted from established methods, details the synthesis of a common precursor for subsequent functionalization.[6]
Materials:
-
Thiourea (76 g, 1 mole)
-
Chloroacetone (92.5 g, 1 mole)
-
Water (200 mL)
-
Sodium hydroxide (solid, 200 g)
-
Diethyl ether
-
500-mL flask, reflux condenser, dropping funnel, mechanical stirrer
Procedure:
-
Suspend thiourea in 200 mL of water in the 500-mL flask equipped for reflux and stirring.
-
With stirring, add chloroacetone from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
-
Once the addition is complete, reflux the yellow solution for two hours.
-
Cool the reaction mixture in an ice bath. While stirring, carefully add 200 g of solid sodium hydroxide in portions, maintaining a low temperature.
-
An oily layer will separate. Transfer the mixture to a separatory funnel and separate the upper oily layer.
-
Extract the aqueous layer three times with 100 mL portions of diethyl ether.
-
Combine the original oily layer with the ethereal extracts and dry over solid sodium hydroxide.
-
Filter the solution to remove any tarry residues and the drying agent.
-
Remove the ether by distillation on a steam bath.
-
Distill the remaining oil under reduced pressure. Collect the fraction boiling at 130–133°C/18 mm Hg.
-
Validation: The product should solidify upon cooling, yielding 80-85.5 g (70-75%) of 2-amino-4-methylthiazole with a melting point of 44–45°C.[6]
Comparative Physicochemical Properties
The substitution pattern directly impacts key physicochemical properties that govern a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Even a simple positional change of a methyl group can alter melting point, solubility, and basicity (pKa).
| Property | This compound | 2-(Aminomethyl)-4-methylthiazole | 4-(Aminomethyl)-2-methylthiazole | 5-(Aminomethyl)-2-methylthiazole | Causality & Expert Insight |
| Molecular Formula | C₅H₈N₂S | C₅H₈N₂S | C₅H₈N₂S | C₅H₈N₂S | All are constitutional isomers with the same formula and weight. |
| Molecular Weight | 128.19 | 128.19 | 128.19 | 128.19 | Identical due to isomeric nature. |
| Appearance | Varies (predicted liquid/oil) | Varies (predicted liquid/oil) | Varies (predicted liquid/oil) | Varies (predicted liquid/oil) | The aminomethyl group often prevents easy crystallization compared to the 2-amino precursors. |
| pKa (Predicted) | ~6.5 - 7.5 | ~6.5 - 7.5 | ~5.5 - 6.5 | ~5.5 - 6.5 | The basicity of the primary amine is modulated by the electron-withdrawing nature of the thiazole ring. When the methyl group (electron-donating) is at C2, it can slightly increase the basicity of the ring nitrogens, but the primary determinant is the exocyclic amine. The proximity of the C2-aminomethyl group to the ring nitrogen may influence its pKa through intramolecular effects. |
| LogP (Predicted) | ~0.5 | ~0.5 | ~0.6 | ~0.6 | Lipophilicity is expected to be similar across isomers, with minor variations. The C2-methyl isomers might be slightly more lipophilic as the methyl group is adjacent to the sulfur atom, a more lipophilic region of the ring. |
| Solubility | Miscible with water, alcohol, ether.[7] | Highly soluble in water, ethanol, and ether.[8] | Predicted to have good solubility in polar solvents. | Predicted to have good solubility in polar solvents. | The presence of the basic amino group ensures good solubility in aqueous and polar organic solvents. |
Note: Experimental data for the specific aminomethyl derivatives is sparse; properties are inferred from their aminothiazole precursors and general chemical principles.[7][8][9]
Comparative Biological Activity and SAR Insights
The 2-aminothiazole scaffold is a versatile pharmacophore, with derivatives showing a wide range of activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][10][11] The specific biological profile is highly dependent on the substitution pattern.
-
Anticancer Activity: The position of substituents on the thiazole ring is a critical determinant of anticancer potential.[1] For instance, in related series, the introduction of a methyl group at either the C4 or C5 position sometimes leads to a decrease in potency compared to other lipophilic groups, suggesting a specific steric or electronic requirement in the target's binding pocket.[1] In dasatinib-inspired analogs, the core structure is crucial, but peripheral modifications dictate potency and selectivity against different cancer cell lines, such as leukemia versus solid tumors.[12]
-
Antimicrobial Activity: The introduction of substituents at the 5-position of the 2-aminothiazole ring has been shown to dramatically enhance antimicrobial and antifungal properties compared to the unsubstituted parent compound.[10] This suggests that for antimicrobial applications, isomers like This compound and 5-(Aminomethyl)-2-methylthiazole could be more promising starting points for derivatization.
-
Enzyme Inhibition: Many 2-aminothiazole derivatives act as enzyme inhibitors.[13] The aminomethyl group can act as a crucial hydrogen bond donor or acceptor, or as a basic anchor to interact with acidic residues like aspartate or glutamate in an enzyme's active site. The relative orientation of this group to other parts of the molecule, dictated by the isomeric form, will determine the binding geometry and affinity. For example, the distance and angle between the aminomethyl group and a lipophilic methyl group can be the deciding factor for fitting into a specific hydrophobic pocket adjacent to a polar interaction site.
Experimental Protocol: Comparative Cytotoxicity Evaluation (MTT Assay)
To empirically compare the biological activity of the isomers, a standard in vitro cytotoxicity assay against a cancer cell line (e.g., MCF-7, breast cancer) is essential. The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare stock solutions of each thiazole isomer in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Treatment: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the test compounds. Include wells with media and DMSO only as a vehicle control.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis & Validation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each isomer. The experiment should be performed in triplicate to ensure reproducibility.
Conclusion
While structurally similar, the positional isomers of (methylthiazolyl)methanamine represent distinct chemical entities with unique potential in drug discovery. The choice of isomer provides a fundamental strategy for modulating physicochemical properties and directing biological activity. The 2,5- and 2,4-substituted isomers place the basic aminomethyl group in a different electronic environment compared to the 4,2- and 5,2-isomers, which will influence pKa and hydrogen bonding capacity. Similarly, the placement of the methyl group alters the lipophilic and steric profile. A systematic synthesis and parallel biological evaluation, as outlined in this guide, are critical for elucidating the nuanced structure-activity relationships of this promising compound class and identifying the optimal scaffold for development into novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 4. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 5. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New heterocyclic modifiers of oxidative drug metabolism--I. 6-Substituted-2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 2-(Aminomethyl)-5-methylthiazole Scaffold in Dopamine D3 Receptor Antagonism: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
[City, State] – January 2, 2026 – In the landscape of neuropharmacology, the dopamine D3 receptor has emerged as a critical target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease. The development of selective D3 antagonists over the closely related D2 receptor is a key objective to mitigate side effects such as extrapyramidal symptoms. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(aminomethyl)-5-methylthiazole derivatives, a promising scaffold for potent and selective D3 receptor antagonists.
Introduction: The Therapeutic Promise of the this compound Scaffold
The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The this compound framework, in particular, has garnered significant attention for its potential to yield potent and selective ligands for the dopamine D3 receptor.[2][3] This guide will dissect the key structural features of these derivatives that govern their binding affinity and selectivity, providing a valuable resource for researchers in drug discovery and development.
Deciphering the Structure-Activity Relationship (SAR)
The potency and selectivity of this compound derivatives as dopamine D3 antagonists are intricately linked to the nature and substitution patterns of the various moieties attached to this core scaffold. A systematic exploration of these modifications has revealed critical insights into the pharmacophore.
The Essential Role of the N-Arylpiperazine Moiety
A recurring structural motif in high-affinity D3 antagonists is the presence of an N-arylpiperazine group linked to the aminomethyl side chain. The nature of the aryl substituent on the piperazine ring is a major determinant of binding affinity and selectivity.
-
Substitution on the Phenyl Ring: Halogen substitutions, particularly at the 2- and 3-positions of the phenyl ring (e.g., 2,3-dichlorophenyl), have been shown to significantly enhance D3 receptor affinity.[4] This suggests that these substituents may engage in favorable interactions within a specific hydrophobic pocket of the D3 receptor.
-
Methoxy Substitution: The presence of a methoxy group at the 2-position of the phenyl ring is also a common feature in potent D3 ligands.[5][6]
The Significance of the Linker
The length and nature of the linker connecting the this compound core to the N-arylpiperazine moiety are crucial for optimal receptor interaction. A butyl chain (four methylene groups) has been identified as the optimal linker length for achieving high D3 receptor affinity.[6] Deviations from this optimal length, either shorter or longer, generally result in a decrease in potency.
Modifications to the Thiazole Ring
While the 5-methyl group is a common feature, modifications at other positions of the thiazole ring can influence activity. However, extensive modifications to the core thiazole structure are often detrimental to D3 affinity, highlighting its importance as a central scaffold.
Comparative Analysis of Key Derivatives
To illustrate the SAR principles, the following table summarizes the binding affinities of a series of N-substituted this compound derivatives for the human dopamine D2 and D3 receptors.
| Compound ID | R (Substitution on Phenylpiperazine) | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity |
| 1a | H | 15.2 | 850 | 56 |
| 1b | 2-OCH₃ | 1.8 | 95 | 53 |
| 1c | 2,3-diCl | 0.8 | 42 | 53 |
| 2a | H (propyl linker) | 25.6 | >1000 | >39 |
| 2b | 2,3-diCl (propyl linker) | 3.5 | 150 | 43 |
Data is hypothetical and for illustrative purposes to demonstrate SAR trends.
The data clearly indicates that the introduction of a 2-methoxy or 2,3-dichloro substitution on the phenylpiperazine ring (compounds 1b and 1c ) leads to a significant increase in D3 receptor affinity compared to the unsubstituted analog (1a ). Furthermore, shortening the linker from a butyl to a propyl chain (compounds 2a and 2b ) results in a noticeable decrease in D3 affinity.
Experimental Protocols
General Synthesis of N-((5-methylthiazol-2-yl)methyl)-4-(aryl)piperazin-1-amine Derivatives
The synthesis of the target compounds is typically achieved through a multi-step process, as outlined below. This protocol describes the synthesis of a representative compound with a butyl linker and a substituted phenylpiperazine.
Scheme 1: Synthesis of a Representative this compound Derivative
Caption: General synthetic route for this compound derivatives.
Step-by-step methodology:
-
Synthesis of 2,5-Dimethylthiazole: A mixture of thioacetamide and 1-bromo-2-butanone in ethanol is refluxed for 4-6 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent, dried, and purified by column chromatography.
-
Synthesis of 2-(Bromomethyl)-5-methylthiazole: To a solution of 2,5-dimethylthiazole in carbon tetrachloride, N-bromosuccinimide and a catalytic amount of benzoyl peroxide are added. The mixture is refluxed for 2-3 hours under irradiation with a UV lamp. After cooling, the succinimide is filtered off, and the solvent is evaporated to yield the crude product, which can be used in the next step without further purification.
-
Synthesis of the Final Compound: A mixture of 2-(bromomethyl)-5-methylthiazole, the appropriate 1-(aryl)piperazine, and potassium carbonate in acetonitrile is refluxed for 8-12 hours. The reaction mixture is then filtered, and the solvent is removed in vacuo. The resulting residue is purified by column chromatography to afford the desired N-((5-methylthiazol-2-yl)methyl)-4-(aryl)piperazin-1-amine derivative.[7]
Dopamine D3 Receptor Binding Assay
The affinity of the synthesized compounds for the dopamine D3 receptor is determined using a radioligand binding assay.
Experimental Workflow: Radioligand Binding Assay
References
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 6. QSAR studies on piperazinylalkylisoxazole analogues selectively acting on dopamine D3 receptor by HQSAR and CoMFA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 2-Aminothiazoles and 2-Aminooxazoles
A Senior Application Scientist's Perspective on Two Privileged Heterocyclic Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel pharmacophores that can serve as foundational skeletons for drug development is perpetual. Among the privileged heterocyclic structures, 2-aminothiazoles have long been a cornerstone, integral to a multitude of biologically active compounds.[1][2] Their isosteres, the 2-aminooxazoles, have also garnered significant attention, often considered as bioisosteric replacements to modulate physicochemical and pharmacological properties. This guide provides an in-depth, objective comparison of the biological activities of these two pivotal scaffolds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their strategic decision-making.
The Structural Nuances: Thiazole vs. Oxazole
The fundamental difference between 2-aminothiazoles and 2-aminooxazoles lies in the heteroatom at the 1-position of the five-membered ring: a sulfur atom in the former and an oxygen atom in the latter. This seemingly subtle substitution has profound implications for the molecule's electronics, conformation, and metabolic stability. The presence of sulfur in the 2-aminothiazole ring contributes to its unique chemical properties and, in some instances, may be susceptible to oxidation, potentially leading to metabolic inactivation.[3] Conversely, the replacement of sulfur with a less oxidizable oxygen atom in the 2-aminooxazole scaffold can enhance metabolic stability and improve physicochemical properties such as solubility.[3][4]
A Comparative Analysis of Biological Activities
The 2-aminothiazole scaffold is a versatile pharmacophore found in numerous compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7] The 2-aminooxazole core, while also demonstrating a broad range of activities, is often investigated as a strategic modification to refine the biological profile of an existing 2-aminothiazole lead compound.
Anticancer Activity: A Tale of Two Scaffolds
The 2-aminothiazole nucleus is a prominent feature in several clinically approved anticancer drugs, such as the kinase inhibitor dasatinib.[8][9] A vast body of research has explored the anticancer potential of 2-aminothiazole derivatives against a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[8][10][11]
While direct comparative studies with 2-aminooxazoles in the context of anticancer activity are less common, the available data suggests that the isosteric replacement can modulate potency and selectivity. The rationale behind this substitution often involves improving drug-like properties. For instance, the 2-amino group on the thiazole ring is often crucial for activity, and its modification can significantly impact cytotoxicity.[12]
Table 1: Comparative Anticancer Activity of 2-Aminothiazole and 2-Aminooxazole Derivatives
| Compound Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminothiazole | [Compound Example from Literature] | [e.g., K563 Leukemia] | [e.g., 16.3] | [8] |
| 2-Aminothiazole | [Compound Example from Literature] | [e.g., H1299 Lung Cancer] | [e.g., 4.89] | [8] |
| 2-Aminooxazole | [Hypothetical or Literature Example] | [e.g., K563 Leukemia] | [Data if available] | |
| 2-Aminooxazole | [Hypothetical or Literature Example] | [e.g., H1299 Lung Cancer] | [Data if available] |
Note: Direct comparative data for anticancer activity is limited in the provided search results. The table is illustrative and would be populated with specific examples from a more targeted literature search.
Antimicrobial Activity: A Promising Arena for 2-Aminooxazoles
In the realm of antimicrobial agents, both scaffolds have demonstrated significant potential. 2-Aminothiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[13][14][15] However, the isosteric replacement of the thiazole with an oxazole ring has shown considerable promise, particularly in the development of antitubercular agents.[3][16]
Studies have directly compared the antimicrobial efficacy of 2-aminothiazole and 2-aminooxazole analogs. In some cases, 2-aminooxazole derivatives have exhibited superior activity and improved physicochemical properties, such as increased water solubility, which is a desirable trait for drug candidates.[4][17] For instance, a series of N-oxazolylcarboxamides showed high activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[4] The bactericidal or bacteriostatic effects of 2-aminooxazoles are believed to be similar to their 2-aminothiazole counterparts.[18]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound Scaffold | Derivative | M. tuberculosis H37Ra | S. aureus | E. coli | Reference |
| 2-Aminothiazole | [Example from Literature] | [e.g., 0.024 µM (0.008 µg/mL)] | [Data] | [Data] | [19] |
| 2-Aminooxazole | [N-oxazolylcarboxamide example] | 3.13 | [Data] | [Data] | [4][17] |
| 2-Aminothiazole | [N-thiazolylcarboxamide counterpart] | [Higher MIC] | [Data] | [Data] | [4] |
Anti-inflammatory Activity: Exploring New Avenues
Both 2-aminothiazole and 2-aminooxazole derivatives have been reported to possess anti-inflammatory properties.[20][21][22][23] The mechanism of action often involves the inhibition of key inflammatory mediators. For 2-aminothiazoles, this can include the inhibition of inducible nitric oxide synthase (iNOS).[24]
Derivatives of 2-aminooxazoles have also been synthesized and evaluated for their ability to reduce carrageenin-induced edema, a common model for acute inflammation.[20][22] Some of these compounds have shown significant anti-inflammatory effects.[25]
Table 3: Comparative Anti-inflammatory Activity
| Compound Scaffold | Derivative | Assay | Activity | Reference |
| 2-Aminothiazole | 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid | Carrageenin-induced rat paw edema | Strong suppression | [21] |
| 2-Aminooxazole | [Amide/Urea derivative] | Carrageenin-induced edema | Active | [20][22] |
| 2-Aminobenzothiazole | 5-chloro-1,3-benzothiazole-2-amine | Carrageenin-induced paw edema | Significant activity | [26] |
Experimental Protocols
General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazole derivatives.[27]
Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the α-haloketone and thiourea in a suitable solvent, such as ethanol.
-
Reaction: Heat the mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., ammonia solution) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from an appropriate solvent.
General Synthesis of 2-Aminooxazole Derivatives
The synthesis of 2-aminooxazoles can be achieved through the reaction of an α-haloketone with urea.
Workflow for 2-Aminooxazole Synthesis
Caption: General workflow for the synthesis of 2-aminooxazoles.
Step-by-Step Protocol:
-
Reaction Setup: Combine the α-haloketone and urea in a suitable solvent.
-
Reaction: Heat the mixture, often under reflux, to facilitate the condensation and cyclization reaction.
-
Work-up: After the reaction is complete, cool the mixture. The product may precipitate upon cooling or after the addition of water.
-
Purification: Isolate the product by filtration and purify by recrystallization.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Controls: Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Concluding Remarks
Both 2-aminothiazole and 2-aminooxazole scaffolds are undeniably valuable in the pursuit of novel therapeutic agents. The 2-aminothiazole core remains a dominant and highly successful pharmacophore across various disease areas. However, the strategic bioisosteric replacement with a 2-aminooxazole moiety presents a compelling avenue for lead optimization. This substitution can lead to improved physicochemical properties, enhanced metabolic stability, and, in some cases, superior biological activity. The choice between these two privileged structures should be guided by a thorough understanding of the target, the desired pharmacological profile, and a data-driven approach to structure-activity relationship studies.
References
- 1. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. jocpr.com [jocpr.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Derivatives of 2-aminooxazoles showing antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. sphinxsai.com [sphinxsai.com]
- 27. derpharmachemica.com [derpharmachemica.com]
A Senior Application Scientist's Guide to the Validation of In Vitro Assays for 2-(Aminomethyl)-5-methylthiazole Compounds
Introduction: Establishing Confidence in Early-Stage Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with therapeutic potential, including anticancer and antimicrobial agents.[1][2][3] Specifically, novel derivatives such as 2-(Aminomethyl)-5-methylthiazole are of significant interest. However, before advancing these promising molecules through the costly drug development pipeline, it is imperative to generate reliable and reproducible in vitro data. This guide provides an in-depth comparison of common in vitro assays, focusing on the critical validation parameters necessary to ensure data integrity and make informed decisions in the progression of these compounds.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] This principle, formally outlined in guidelines such as the International Council for Harmonisation's (ICH) Q2(R1), is the bedrock of robust scientific research.[5][6][7] For researchers, scientists, and drug development professionals, a thoroughly validated assay is not just a regulatory requirement but a fundamental component of de-risking a project and ensuring that only the most promising candidates move forward.[8][9]
Pillar 1: Foundational Assays for Characterizing Thiazole Compounds
The initial characterization of a novel compound series typically begins with assessing its fundamental biological effects. For thiazole derivatives, which have shown promise in oncology and infectious diseases, the most relevant starting points are cytotoxicity and antimicrobial assays.[1][2][10][11]
Comparative Analysis of Cytotoxicity Assays
Cytotoxicity assays are crucial for determining a compound's potency against cancer cell lines and for identifying potential off-target toxicity against healthy cells.[1][12] The two most common methods rely on different cellular processes: metabolic activity (MTT assay) and membrane integrity (LDH assay).
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in metabolically active cells.[13][14] | Well-established, cost-effective, and suitable for high-throughput screening.[13] | Can be affected by compounds that interfere with cellular metabolism; requires a solubilization step for the formazan crystals.[14] |
| LDH Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[15][16] | Direct measure of cytotoxicity (cell death); the assay is fast and can be performed on culture supernatant without lysing the remaining cells.[15] | Less sensitive for early apoptotic events; can be influenced by serum LDH in the culture medium.[17] |
Expert Insight: The choice between an MTT and LDH assay depends on the specific research question. An MTT assay is an excellent primary screen for assessing the anti-proliferative effects of this compound compounds.[10][18][19] However, to confirm that the observed effect is due to cell death rather than metabolic inhibition, an orthogonal assay like the LDH assay is essential. This dual-assay approach provides a more complete picture of the compound's cytotoxic potential.
Pillar 2: The Architecture of a Self-Validating Assay
A well-designed assay protocol is inherently self-validating. This is achieved through the inclusion of appropriate controls and adherence to established validation parameters. The ICH Q2(R1) guidelines provide a comprehensive framework for analytical procedure validation, which can be adapted for in vitro cell-based assays.[5][6][8]
Core Validation Parameters
-
Specificity/Selectivity: The ability of the assay to assess the analyte unequivocally in the presence of other components.[8] In a cytotoxicity assay, this means ensuring the signal is directly related to cell viability and not an artifact of the compound's chemical properties (e.g., color interference or spontaneous reduction of MTT).
-
Linearity & Range: The assay should demonstrate a linear relationship between the signal and the number of viable cells over a defined range. This is critical for accurately determining IC50 values.
-
Accuracy & Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between repeated measurements.[20] These are typically assessed by calculating the coefficient of variation (%CV) for replicate wells.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest cell number that can be detected, while the LOQ is the lowest cell number that can be quantitatively measured with acceptable precision and accuracy.[8]
Below is a workflow diagram illustrating the key stages of in vitro assay validation.
Caption: Workflow for in vitro assay development and validation.
Pillar 3: Detailed Experimental Protocols
The trustworthiness of experimental data is directly linked to the meticulous execution of the protocol. Here, we provide step-by-step methodologies for the MTT and LDH cytotoxicity assays, designed to be robust and self-validating.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies and is suitable for determining the IC50 value of test compounds.[13][21]
Materials:
-
This compound test compounds
-
Cancer cell line (e.g., MCF-7 for breast cancer)[10]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom plates
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (e.g., 0.1% DMSO in medium)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control. Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[21]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14][21] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: LDH Cytotoxicity Assay
This protocol provides a method for quantifying cell death by measuring membrane integrity.[15]
Materials:
-
All materials from the MTT assay (excluding MTT and solubilization solution)
-
LDH Assay Kit (containing substrate, cofactor, and dye) or individual reagents.
-
Lysis Buffer (e.g., 1% Triton X-100 in medium) for maximum LDH release control.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls: On the same plate, include three sets of control wells:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with vehicle, to which Lysis Buffer will be added.
-
Medium Background Control: Medium only, no cells.
-
-
Induce Maximum Release: 45 minutes before the end of the incubation period, add 10 µL of Lysis Buffer to the "Maximum Release Control" wells.[17]
-
Sample Collection: After the full incubation, centrifuge the plate (if cells are in suspension) or carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.[15]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per manufacturer's instructions) to each well of the new plate.[15]
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[17]
-
Stop Reaction: Add 50 µL of the stop solution (if applicable for the kit) to each well.[15]
-
Absorbance Reading: Measure the absorbance at 490 nm (with a reference at 680 nm).[17]
-
Data Analysis:
-
Subtract the medium background from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
-
Advanced Assays: Probing the Mechanism of Action
Once the primary activity of this compound compounds has been validated, further assays can elucidate their mechanism of action. Given that many bioactive molecules exert their effects by interacting with specific proteins, enzyme inhibition and receptor binding assays are logical next steps.[9][22]
Enzyme Inhibition Assays
If the thiazole compounds are hypothesized to target a specific enzyme, a validated inhibition assay is crucial.[22]
Key Validation Considerations:
-
Enzyme and Substrate Concentration: The assay should be performed under initial velocity conditions, ideally with the substrate concentration at or below its Michaelis-Menten constant (Km) to sensitively detect competitive inhibitors.[23]
-
Control Inhibitor: A known inhibitor of the target enzyme should be included to validate assay performance.[22]
-
Time-Dependent Inhibition: It's important to assess whether the inhibition is immediate or increases with pre-incubation time, which can indicate a different binding mechanism.[24]
Receptor Binding Assays
These assays measure the ability of a compound to displace a labeled ligand from its receptor, providing data on binding affinity (e.g., Ki or IC50).[25][26][27]
Key Validation Considerations:
-
Receptor and Ligand Integrity: The quality of the receptor preparation (e.g., cell membranes) and the radiolabeled or fluorescent ligand is paramount.[28]
-
Non-Specific Binding: It is essential to accurately determine and subtract non-specific binding to obtain a true measure of specific binding. This is typically achieved by using a high concentration of an unlabeled ligand.[28]
-
Assay Format: The choice between filtration-based methods and proximity assays (like Scintillation Proximity Assay - SPA) depends on throughput needs and the nature of the receptor-ligand interaction.[28]
The relationship between these primary and secondary assays can be visualized as a decision-making tree.
Caption: Decision tree for selecting in vitro assays.
Conclusion
The validation of in vitro assays is a critical, non-negotiable step in the evaluation of novel compounds like this compound derivatives. By employing a multi-assay approach, starting with foundational screens like MTT and LDH, and progressing to more mechanistic studies, researchers can build a robust data package. Adherence to established validation principles, meticulous protocol execution, and a clear understanding of the causality behind experimental choices are the cornerstones of scientific integrity. This guide provides the framework and detailed methodologies to ensure that the in vitro data generated for this promising class of compounds is both accurate and reliable, enabling confident decision-making in the onward journey of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. benchchem.com [benchchem.com]
- 9. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 10. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 11. Antimicrobial prospect of newly synthesized 1,3-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
- 18. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 19. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]
- 20. seed.nih.gov [seed.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 28. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of 2-(Aminomethyl)-5-methylthiazole-Based Inhibitors
This guide will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to offer a field-proven perspective on assessing kinase inhibitor selectivity.
The Imperative of Selectivity Profiling
Protein kinases, comprising a family of over 500 enzymes in humans, are crucial regulators of a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive drug targets. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge in developing truly selective inhibitors.[1] Off-target activities can lead to unexpected toxicities or polypharmacology, which can be either detrimental or, in some cases, beneficial.[2] Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of its preclinical characterization.
A comprehensive cross-reactivity profile allows researchers to:
-
Interpret cellular phenotypes accurately: Knowing the full spectrum of targets for an inhibitor is crucial to attributing a biological response to the inhibition of the intended target.
-
Anticipate potential toxicities: Off-target inhibition of kinases involved in essential physiological processes can lead to adverse effects.
-
Uncover novel therapeutic opportunities: Polypharmacology, the ability of a drug to interact with multiple targets, can sometimes lead to enhanced efficacy.[1]
-
Guide lead optimization: Understanding the structure-activity relationship (SAR) for both on-target and off-target kinases can inform medicinal chemistry efforts to improve selectivity.
This guide will explore three complementary methodologies for profiling inhibitor selectivity: broad-panel biochemical kinase assays, competitive binding assays, and cellular target engagement assays.
Comparative Inhibitors: A Snapshot
To contextualize the cross-reactivity profile of a 2-(aminomethyl)-5-methylthiazole-based inhibitor, we will draw comparisons with the following well-characterized kinase inhibitors:
-
Dasatinib: A potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases. Its core structure contains a 2-aminothiazole motif, making it a relevant, albeit not exact, surrogate for our topic of interest.[3]
-
Ponatinib: A multi-targeted tyrosine kinase inhibitor designed to overcome the T315I mutation in BCR-ABL, which confers resistance to other inhibitors.[4][5]
-
Bosutinib: An inhibitor of Src and Abl kinases, also used in the treatment of chronic myeloid leukemia (CML).[6][7]
Data Presentation: Kinase Selectivity Profiles
The following tables summarize the selectivity data for our comparator compounds. This data is typically generated from large-scale kinase screening panels, such as KINOMEscan®, which measures the binding affinity of an inhibitor to a large number of kinases. The results are often presented as the percentage of kinase activity remaining at a specific inhibitor concentration or as dissociation constants (Kd).
Table 1: Selectivity Profile of Dasatinib (100 nM)
| Kinase Target | Percent of Control (%) | Primary Target(s) |
| ABL1 | 0.1 | Yes |
| SRC | 0.2 | Yes |
| LCK | 0.3 | Yes |
| YES1 | 0.4 | Yes |
| FYN | 0.5 | Yes |
| KIT | 1.2 | Yes |
| PDGFRα | 2.5 | Yes |
| EPHA2 | 3.0 | Off-Target |
| DDR1 | 5.0 | Off-Target |
| RIPK2 | 8.0 | Off-Target |
| ...and others | ... | |
| Data is illustrative and compiled from publicly available KINOMEscan® results. The "Percent of Control" indicates the amount of kinase bound to an immobilized ligand in the presence of the test compound, where a lower number signifies stronger binding. |
Table 2: Comparative Selectivity of Ponatinib and Bosutinib
| Kinase Target | Ponatinib (Kd, nM) | Bosutinib (% Control @ 1µM) | Primary Target(s) |
| ABL1 | 0.37 | 1 | ABL1, SRC |
| ABL1 (T315I) | 2.0 | >50 | ABL1, SRC |
| SRC | 5.4 | 1 | ABL1, SRC |
| LYN | 1.2 | 0.5 | ABL1, SRC |
| FLT3 | 1.1 | 25 | FLT3, KIT, PDGFR, VEGFR |
| KIT | 1.1 | 15 | FLT3, KIT, PDGFR, VEGFR |
| VEGFR2 | 1.5 | 10 | FLT3, KIT, PDGFR, VEGFR |
| PDGFRα | 1.1 | 5 | FLT3, KIT, PDGFR, VEGFR |
| FGFR1 | 2.1 | 30 | FGFR |
| ...and others | ... | ... | |
| Data is illustrative and compiled from various sources.[4][5][8] This table highlights the different primary targets and off-target profiles of these multi-kinase inhibitors. |
Experimental Protocols for Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. Below are detailed protocols for key experimental workflows.
In Vitro Biochemical Kinase Assay
This method directly measures the enzymatic activity of a panel of purified kinases in the presence of the inhibitor. It is a foundational step in understanding the functional consequences of inhibitor binding.
Principle: The transfer of a phosphate group from ATP to a substrate (peptide or protein) by a kinase is quantified. Inhibition is measured as a decrease in substrate phosphorylation.[9]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound-based inhibitor in 100% DMSO.
-
Prepare a kinase buffer appropriate for the specific kinases being tested (typically containing Tris-HCl, MgCl2, DTT, and BSA).
-
Prepare ATP and substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) or a specific substrate for each kinase) solutions in kinase buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add 5 µL of the inhibitor at various concentrations (typically a 10-point serial dilution). Include a DMSO-only control (vehicle) and a positive control inhibitor.
-
Add 10 µL of the kinase solution to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the appropriate substrate. The final ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate measure of inhibitor potency.[10]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate. Several detection methods can be used:
-
Radiometric Assay: Utilizes [γ-³²P]ATP, and the incorporation of the radiolabel into the substrate is measured by scintillation counting. This is often considered the gold standard for its direct measurement.[9]
-
Fluorescence-Based Assays: Employ technologies like FRET (Fluorescence Resonance Energy Transfer) or fluorescence polarization, where the phosphorylation event leads to a change in the fluorescent signal.[11]
-
Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity. The ADP-Glo™ Kinase Assay is a popular example.[12]
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Causality Behind Experimental Choices: Using ATP at its Km concentration provides a more physiologically relevant measure of inhibitor potency and allows for a more direct comparison of IC50 values across different kinases.[10] The choice of detection method depends on throughput needs, cost, and safety considerations (e.g., avoiding radioactivity).
Self-Validation: Each assay plate should include positive and negative controls to ensure the assay is performing correctly. The Z'-factor, a statistical measure of assay quality, should be calculated for each screen to validate its robustness.
Competitive Displacement Binding Assay (e.g., KINOMEscan®)
This high-throughput method assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
Principle: A test compound that binds to the ATP site of a kinase will prevent the kinase from binding to an immobilized ligand. The amount of kinase bound to the solid support is then quantified, typically by qPCR of a DNA tag fused to the kinase.[13][14]
Experimental Workflow Diagram:
Caption: Competitive Displacement Binding Assay Workflow.
Detailed Protocol:
-
Assay Setup:
-
A library of DNA-tagged kinases is used.
-
An immobilized ligand specific for the kinase's ATP-binding site is coupled to a solid support (e.g., beads).
-
The test inhibitor is prepared at a fixed concentration (e.g., 1 µM or 10 µM for initial screening).
-
-
Competition Reaction:
-
The test inhibitor, the specific DNA-tagged kinase, and the immobilized ligand are incubated together in a multi-well plate.
-
The incubation allows for competition between the test inhibitor and the immobilized ligand for binding to the kinase.
-
-
Washing and Elution:
-
The solid support is washed to remove any unbound kinase and inhibitor.
-
The bound kinase is then eluted from the solid support.
-
-
Quantification:
-
The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag.
-
The signal is compared to a DMSO control to determine the percentage of inhibition.
-
-
Data Analysis:
-
The results are typically reported as the percentage of the control, where a lower percentage indicates stronger binding of the test inhibitor.
-
For more detailed analysis, a dose-response curve can be generated by testing a range of inhibitor concentrations to determine the dissociation constant (Kd).
-
Causality Behind Experimental Choices: This method is independent of enzyme activity and ATP concentration, providing a direct measure of binding affinity.[13] The high-throughput nature of this assay allows for the rapid screening of a compound against a large portion of the kinome.
Self-Validation: The use of a large, diverse panel of kinases provides an internal cross-validation of selectivity. Reference compounds with known selectivity profiles are typically run in parallel to ensure data quality.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in a cellular context. It assesses the thermal stability of a protein in the presence and absence of a ligand.
Principle: The binding of a ligand, such as a small molecule inhibitor, to its target protein often leads to an increase in the protein's thermal stability. This stabilization can be detected by heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[15][16]
Experimental Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture the desired cell line to approximately 80% confluency.
-
Treat the cells with the this compound-based inhibitor at the desired concentration(s) or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.
-
-
Harvesting and Heating:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[17]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17]
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of the target protein in the soluble fraction by Western blot, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Quantify the amount of the target protein at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Causality Behind Experimental Choices: CETSA® provides evidence of target engagement within the complex milieu of a living cell, which is a more physiologically relevant environment than a purified enzyme assay.[15][16] This method can also be adapted to an isothermal dose-response format to determine the cellular potency of the inhibitor.
Self-Validation: The inclusion of a vehicle control is essential to establish the baseline thermal stability of the target protein. A known inhibitor of the target can be used as a positive control to validate the assay.
Conclusion and Future Perspectives
The cross-reactivity profiling of any new chemical entity is a critical and multifaceted process. For inhibitors based on the this compound scaffold, a comprehensive assessment of their kinome-wide selectivity is essential for their advancement as research tools or therapeutic candidates. By employing a combination of in vitro biochemical assays, competitive binding assays, and cellular target engagement methods like CETSA®, researchers can build a robust and reliable selectivity profile.
The comparative data presented for Dasatinib, Ponatinib, and Bosutinib underscore the diverse selectivity profiles that can be exhibited by multi-kinase inhibitors, even those sharing a common chemical scaffold. As our understanding of the kinome and its role in disease continues to expand, the importance of detailed and accurate cross-reactivity profiling will only grow. The methodologies and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to navigate the complexities of kinase inhibitor selectivity and to accelerate the development of the next generation of targeted therapies.
References
- 1. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. domainex.co.uk [domainex.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Kinase Activity Assays [worldwide.promega.com]
- 13. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. pelagobio.com [pelagobio.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Aminothiazole Derivatives
Welcome, researchers and drug development professionals. This guide provides an in-depth, technically-grounded framework for conducting and interpreting comparative molecular docking studies of aminothiazole derivatives. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including kinase inhibitors like Dasatinib.[1][2] Molecular docking is an indispensable computational technique that predicts the binding orientation and affinity of these molecules to their protein targets, thereby accelerating the drug discovery process by prioritizing candidates for synthesis and experimental validation.[3][4]
This document moves beyond a simple protocol, delving into the causality behind experimental choices to ensure your computational studies are robust, reproducible, and, most importantly, predictive.
Part 1: Strategic Foundations: Selecting Targets and Ligands
The success of any docking study is predicated on the careful selection of a biologically relevant protein target and a well-curated set of ligands. For aminothiazole derivatives, the literature points toward several key target classes.
Common Protein Targets for Aminothiazole Derivatives:
-
Protein Kinases: This is the most prominent target class. Aminothiazoles have shown potent inhibitory activity against various kinases by competing with ATP in the enzyme's active site. Important examples include Aurora Kinases, Checkpoint Kinase 1 (Chk1), and various Tyrosine Kinases.[1][5][6][7] Inhibition of these kinases is a cornerstone of modern cancer therapy.[7]
-
Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS is implicated in inflammatory diseases. Certain 2-aminothiazole derivatives have been identified as selective inhibitors of this enzyme.[8]
-
Cholinesterases: As key enzymes in the nervous system, their inhibition is a strategy for treating Alzheimer's disease. Some thiazole derivatives have demonstrated notable inhibitory activity.[9]
Causality in Ligand Design and Selection: The choice of derivatives to include in your study should be guided by established Structure-Activity Relationships (SAR). SAR studies reveal which chemical modifications on the aminothiazole scaffold are likely to enhance or diminish biological activity. For instance, studies on antitubercular aminothiazoles have shown that while the central thiazole and a C-4 pyridyl moiety are critical for activity, the N-2 position of the aminothiazole is highly tolerant to modification, allowing for the introduction of various substituted groups to improve potency.[10] A comparative study should therefore include derivatives with systematic variations at such "flexible" positions to probe their effect on docking scores and binding interactions.
Part 2: The Computational Toolkit: A Comparison of Docking Software
The choice of docking software is a critical decision that influences the speed, accuracy, and type of results obtained. No single program is perfect for every scenario; the selection depends on the study's goal, such as high-throughput virtual screening versus precise binding mode prediction for a few lead compounds.[11][12]
| Software | Primary Algorithm Type | Scoring Function Basis | Key Strengths | Common Use Case |
| AutoDock Vina | Lamarckian Genetic Algorithm | Empirical & Knowledge-based | High speed, ease of use, widely validated, open-source.[12] | Academic research, virtual screening.[6][13] |
| GOLD | Genetic Algorithm | Empirical (Chemscore, GoldScore) | High accuracy, treats ligand and protein side-chains with flexibility.[11][12] | Lead optimization, detailed binding mode analysis. |
| Glide (Schrödinger) | Hierarchical Search | Empirical (GlideScore) | Very high speed and accuracy, excellent for large-scale screening.[5][11] | Industrial drug discovery, large library screening. |
| Surflex-Dock | Incremental Construction | Empirical, knowledge-based (uses a "protomol" to define the binding site) | Unique ligand-based virtual screening capabilities.[12] | Scaffold hopping, fragment-based design. |
Expert Rationale: For an initial broad screening of a large library of aminothiazole derivatives, a tool like Glide or AutoDock Vina is often preferred due to its balance of speed and accuracy.[12] For a more detailed, follow-up study on a smaller set of high-priority hits, a more computationally intensive but often more accurate program like GOLD may be employed to meticulously analyze flexible side-chain interactions.[11]
Part 3: The Experimental Workflow: A Validated Protocol
A robust docking protocol is a self-validating system where each step is performed to minimize artifacts and maximize biological relevance. The following workflow is a standard, field-proven methodology.
Diagram: Standard Molecular Docking Workflow
Experimental Protocol: Step-by-Step
-
Receptor Preparation:
-
Action: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).
-
Protocol: Load the PDB file into a molecular modeling program. Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands (unless being used for validation).
-
Causality: Water molecules can interfere with the docking algorithm and occupy space that should be available to the ligand. Removing the original ligand ensures the docking is "unbiased."
-
Protocol: Add polar hydrogen atoms and assign appropriate atom types and charges using a force field (e.g., CHARMm, AMBER).
-
Causality: PDB files often lack explicit hydrogens. Correct protonation is essential for accurately calculating electrostatic and hydrogen bonding interactions, which are major components of the docking score.[11]
-
-
Ligand Preparation:
-
Action: Prepare 3D structures for all aminothiazole derivatives to be docked.
-
Protocol: Draw the 2D structures of the derivatives and convert them to 3D. Perform an energy minimization to obtain a low-energy, stable conformation.
-
Causality: A strained, high-energy starting conformation can lead to poor docking results. Energy minimization provides a more realistic starting point for the simulation.
-
Protocol: Assign correct protonation states (pKa calculation) and generate possible tautomers, especially for heterocyclic systems like thiazoles.
-
Causality: The ionization state of a ligand at physiological pH dramatically affects its ability to form interactions. Docking the wrong tautomer can prevent the identification of key hydrogen bonds.
-
-
Grid Generation:
-
Action: Define the three-dimensional search space within the receptor where the docking algorithm will attempt to place the ligand.
-
Protocol: Center a 3D grid box on the known active site of the enzyme. If the site is unknown, the grid can encompass the entire protein for a "blind docking" approach. The size should be large enough to accommodate the ligands but small enough to focus the search.[14]
-
Causality: A grid that is too small may cut off parts of the binding pocket, preventing the ligand from achieving its optimal pose. A grid that is too large unnecessarily increases computation time and can lead to false positive hits in irrelevant surface pockets.
-
-
Molecular Docking Simulation:
-
Action: Run the docking software using the prepared receptor and ligands.
-
Protocol: For each ligand, instruct the software to generate a set number of binding poses (e.g., 10-20). If comparing software, run the same set of ligands through each program's respective workflow.
-
Causality: Docking algorithms are stochastic. Generating multiple poses provides a more comprehensive exploration of the conformational space and increases the chances of finding the true binding mode.
-
-
Post-Docking Analysis:
-
Protocol: Rank the poses for each ligand based on the software's scoring function (e.g., binding energy in kcal/mol). Visually inspect the top-ranked poses.
-
Causality: The scoring function provides a quantitative estimate of binding affinity.[11] However, visual inspection is non-negotiable. A high-scoring pose may be chemically nonsensical (e.g., buried polar groups with no H-bond partners). The human expert is the final arbiter.
-
Protocol: Characterize the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and protein residues.[5]
-
Causality: Understanding how a molecule binds is more important than the score itself. This interaction fingerprint provides testable hypotheses for future lead optimization.
Part 4: From Data to Insight: A Framework for Interpretation
Effective analysis involves integrating quantitative scores with qualitative structural information and known SAR.
Diagram: The Analysis Triad
Quantitative Data Summary:
The primary output of a docking run is a table of scores. Below is a hypothetical example comparing two derivatives against an Aurora Kinase target using two different software programs.
| Compound ID | Docking Software | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) | Other Key Interactions (Residue) |
| Derivative 1 | AutoDock Vina | -9.2 | Hinge Region (Ala213) | Gatekeeper (Leu263) |
| (N-benzoyl) | GOLD | -8.8 | Hinge Region (Ala213), Asp274 | Gatekeeper (Leu263) |
| Derivative 2 | AutoDock Vina | -7.5 | None | Gatekeeper (Leu263) |
| (N-methyl) | GOLD | -7.1 | None | Gatekeeper (Leu263) |
Comparative Interpretation:
-
Comparing Derivatives: Derivative 1 consistently scores better than Derivative 2 across both platforms. The key differentiator is the formation of a hydrogen bond with the kinase hinge region residue Ala213, a canonical interaction for kinase inhibitors. This suggests the larger benzoyl group on Derivative 1 is crucial for anchoring the ligand in the active site, a hypothesis that aligns with SAR studies where N-2 substitutions significantly impact activity.[10]
-
Comparing Software: Both AutoDock Vina and GOLD predict a similar trend, with Derivative 1 being the superior binder. This concordance increases confidence in the result. GOLD identifies an additional hydrogen bond with Asp274, suggesting its scoring function may place a different weight on certain interactions. This difference could be a starting point for a more focused investigation, perhaps using molecular dynamics simulations.
Trustworthiness and Validation: The ultimate test of a docking study is its correlation with experimental data. A successful comparative study should demonstrate that lower (more favorable) docking scores for a series of aminothiazole derivatives correlate with lower experimentally determined IC₅₀ or Kᵢ values.[1][13] This experimental validation is the final and most critical step in confirming the predictive power of your computational model.
References
- 1. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. A Review on Molecular Docking: Novel Tool for Drug Discovery [jscimedcentral.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 8. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 10. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dasher.wustl.edu [dasher.wustl.edu]
- 12. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 13. tandfonline.com [tandfonline.com]
- 14. scribd.com [scribd.com]
A Senior Scientist's Guide to Benchmarking the Efficacy of Novel Aminothiazole Compounds
Introduction: The Therapeutic Promise of the Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the kinase inhibitor Dasatinib and the cephalosporin antibiotic Cefdinir. Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a perennial source of novel therapeutic candidates. Researchers actively explore new aminothiazole derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.
However, the journey from a promising "hit" compound to a viable clinical candidate is arduous and requires rigorous, objective evaluation. This guide provides a strategic framework for benchmarking the efficacy of new aminothiazole drugs against established standards of care. We will move beyond rote protocol execution to explore the scientific rationale behind each experimental choice, ensuring the generation of robust, reproducible, and meaningful data for decision-making in drug development.
Part 1: Designing a Robust Benchmarking Framework
A successful benchmarking study is built on a foundation of meticulous planning. The goal is not merely to measure an effect but to understand its significance relative to existing therapeutic options.
The Principle of Comparative Efficacy
The core principle is to create a controlled experimental environment where the performance of the novel aminothiazole compound (let's call it AMC-X ) can be directly and quantitatively compared to a "gold standard" drug. This standard must be a clinically relevant and widely accepted treatment for the target indication.
Selecting the Right Battlefield: Models and Standards
The choice of biological models and comparator drugs is the most critical decision in the study design.
-
For Anticancer Applications:
-
Cell Lines: Select well-characterized, relevant cancer cell lines. For instance, when targeting non-small cell lung cancer (NSCLC), the A549 (adenocarcinoma) and NCI-H460 (large cell carcinoma) cell lines are industry-standard choices.
-
Standard of Care: The comparator should be a first-line or second-line chemotherapeutic agent for that cancer type. Cisplatin , a DNA-damaging agent, is a classic and robust positive control for many solid tumors, including NSCLC.
-
-
For Antimicrobial Applications:
-
Bacterial Strains: Use clinically relevant and quality-controlled strains, preferably from a recognized culture collection like the ATCC (American Type Culture Collection). For targeting methicillin-resistant Staphylococcus aureus, the ATCC 43300 strain is a global standard.
-
Standard of Care: The comparator must be an antibiotic with known efficacy against the target pathogen. Vancomycin is the quintessential standard for treating serious MRSA infections.
-
The following workflow diagram illustrates the logical flow of a typical benchmarking study from initial planning to data interpretation.
Caption: High-level workflow for benchmarking a new drug candidate.
Part 2: Core Efficacy Assays - Protocols and Rationale
Here, we provide detailed, self-validating protocols for determining the efficacy of a novel aminothiazole compound in both anticancer and antimicrobial contexts.
Anticancer Efficacy: The IC₅₀ Determination Assay
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's in vitro potency. It represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell proliferation. We will use the MTT assay, a colorimetric method that measures metabolic activity as a proxy for cell viability.
Caption: Step-by-step workflow for the MTT cell viability assay.
-
Cell Seeding: Seed A549 cells into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Rationale: This initial incubation allows the cells to adhere to the plate and enter a logarithmic growth phase, ensuring a healthy and responsive cell population for the drug treatment.
-
-
Compound Preparation: Prepare 2x concentrated stock solutions of AMC-X and Cisplatin in the appropriate medium. Perform a serial dilution series (e.g., 8 points, 1:3 dilution) to create a range of concentrations that will span from no effect to maximal effect.
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Self-Validation System:
-
Negative Control: Wells containing cells treated with vehicle only (e.g., 0.1% DMSO in medium). This represents 100% cell viability.
-
Positive Control: Wells containing cells treated with the Cisplatin serial dilutions. This provides the benchmark efficacy value.
-
Blank Control: Wells containing medium but no cells. This is used to subtract the background absorbance.
-
-
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Rationale: A 48-hour exposure is a standard duration that allows for sufficient time for most cytotoxic and cytostatic agents to exert their effects across at least one full cell cycle.
-
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Rationale: Living, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.
-
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well. Mix on an orbital shaker for 10 minutes to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage viability relative to the negative control. Plot the percent viability against the log of the drug concentration and fit the data to a non-linear regression curve (sigmoidal dose-response) to calculate the IC₅₀ value.
| Compound | Target Cell Line | IC₅₀ (µM) ± SD | Selectivity Index (SI)* |
| AMC-X | A549 (NSCLC) | 1.5 ± 0.2 | > 66 |
| Cisplatin (Standard) | A549 (NSCLC) | 5.8 ± 0.6 | ~ 3 |
| AMC-X | MRC-5 (Normal Lung) | > 100 | - |
| Cisplatin (Standard) | MRC-5 (Normal Lung) | 18.2 ± 1.1 | - |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.
Antimicrobial Efficacy: The MIC Determination Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. We will follow the broth microdilution method, a standardized procedure outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Culture MRSA (ATCC 43300) on a Tryptic Soy Agar plate overnight. Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension into Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.
-
Rationale: Standardizing the inoculum density is crucial for reproducibility. A 0.5 McFarland standard ensures a consistent starting number of bacteria for every experiment.
-
-
Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of AMC-X and Vancomycin in MHB. The typical concentration range to test is 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the drug dilutions.
-
Self-Validation System:
-
Growth Control: Wells containing bacteria in MHB with no drug. This well should become turbid, confirming the bacteria are viable.
-
Sterility Control: Wells containing MHB only (no bacteria, no drug). This well should remain clear, confirming the sterility of the medium.
-
Positive Control: Wells containing bacteria treated with Vancomycin dilutions. This provides the benchmark MIC value.
-
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: Determine the MIC by visual inspection. The MIC is the lowest concentration of the drug at which there is no visible turbidity (i.e., the first clear well).
| Compound | Target Strain | MIC (µg/mL) | Interpretation |
| AMC-X | MRSA (ATCC 43300) | 4 | Potent |
| Vancomycin (Standard) | MRSA (ATCC 43300) | 1 | Potent (Standard) |
| AMC-X | E. coli (ATCC 25922) | > 128 | Inactive |
| Vancomycin (Standard) | E. coli (ATCC 25922) | > 128 | Inactive (Known Spectrum) |
Part 3: Mechanistic Insights and Authoritative Grounding
While efficacy data (IC₅₀, MIC) tells us if a compound works, understanding how it works provides a more profound rationale for its development. Many aminothiazole-based anticancer agents function as kinase inhibitors. For example, Dasatinib targets the ABL and SRC kinases. A potential mechanism for a novel aminothiazole could involve the inhibition of a key signaling pathway like PI3K/AKT, which is frequently dysregulated in cancer.
Caption: Hypothesized mechanism of AMC-X inhibiting the PI3K/AKT signaling pathway.
This proposed mechanism can be validated through subsequent experiments, such as Western blotting to measure the phosphorylation status of AKT after treatment with AMC-X. Grounding efficacy data with mechanistic understanding provides a compelling case for a compound's novelty and therapeutic potential.
Conclusion
This guide outlines a rigorous, scientifically-grounded framework for benchmarking new aminothiazole compounds. By employing standardized models, relevant comparator drugs, and self-validating protocols, researchers can generate high-fidelity data that clearly defines a compound's potency and selectivity. The ultimate goal is to identify candidates like AMC-X in our example—those that not only match but significantly exceed the performance of the current standard of care, paving the way for the next generation of therapeutics.
In Vivo Validation of 2-(Aminomethyl)-5-methylthiazole Analogues: A Comparative Guide to Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, 2-(Aminomethyl)-5-methylthiazole analogues are emerging as a promising area of investigation for novel drug candidates, with potential applications in both oncology and neuroprotection. This guide provides a comprehensive overview of the in vivo validation of these and structurally related aminothiazole compounds, offering a comparative analysis of their therapeutic effects, detailed experimental protocols, and an exploration of their underlying mechanisms of action.
I. Therapeutic Landscape: Anticancer and Neuroprotective Potential
The aminothiazole core is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer and neuroprotective effects.[1][2][3] The strategic placement of substituents on the thiazole ring allows for the fine-tuning of their pharmacological properties, leading to the development of targeted therapies.
In the realm of oncology , aminothiazole derivatives have been investigated for their ability to inhibit key regulators of the cell cycle and signaling pathways crucial for tumor growth and survival.[1][4] A prominent example is the multi-cyclin-dependent kinase (CDK) inhibitor AT7519, which, although not a direct this compound analogue, shares the aminothiazole core and has demonstrated significant in vivo anti-tumor activity.[5][6]
For neuroprotection , the focus has been on mitigating neuronal damage in conditions such as ischemic stroke.[7][8] Chlormethiazole, a sedative and hypnotic with a thiazole core, and its analogues have been extensively studied in animal models of neurodegeneration.[8][9][10] These compounds are thought to exert their protective effects through various mechanisms, including the potentiation of GABAergic neurotransmission and antioxidant actions.[11][12]
II. Comparative In Vivo Efficacy of Aminothiazole Analogues
The true therapeutic potential of any novel compound can only be ascertained through rigorous in vivo testing. This section compares the in vivo efficacy of representative aminothiazole analogues in both oncology and neuroprotection models, providing a snapshot of their performance and highlighting key experimental outcomes.
Anticancer Activity: A Focus on Xenograft Models
Human tumor xenograft models in immunodeficient mice are a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's ability to inhibit tumor growth in a living system.[13]
| Compound/Analogue | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results | Alternative/Competitor |
| AT7519 (Aminothiazole CDK Inhibitor) | MYCN-amplified Neuroblastoma (AMC711T xenograft) | NMRI nu/nu mice | 15 mg/kg/day, i.p. (5 days on, 2 days off for 3 weeks) | Significant dose-dependent tumor growth inhibition and improved survival.[5] | Standard chemotherapy agents used in neuroblastoma treatment. |
| AT7519 | Colon Cancer (HCT116 & HT29 xenografts) | Immunodeficient mice | Twice daily dosing | Tumor regression observed.[6] | 5-Fluorouracil, a standard of care in colorectal cancer. |
| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | Human Breast and Ovarian Tumor Xenografts | Nude mice | Not specified | Superior potency in vivo.[14] | Paclitaxel, a commonly used chemotherapeutic for breast and ovarian cancers. |
Neuroprotective Effects: Ischemic Stroke Models
Animal models of ischemic stroke are crucial for evaluating the efficacy of neuroprotective agents in preventing or reducing brain damage following a loss of blood flow.[7][15][16][17]
| Compound/Analogue | Neurodegeneration Model | Animal Model | Dosing Regimen | Key Efficacy Results | Alternative/Competitor |
| Chlormethiazole Analogues (GN-28 & GN-38) | Not specified in vivo | Not specified | Not specified | Brain-bioavailable with enhanced neuroprotective efficacy compared to chlormethiazole.[9] | Chlormethiazole.[8] |
| 2-Cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride | Ischemic Neuronal Damage | Not specified | 0.3 mg | Efficiently prevented the formation of reactive oxygen species (ROS) and malondialdehyde (MDA).[12] | N/A in the provided study. |
III. In-Depth Methodologies: A Guide to In Vivo Validation
The reproducibility and reliability of in vivo studies are paramount. This section provides detailed, step-by-step protocols for the key experimental models discussed, elucidating the scientific rationale behind each step.
A. Human Tumor Xenograft Model for Anticancer Efficacy
This protocol outlines the general procedure for establishing and utilizing a subcutaneous xenograft model to assess the anti-tumor activity of a test compound.
Rationale: This model allows for the direct assessment of a compound's ability to inhibit the growth of human tumors in a living organism, providing crucial data on efficacy and potential toxicity before clinical trials.[13]
Experimental Workflow:
Caption: Workflow for a typical in vivo xenograft study.
Step-by-Step Protocol:
-
Cell Culture and Preparation:
-
Culture human cancer cell lines (e.g., HCT116, HT29, or patient-derived cells) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable vehicle (e.g., sterile PBS or Matrigel) at the desired concentration.
-
-
Animal Model and Tumor Implantation:
-
Utilize immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of the human tumor cells.[13]
-
Subcutaneously inject the prepared cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure their dimensions (length and width) with calipers at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., AT7519) and vehicle control via the chosen route (e.g., intraperitoneal, oral) and schedule.[5]
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the study endpoint (e.g., predetermined tumor size in the control group or signs of toxicity), euthanize the mice.
-
-
Data Analysis:
-
Excise the tumors and measure their final weight.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
B. Middle Cerebral Artery Occlusion (MCAO) Model for Neuroprotection
The MCAO model is a widely used method to mimic focal ischemic stroke in rodents.[7][15][16][17]
Rationale: This model allows for the investigation of the pathophysiology of ischemic brain injury and the evaluation of the neuroprotective potential of therapeutic agents.
Experimental Workflow:
Caption: Workflow for the MCAO ischemic stroke model.
Step-by-Step Protocol:
-
Animal Preparation:
-
Anesthetize the rodent (rat or mouse) using an appropriate anesthetic agent.
-
Maintain body temperature throughout the surgical procedure.
-
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully ligate the CCA and the ECA.
-
-
Occlusion of the Middle Cerebral Artery (MCA):
-
Introduce a nylon filament into the ICA via the ECA stump and advance it until it blocks the origin of the MCA.
-
The duration of occlusion can be varied to induce transient or permanent ischemia.
-
-
Reperfusion (for transient MCAO):
-
After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
-
Drug Administration:
-
Administer the neuroprotective agent at a predetermined time point (before, during, or after ischemia).
-
-
Neurological Assessment:
-
At various time points post-MCAO, assess neurological deficits using a standardized scoring system.
-
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 24-48 hours post-MCAO), euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
-
Histological and Biochemical Analysis:
-
Perform further analyses on brain tissue to investigate mechanisms of neuroprotection, such as measuring markers of oxidative stress (ROS, MDA) and apoptosis.[12]
-
IV. Unraveling the Mechanism of Action: Signaling Pathways
Understanding the molecular pathways through which this compound analogues exert their therapeutic effects is crucial for rational drug design and development.
Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[18][19][20][21] Many anticancer agents, including some aminothiazole derivatives, target components of this pathway.[22]
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models of ischemic stroke and their impact on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel analogues of chlormethiazole are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABAA receptor potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel analogues of chlormethiazole are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABA(A) receptor potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clomethiazole - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Animal Models of Ischemic Stroke - Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 17. Animal models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 22. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 2-(Aminomethyl)-5-methylthiazole: A Guide for Researchers
Introduction
2-(Aminomethyl)-5-methylthiazole is a key structural motif found in a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest to researchers in drug discovery and development. This guide provides a detailed, head-to-head comparison of the primary synthetic strategies to access this valuable building block. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis of their respective strengths and weaknesses to empower chemists to make informed decisions for their specific research needs.
Route 1: The Gabriel Synthesis Approach - A Classic for Primary Amine Synthesis
The Gabriel synthesis is a robust and well-established method for the preparation of primary amines from primary alkyl halides, effectively avoiding the over-alkylation often encountered with direct amination. This pathway leverages the nucleophilicity of the phthalimide anion to introduce the nitrogen atom, followed by a deprotection step to liberate the desired primary amine.
Mechanistic Overview
The synthesis commences with the preparation of the key intermediate, 2-(chloromethyl)-5-methylthiazole. This is followed by N-alkylation of potassium phthalimide and subsequent hydrazinolysis to yield the final product.
Caption: Overall workflow of the Gabriel synthesis route.
Experimental Protocols
Step 1: Synthesis of 2-(Chloromethyl)-5-methylthiazole
A common route to this key intermediate involves the reaction of 2,3-dichloropropene with sodium thiocyanate, followed by chlorination.[1]
-
To a stirred solution of sodium thiocyanate (1.23 mol) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in an appropriate solvent (e.g., toluene), slowly add 2,3-dichloropropene (0.97 mol).
-
The mixture is heated to reflux for several hours.
-
The resulting allyl isothiocyanate derivative is then subjected to chlorination, for example, using sulfuryl chloride in an inert solvent, to yield 2-chloro-5-chloromethylthiazole.
-
Subsequent reaction with a methylating agent can introduce the methyl group at the 5-position, although a more direct synthesis of the 5-methylated chloromethylthiazole is often preferred if starting materials are available.
Step 2: Gabriel Synthesis of this compound
-
In a round-bottom flask, 2-(chloromethyl)-5-methylthiazole (1 equivalent) and potassium phthalimide (1.1 equivalents) are dissolved in a polar aprotic solvent such as DMF.[2][3]
-
The reaction mixture is heated to facilitate the SN2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the starting material is consumed, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The resulting N-substituted phthalimide intermediate is then treated with hydrazine hydrate (excess) in a protic solvent like ethanol and refluxed.[2]
-
The phthalhydrazide byproduct precipitates out of the solution and can be removed by filtration.
-
The filtrate, containing the desired primary amine, is then purified by distillation or chromatography.
Performance Analysis
| Parameter | Assessment |
| Yield | Generally good to excellent for the Gabriel reaction step. The overall yield is dependent on the efficiency of the chloromethylthiazole synthesis. |
| Purity | High purity is achievable as the Gabriel synthesis specifically produces primary amines, avoiding over-alkylation byproducts.[4] |
| Scalability | The procedure is scalable, although the handling of reagents like hydrazine on a large scale requires appropriate safety precautions. |
| Safety & Handling | Hydrazine is toxic and potentially explosive. Phthalimide and its derivatives are generally considered safe to handle with standard laboratory precautions. |
| Cost-Effectiveness | The reagents for the Gabriel synthesis are relatively inexpensive. The overall cost will be influenced by the synthesis of the starting chloromethylthiazole. |
Route 2: Direct Amination/Ammonolysis - The More Direct Approach
A more straightforward method to introduce the amino group is through direct reaction of the chloromethyl intermediate with ammonia or an ammonia equivalent. While seemingly simpler, this route can be plagued by the formation of side products.
Mechanistic Overview
This route involves a direct nucleophilic substitution of the chloride by ammonia. The primary amine product, being nucleophilic itself, can further react with the starting material to form secondary and tertiary amine byproducts.
Caption: Reaction scheme for direct amination highlighting potential byproducts.
Experimental Protocol
-
2-(Chloromethyl)-5-methylthiazole is dissolved in a suitable solvent, often an alcohol or an inert solvent.
-
A large excess of ammonia (either as a solution in a solvent like methanol or as gaseous ammonia bubbled through the solution) is introduced. The use of a large excess of ammonia is crucial to favor the formation of the primary amine over byproducts.
-
The reaction is typically carried out in a sealed vessel at elevated temperature and pressure to ensure the reaction goes to completion.
-
After the reaction, the excess ammonia and solvent are removed.
-
The resulting mixture of primary, secondary, and tertiary amines requires careful purification, usually by fractional distillation or column chromatography, to isolate the desired this compound.
Performance Analysis
| Parameter | Assessment |
| Yield | The yield of the desired primary amine can be moderate to good, but is highly dependent on reaction conditions, particularly the excess of ammonia used. |
| Purity | Purity of the crude product is often low due to the formation of secondary and tertiary amine byproducts, necessitating extensive purification. |
| Scalability | Scalable, but requires handling of large quantities of ammonia and potentially high-pressure equipment. |
| Safety & Handling | Ammonia is a corrosive and toxic gas that requires careful handling. Reactions under pressure pose additional safety risks. |
| Cost-Effectiveness | The reagents are inexpensive, but the cost of purification and the potential for lower yields of the desired product can impact the overall cost-effectiveness. |
Route 3: Reduction of 2-Cyano-5-methylthiazole - A Plausible Alternative
The reduction of a nitrile group is a classic transformation to afford a primary amine. This route is contingent on the availability or efficient synthesis of the 2-cyano-5-methylthiazole precursor.
Mechanistic Overview
The cyano group can be reduced to an aminomethyl group using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Caption: General scheme for the reduction of a nitrile to a primary amine.
Conceptual Protocol (Experimental Data Not Found in Search)
Synthesis of 2-Cyano-5-methylthiazole: This precursor could potentially be synthesized from 2-bromo-5-methylthiazole via a Rosenmund-von Braun reaction using a cyanide source like copper(I) cyanide.
Reduction to this compound:
-
Using LiAlH₄: 2-Cyano-5-methylthiazole would be dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) and treated with a solution of LiAlH₄. The reaction is typically performed at low temperature initially and then allowed to warm to room temperature or heated to reflux. After the reaction is complete, a careful workup procedure involving sequential addition of water and a base is required to quench the excess hydride and precipitate the aluminum salts, allowing for the isolation of the amine.
-
Catalytic Hydrogenation: The cyano-thiazole derivative could be hydrogenated in the presence of a catalyst such as Raney nickel or palladium on carbon, under a hydrogen atmosphere.[5] This method is often considered "greener" and safer than using metal hydrides.
Projected Performance Analysis
| Parameter | Assessment |
| Yield | Nitrile reductions are typically high-yielding transformations. |
| Purity | Generally, the purity of the product from nitrile reduction is high, with minimal side reactions. |
| Scalability | Catalytic hydrogenation is highly scalable and widely used in industrial processes. The use of LiAlH₄ on a large scale presents safety challenges. |
| Safety & Handling | LiAlH₄ is a highly reactive and pyrophoric reagent that must be handled with extreme care. Catalytic hydrogenation involves flammable hydrogen gas and requires specialized equipment. |
| Cost-Effectiveness | The cost will depend on the synthesis of the cyano-thiazole precursor. Catalytic hydrogenation is generally cost-effective on a large scale. |
Comparative Summary and Conclusion
| Synthetic Route | Key Advantages | Key Disadvantages |
| Gabriel Synthesis | High purity of the primary amine product, avoids over-alkylation, reliable and well-established.[3][4] | Requires a two-step process from the chloromethyl intermediate, use of hydrazine in the deprotection step. |
| Direct Amination | A more direct, one-step conversion from the chloromethyl intermediate. | Formation of secondary and tertiary amine byproducts, requiring extensive purification; use of a large excess of ammonia. |
| Nitrile Reduction | Potentially high yield and purity, established transformation. | Requires the synthesis of the 2-cyano-5-methylthiazole precursor; use of hazardous reducing agents (LiAlH₄) or specialized equipment for hydrogenation. |
For laboratory-scale synthesis where purity is paramount, the Gabriel synthesis stands out as the most reliable method for obtaining high-purity this compound, free from over-alkylation products. For larger-scale industrial production, the direct amination route may be more economically viable if efficient purification methods can be established to overcome the issue of byproduct formation. The nitrile reduction pathway presents a strong alternative, particularly via catalytic hydrogenation, provided an efficient synthesis of the cyano precursor is developed. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, purity, cost, and available resources.
References
- 1. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Selectivity of 2-(Aminomethyl)-5-methylthiazole-Based Enzyme Inhibitors
In the landscape of modern drug discovery, the pursuit of highly selective enzyme inhibitors is paramount.[1] The ability of a therapeutic agent to modulate the activity of a specific enzyme, while minimizing interactions with other proteins, is a critical determinant of its efficacy and safety profile. The 2-(aminomethyl)-5-methylthiazole scaffold has emerged as a promising structural motif in the design of potent enzyme inhibitors, demonstrating activity against a range of targets.[2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of enzyme inhibitors based on this versatile chemical backbone.
The core principle of selectivity assessment lies in quantifying an inhibitor's potency against its intended target versus a panel of other, often related, enzymes.[5] This comparative analysis is crucial for identifying and mitigating potential off-target effects that could lead to adverse drug reactions.[6]
The Foundational Metric: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a cornerstone of enzyme inhibition studies. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[7][8][9] A lower IC50 value signifies greater potency.[10] The determination of IC50 values across a panel of enzymes provides the initial, critical data for evaluating selectivity.
Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the IC50 of a this compound-based inhibitor.
Caption: Workflow for IC50 determination.
Case Study: Assessing Selectivity Against Monoamine Oxidases (MAOs)
To illustrate the practical application of these principles, we will consider a hypothetical this compound derivative, "Inhibitor-X," designed as a selective inhibitor of Monoamine Oxidase A (MAO-A) over Monoamine Oxidase B (MAO-B). Both MAO-A and MAO-B are important therapeutic targets, and selective inhibition is crucial to avoid unwanted side effects.[11][12]
Methodology: Fluorescence-Based MAO Inhibition Assay
A common and robust method for measuring MAO activity is a fluorescence-based assay that detects the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of its substrate.[13][14]
Principle of the Assay:
Caption: Principle of the fluorescence-based MAO assay.
Detailed Experimental Protocol
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-A and MAO-B substrates (e.g., tyramine for MAO-A, benzylamine for MAO-B)[12]
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent
-
Inhibitor-X and reference inhibitors (e.g., Clorgyline for MAO-A, Deprenyl for MAO-B)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black plates
Procedure:
-
Reagent Preparation: Prepare stock solutions of enzymes, substrates, HRP, Amplex® Red, and inhibitors in the appropriate assay buffer.
-
Inhibitor Dilution: Perform serial dilutions of Inhibitor-X and reference inhibitors to create a range of concentrations for IC50 determination.
-
Assay Reaction: a. In a 96-well black plate, add the assay buffer. b. Add the respective MAO enzyme (MAO-A or MAO-B) to each well. c. Add the diluted inhibitors (Inhibitor-X and reference compounds) to the appropriate wells. Include a "no inhibitor" control. d. Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. e. Prepare a substrate master mix containing the MAO substrate, HRP, and Amplex® Red. f. Initiate the enzymatic reaction by adding the substrate master mix to all wells.
-
Signal Detection: Measure the fluorescence intensity (Excitation ~535 nm, Emission ~587 nm) at multiple time points using a microplate reader.[11]
-
Data Analysis: a. Calculate the rate of reaction for each inhibitor concentration. b. Normalize the data to the "no inhibitor" control to determine the percentage of inhibition. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][10]
Data Presentation and Interpretation
The calculated IC50 values for Inhibitor-X and the reference compounds against both MAO-A and MAO-B should be summarized in a table for clear comparison.
| Inhibitor | IC50 for MAO-A (nM) | IC50 for MAO-B (nM) | Selectivity Index (MAO-B IC50 / MAO-A IC50) |
| Inhibitor-X | 50 | 5000 | 100 |
| Clorgyline | 10 | 1000 | 100 |
| Deprenyl | 2000 | 20 | 0.01 |
Interpretation:
In this hypothetical example, Inhibitor-X demonstrates a 100-fold selectivity for MAO-A over MAO-B. This is a significant finding and suggests that Inhibitor-X has the potential to be a selective MAO-A inhibitor. The data for the reference inhibitors, Clorgyline (a known selective MAO-A inhibitor) and Deprenyl (a known selective MAO-B inhibitor), validate the assay's ability to discriminate between selective and non-selective compounds.
Expanding the Scope: Off-Target Screening
While assessing selectivity against closely related enzyme isoforms is a critical first step, a comprehensive evaluation requires broader screening against a panel of unrelated enzymes and receptors. This is known as off-target screening and is essential for identifying potential liabilities early in the drug discovery process.[6][15][16]
Several commercial services offer off-target screening against large panels of kinases, GPCRs, ion channels, and other enzyme classes.[6] These screens are typically performed at a single high concentration of the test compound (e.g., 10 µM). Any significant inhibition (e.g., >50%) warrants further investigation with full IC50 determination to understand the potency of the off-target interaction.
Conclusion
The rigorous assessment of enzyme inhibitor selectivity is a multi-faceted process that forms the bedrock of successful drug development. By combining precise IC50 determinations against the primary target and its isoforms with broad off-target screening, researchers can build a comprehensive selectivity profile for their this compound-based inhibitors. This data-driven approach is indispensable for prioritizing lead candidates with the highest potential for therapeutic success and the lowest risk of adverse effects.
References
- 1. Inhibitor Screening and Design [creative-enzymes.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. courses.edx.org [courses.edx.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. scispace.com [scispace.com]
- 14. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 15. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(Aminomethyl)-5-methylthiazole
As a Senior Application Scientist, it is understood that the lifecycle of a chemical in the laboratory does not end upon the completion of a reaction. The responsible management and disposal of chemical waste are paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, procedure-driven framework for the proper disposal of 2-(Aminomethyl)-5-methylthiazole, a heterocyclic amine building block used in pharmaceutical development. The procedures outlined herein are designed to be self-validating, grounded in established safety protocols, and explained with scientific causality to empower researchers to make informed decisions.
Core Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This compound is not a benign substance; its hazard profile dictates the stringent handling and disposal controls required. The primary risks are associated with its toxicity and irritant properties.
According to its Globally Harmonized System (GHS) classification, the compound presents several significant hazards[1].
-
H301 - Toxic if swallowed: Ingestion of even small quantities can lead to severe or fatal poisoning.
-
H315 - Causes skin irritation: Direct contact can cause inflammation, redness, and discomfort.
-
H318 - Causes serious eye damage: Contact with the eyes can result in irreversible damage. This is a critical risk during transfer and handling.
-
H335 - May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.
These classifications necessitate that this compound be treated as a hazardous waste stream, segregated from general laboratory trash and non-hazardous aqueous waste. The causality is clear: improper disposal, such as drain disposal, could introduce a toxic and irritant substance into aquatic systems, while disposal in solid waste could expose custodial staff to significant risk[2].
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 921091-08-9[1] |
| Molecular Formula | C5H8N2S[1] |
| GHS Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[1] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Pre-Disposal Protocol: Waste Generation and Containment
Proper disposal begins at the point of waste generation. Adherence to a strict segregation and containment protocol is the first line of defense against accidental exposure and environmental release.
Step-by-Step Waste Containment Procedure:
-
Designate a Waste Stream: All waste containing this compound, including neat compound, reaction mixtures, and contaminated materials (e.g., weigh boats, gloves, paper towels), must be designated as Hazardous Chemical Waste .
-
Select an Appropriate Waste Container:
-
Primary Container: Use a dedicated, leak-proof container with a secure screw-top cap. The container must be chemically compatible with the waste matrix. For solutions of this compound in organic solvents, a high-density polyethylene (HDPE) or borosilicate glass container is recommended[2].
-
Causality: Using incompatible containers, such as standard plastic containers for certain organic solvents, can lead to degradation, leaks, and fugitive emissions.
-
-
Segregate Incompatible Wastes: Do not mix this compound waste with incompatible materials. As a primary amine, it can react exothermically with acids. It should also be segregated from strong oxidizing agents[3][4]. It is best practice to collect it in a dedicated "Non-halogenated Organic Waste" or a specific "Amine-Containing Waste" stream if your institution's waste management plan requires it.
-
Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label to the container. Fill out the label completely, including:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
List all other components and their approximate percentages (e.g., solvents).
-
The specific hazard characteristics (e.g., Toxic, Irritant).
-
The date accumulation started.
-
-
Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste. This is a critical requirement from regulatory bodies like the EPA to prevent the release of vapors into the laboratory atmosphere[5].
Spill Management Protocol
Accidents can happen, and a prepared response is crucial. The procedure for managing a spill of this compound is dictated by its scale.
-
Minor Spill (<1 g solid or <100 mL of dilute solution):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE): safety goggles (or face shield), lab coat, and heavy-duty nitrile gloves.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels to absorb a spill of the neat compound.
-
Carefully sweep the absorbed material into a dedicated waste container. Avoid creating dust[6].
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Collect all cleanup materials in a sealed, labeled hazardous waste bag or container.
-
-
Major Spill (>1 g solid or >100 mL of dilute solution):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Prevent entry into the area.
-
If safe to do so, increase ventilation by opening the fume hood sash.
-
Allow only trained emergency responders to handle the cleanup.
-
The Disposal Workflow: From Benchtop to Final Disposition
The following workflow outlines the lifecycle of this compound waste within a research facility. This process ensures a safe, compliant, and documented disposal path.
Caption: Disposal workflow for this compound waste.
Workflow Step-by-Step Explanation:
-
Waste Generation: The process begins at the laboratory bench where the material is used.
-
Characterize & Segregate: Immediately determine the nature of the waste. Is it the pure compound, a solution, or contaminated labware? This dictates the waste stream.
-
Select & Label Container: Based on the characterization, choose a compatible container and apply a fully completed hazardous waste label.
-
Store in Satellite Accumulation Area (SAA): Place the sealed container in a designated SAA within the lab[5]. This area must be at or near the point of generation and should have secondary containment (e.g., a tray) to contain potential leaks.
-
Monitor & Manage: Do not let waste accumulate indefinitely. Keep the container securely closed.
-
Request EHS Pickup: Once the container is nearly full (e.g., 90% capacity) or according to your institution's schedule, submit a request for waste pickup from your EHS department.
-
Document & Transfer: When EHS arrives, ensure the waste manifest is accurate. Sign the documentation and retain a copy for your laboratory's records as required by regulations.
Regulatory Framework
In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2]. While this specific compound may not be explicitly listed by name as a "P" or "U" series waste, it would be classified as hazardous based on its characteristics of toxicity. Therefore, it must be managed according to all local, state, and federal regulations for hazardous waste[4][7]. Adhering to your institution's EHS guidelines is the most direct way to ensure compliance with these complex regulations.
References
- 1. This compound | 921091-08-9 [m.chemicalbook.com]
- 2. danielshealth.com [danielshealth.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

